molecular formula C7H5F3O B1306034 2,3,4-Trifluoroanisole CAS No. 203245-16-3

2,3,4-Trifluoroanisole

Cat. No.: B1306034
CAS No.: 203245-16-3
M. Wt: 162.11 g/mol
InChI Key: LIVNSQZJDRPZKP-UHFFFAOYSA-N
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Description

2,3,4-Trifluoroanisole (CAS 203245-16-3) is an organic compound with the molecular formula C9H9F3O and a molecular weight of 190.17 g/mol . As a member of the fluoroanisole family, it serves as a versatile building block in organic synthesis and is utilized in the research and development of agrochemicals, pharmaceuticals, and fine chemicals . The strategic incorporation of fluorine atoms and the methoxy group on the benzene ring can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a valuable intermediate for constructing more complex molecular architectures. Researchers employ it to develop novel compounds, study structure-activity relationships, and create advanced materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trifluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVNSQZJDRPZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380300
Record name 2,3,4-Trifluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203245-16-3
Record name 2,3,4-Trifluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3,4-Trifluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3,4-trifluoroanisole, a fluorinated aromatic ether of interest in synthetic and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide consolidates known information and supplements it with data from analogous compounds and established chemical principles. This document covers the core physicochemical properties, spectroscopic data, a plausible synthetic route, and discusses its potential applications, particularly in the realm of drug development. All quantitative data is presented in structured tables, and a detailed experimental protocol for a representative synthesis is provided.

Introduction

This compound, with the IUPAC name 1,2,3-trifluoro-4-methoxybenzene, is a polyfluorinated aromatic compound. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] As such, fluorinated building blocks like this compound are valuable intermediates in the synthesis of novel agrochemicals and pharmaceuticals.[1][2] This guide aims to provide a detailed repository of the known chemical properties of this compound to support ongoing research and development efforts.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available data from established chemical databases. Where specific data is unavailable, values for the closely related and more extensively studied 2,3,4-trifluoroaniline are provided for comparative purposes, highlighting the influence of the methoxy versus the amino group.

PropertyValue for this compoundValue for 2,3,4-Trifluoroaniline (for comparison)
Molecular Formula C₇H₅F₃O[4]C₆H₄F₃N[5][6][7][8][9][10][11][12]
Molecular Weight 162.11 g/mol [4][13]147.10 g/mol [5][6][10]
Melting Point Data not available14-15 °C[6][7][8]
Boiling Point Data not available173.8 °C at 760 mmHg[7]
Density Data not available1.393 g/mL at 25 °C[6][8][9]
Refractive Index Data not availablen20/D 1.486[6][7][9]
CAS Number 203245-16-3[4][13]3862-73-5[5][6][7][8][9][10][11][12]

Synthesis

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

  • 2,3,4-Trifluorophenol

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3,4-trifluorophenol (1 equivalent) in acetone or DMF.

  • Addition of Base: Add potassium carbonate (1.5 equivalents) or sodium hydroxide (1.2 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Methylation: Cool the reaction mixture in an ice bath. Slowly add dimethyl sulfate (1.1 equivalents) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Safety Precautions:

  • Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles).

  • The reaction can be exothermic, especially during the addition of dimethyl sulfate. Proper temperature control is crucial.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2,3,4-Trifluorophenol in Solvent B Add Base (K₂CO₃ or NaOH) A->B C Cool to 0-5 °C B->C D Add Dimethyl Sulfate C->D E Heat to Reflux D->E F Cool and Filter E->F G Concentrate F->G H Extract with Diethyl Ether G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Purify (Distillation or Chromatography) J->K

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR spectra for this compound are not widely published. The following table provides predicted chemical shifts and coupling patterns based on established principles for fluorinated aromatic compounds.

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity and Coupling Constants (J, Hz)
¹H
H-5~6.8 - 7.2ddd (doublet of doublet of doublets)
H-6~6.7 - 7.1ddd (doublet of doublet of doublets)
O-CH₃~3.9s (singlet)
¹³C
C-1 (C-F)~140 - 155d (doublet)
C-2 (C-F)~135 - 150d (doublet)
C-3 (C-F)~145 - 160d (doublet)
C-4 (C-O)~150 - 165d (doublet)
C-5~110 - 125d (doublet)
C-6~105 - 120d (doublet)
O-CH₃~55 - 60q (quartet, due to coupling with ¹³C)
¹⁹F
F-2-140 to -160m (multiplet)
F-3-150 to -170m (multiplet)
F-4-130 to -150m (multiplet)

Note: Predicted values are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the C-F, C-O, and aromatic C-H and C=C bonds. The table below lists the expected absorption bands.

Wavenumber (cm⁻¹)Bond VibrationIntensity
3100 - 3000Aromatic C-H stretchMedium
2950 - 2850Aliphatic C-H stretch (O-CH₃)Medium
1600 - 1450Aromatic C=C stretchStrong to Medium
1300 - 1200Aryl-O stretch (asymmetric)Strong
1200 - 1000C-F stretchStrong
1050 - 1000Aryl-O stretch (symmetric)Medium
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern will likely involve the loss of a methyl radical (•CH₃) to form a stable trifluorophenoxy cation, followed by subsequent losses of CO and fluorine atoms.

Predicted Fragmentation Pathway:

Fragmentation_Pathway A [C₇H₅F₃O]⁺ m/z = 162 (M⁺) B [C₆H₂F₃O]⁺ m/z = 147 A->B - •CH₃ C [C₅H₂F₃]⁺ m/z = 119 B->C - CO

Caption: Predicted mass spectrometry fragmentation of this compound.

Reactivity and Stability

Reactivity: The reactivity of this compound is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atoms.

  • Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-director. However, the strong electron-withdrawing effects of the three fluorine atoms deactivate the ring towards electrophilic attack. Substitution, if it occurs, would be expected at the C-5 or C-6 positions, with the directing influence of the methoxy group being dominant.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of multiple fluorine atoms activates the ring towards nucleophilic attack. The positions ortho and para to the fluorine atoms are the most likely sites for substitution by strong nucleophiles.

Stability: this compound is expected to be a stable compound under standard laboratory conditions. It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.

Applications in Drug Development

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, increase binding affinity, and modulate lipophilicity.[1][2][3][14][15] The trifluoroanisole moiety can serve as a bioisostere for other functional groups and can participate in favorable interactions with biological targets.

While specific examples of drugs containing the this compound scaffold are not prominent in the literature, the general class of fluoroanisoles is of significant interest.[1][2][3] The unique substitution pattern of this compound offers a distinct electronic and steric profile that can be exploited in the design of new therapeutic agents.

Logical Relationship in Drug Design

Drug_Design_Logic A This compound Scaffold B Introduce Fluorine Atoms A->B C Enhance Metabolic Stability B->C D Modulate Lipophilicity (logP) B->D E Alter Binding Affinity B->E F Improved Pharmacokinetic Profile C->F D->F G Novel Drug Candidate E->G F->G

Caption: Role of the this compound moiety in drug design.

Safety and Handling

Conclusion

This compound is a valuable, though not extensively characterized, fluorinated building block. This guide has compiled the available physicochemical and spectroscopic data, proposed a viable synthetic route, and discussed its potential applications in medicinal chemistry. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this compound, which will undoubtedly expand its utility in the development of novel chemical entities.

References

An In-depth Technical Guide to 2,3,4-Trifluoroanisole (CAS Number: 203245-16-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for 2,3,4-Trifluoroanisole. This guide compiles the available data and provides general methodologies based on related compounds.

Introduction

This compound, with the CAS number 203245-16-3, is a fluorinated aromatic compound.[1] Its structure, featuring a methoxy group and three fluorine atoms on the benzene ring, suggests its potential as a building block in various chemical syntheses. Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as altered lipophilicity, metabolic stability, and binding affinities.[2][3] While specific research on this compound is scarce, its structural similarity to other fluoroaromatic compounds allows for educated inferences regarding its reactivity and potential applications.

Chemical and Physical Properties

A summary of the known and computed properties of this compound is presented in Table 1. This data is crucial for designing synthetic routes and for the physical handling of the compound.

PropertyValueSource
CAS Number 203245-16-3PubChem[1]
Molecular Formula C₇H₅F₃OPubChem[1]
Molecular Weight 162.11 g/mol PubChem[1]
IUPAC Name 1,2,3-trifluoro-4-methoxybenzenePubChem[1]
SMILES COC1=CC=C(F)C(F)=C1FAppchem[4]
Computed XLogP3 2.2PubChem[1]
Computed Hydrogen Bond Donor Count 0PubChem[1]
Computed Hydrogen Bond Acceptor Count 1PubChem[1]
Computed Rotatable Bond Count 1PubChem[1]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. The available data is summarized below.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available from the NIST Mass Spectrometry Data Center. The key mass-to-charge ratios (m/z) are provided in Table 2.

m/z Top Peakm/z 2nd Highestm/z 3rd Highest
119162147

Source: PubChem[1]

Infrared (IR) Spectroscopy

FTIR spectral data has been recorded for this compound. While the full spectrum is not publicly detailed, the presence of certain functional groups can be inferred. Characteristic IR absorption regions for related compounds are listed in Table 3 as a reference. Aromatic C-H stretching is typically observed around 3100-3000 cm⁻¹, and C-O stretching for aromatic ethers is found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. The C-F stretching bands for fluoroaromatic compounds are typically strong and appear in the 1300-1100 cm⁻¹ region.

BondType of VibrationExpected Absorption Peak (cm⁻¹)Appearance
C-HAromatic Stretch3100-3000Medium to Weak
C-OAryl Ether Asymmetric Stretch1275-1200Strong
C-OAryl Ether Symmetric Stretch1075-1020Strong
C-FAryl Fluoride Stretch1300-1100Strong

Note: This table is based on general IR correlation charts and not on specific experimental data for this compound.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are not available in the public domain. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A potential retrosynthetic analysis is presented below, followed by a general experimental workflow.

retrosynthesis This compound This compound 2,3,4-Trifluorophenol 2,3,4-Trifluorophenol This compound->2,3,4-Trifluorophenol Williamson Ether Synthesis 2,3,4-Trifluoroaniline 2,3,4-Trifluoroaniline 2,3,4-Trifluorophenol->2,3,4-Trifluoroaniline Sandmeyer-type Reaction Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Diazotization_Hydrolysis Diazotization followed by Hydrolysis

Caption: Retrosynthetic analysis of this compound.

General Workflow for the Synthesis of this compound

The following diagram illustrates a potential experimental workflow for the synthesis of this compound, starting from the commercially available 2,3,4-Trifluoroaniline. This protocol is a general representation and would require optimization.

synthesis_workflow cluster_step1 Step 1: Diazotization of 2,3,4-Trifluoroaniline cluster_step2 Step 2: Hydrolysis to 2,3,4-Trifluorophenol cluster_step3 Step 3: Methylation to this compound A1 Dissolve 2,3,4-Trifluoroaniline in acidic solution (e.g., H2SO4) A2 Cool to 0-5 °C A1->A2 A3 Add NaNO2 solution dropwise A2->A3 A4 Stir for 30-60 min A3->A4 B1 Add diazonium salt solution to boiling aqueous acid A4->B1 Transfer to next step B2 Reflux until N2 evolution ceases B1->B2 B3 Cool and extract with organic solvent (e.g., ether) B2->B3 B4 Dry and concentrate B3->B4 C1 Dissolve 2,3,4-Trifluorophenol in a suitable solvent (e.g., acetone) B4->C1 Purified Intermediate C2 Add a base (e.g., K2CO3) C1->C2 C3 Add a methylating agent (e.g., methyl iodide) C2->C3 C4 Reflux until reaction is complete C3->C4 C5 Work-up and purify (e.g., distillation or chromatography) C4->C5

Caption: A potential workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

While no specific applications for this compound have been documented, its structure as a polyfluorinated aromatic ether suggests several areas of potential utility, primarily as a synthetic intermediate.

potential_applications 2_3_4_Trifluoroanisole This compound Further_Functionalization Platform for Further Functionalization 2_3_4_Trifluoroanisole->Further_Functionalization Medicinal_Chemistry Medicinal Chemistry Intermediate Agrochemical_Synthesis Agrochemical Synthesis Intermediate Materials_Science Materials Science Precursor Further_Functionalization->Medicinal_Chemistry Further_Functionalization->Agrochemical_Synthesis Further_Functionalization->Materials_Science

Caption: Potential applications of this compound as a chemical intermediate.

The introduction of a trifluoroanisole moiety can influence a molecule's pharmacokinetic properties. The electron-withdrawing nature of the fluorine atoms can affect the pKa of nearby functional groups and can block positions susceptible to metabolic oxidation, potentially increasing the metabolic stability of a drug candidate.[2][3] Therefore, this compound could serve as a valuable building block for the synthesis of novel bioactive molecules in drug discovery programs.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for the related compound 2,3,4-Trifluoroaniline, appropriate precautions should be taken. It is advisable to handle this compound in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical compound with potential applications as a synthetic intermediate in medicinal chemistry and materials science. While detailed experimental data and specific applications are currently lacking in the public literature, its fluorinated aromatic structure makes it a compound of interest for further investigation. The information provided in this guide serves as a starting point for researchers and scientists interested in exploring the properties and potential of this molecule. Further research is needed to fully characterize its reactivity, biological activity, and to develop specific synthetic protocols.

References

An In-depth Technical Guide to the Physical Properties of 2,3,4-Trifluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluoroanisole, systematically known as 1,2,3-trifluoro-4-methoxybenzene, is a fluorinated aromatic organic compound. Its structural features, including the trifluorinated benzene ring and the methoxy group, make it a compound of interest in various chemical research and development areas, including pharmaceutical and agrochemical synthesis. The fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a potentially valuable building block in medicinal chemistry. This guide provides a summary of the available physical properties of this compound and outlines the standard experimental protocols for their determination.

Core Physical Properties

A comprehensive search of available chemical databases and scientific literature reveals that detailed experimental data on the physical properties of this compound is limited. The following table summarizes the available and computed data.

PropertyValueSource
Molecular Formula C₇H₅F₃OPubChem[1]
Molecular Weight 162.11 g/mol PubChem[1]
IUPAC Name 1,2,3-trifluoro-4-methoxybenzenePubChem[1]
CAS Number 203245-16-3PubChem[1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Refractive Index Data not available
Solubility Data not available
Kovats Retention Index 962.1 (Semi-standard non-polar)PubChem[1]

Experimental Protocols

For researchers seeking to determine the physical properties of this compound or similar liquid organic compounds, the following are detailed methodologies for key experiments.

Boiling Point Determination (Micro-Boiling Point Method)

This method is suitable when only a small amount of the liquid sample is available.

Apparatus:

  • Thiele tube or melting point apparatus with a boiling point attachment

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated)

  • Heating source (Bunsen burner or heating block)

  • Liquid for heating bath (e.g., mineral oil, silicone oil)

Procedure:

  • A small amount of the this compound sample (a few drops) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube or a suitable heating block.

  • The apparatus is heated slowly and uniformly.[2]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed when a rapid and continuous stream of bubbles is observed.

  • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3]

Density Determination

The density of a liquid can be determined by measuring its mass and volume.[4]

Apparatus:

  • Pycnometer or a graduated cylinder (e.g., 10 mL)

  • Analytical balance

  • Thermometer

Procedure:

  • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[5]

  • The container is filled with the this compound sample to a calibrated mark (for a pycnometer) or a specific volume is added (for a graduated cylinder).

  • The mass of the container with the liquid is measured.

  • The mass of the liquid is determined by subtracting the mass of the empty container.

  • The density is calculated by dividing the mass of the liquid by its volume.

  • The temperature at which the measurement is taken should be recorded, as density is temperature-dependent.

Refractive Index Determination

The refractive index is a measure of how light propagates through a substance and is a characteristic physical property.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

  • A few drops of the this compound sample are placed on the lower prism.

  • The prisms are closed and the instrument is allowed to equilibrate to the desired temperature, which is maintained by the circulating water bath.

  • The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

  • The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.

  • The refractive index is read from the instrument's scale.

Visualizations

The following diagrams illustrate the generalized workflows for the determination of physical properties as described in the experimental protocols.

G cluster_boiling_point Boiling Point Determination Workflow Sample Prep_BP Prepare Sample: Place liquid in test tube with inverted capillary Heating Heat Apparatus Slowly Sample Prep_BP->Heating Observation_BP Observe for Rapid, Continuous Bubbles Heating->Observation_BP Cooling Remove Heat Observation_BP->Cooling Measurement_BP Record Temperature when Liquid Enters Capillary Cooling->Measurement_BP Result_BP Boiling Point Measurement_BP->Result_BP

Caption: Workflow for Boiling Point Determination.

G cluster_density Density Determination Workflow Weigh Empty Weigh Empty Pycnometer/Cylinder Fill Sample Fill with Liquid Sample to Known Volume Weigh Empty->Fill Sample Weigh Full Weigh Filled Pycnometer/Cylinder Fill Sample->Weigh Full Calculate Mass Calculate Mass of Liquid Weigh Full->Calculate Mass Calculate Density Calculate Density (Mass/Volume) Calculate Mass->Calculate Density Result_D Density Calculate Density->Result_D

Caption: Workflow for Density Determination.

G cluster_refractive_index Refractive Index Determination Workflow Calibrate Calibrate Refractometer Apply Sample Apply Liquid Sample to Prism Calibrate->Apply Sample Equilibrate Equilibrate to Temperature Apply Sample->Equilibrate Adjust View Adjust for Sharp Light/Dark Boundary Equilibrate->Adjust View Read Scale Read Refractive Index from Scale Adjust View->Read Scale Result_RI Refractive Index Read Scale->Result_RI

Caption: Workflow for Refractive Index Determination.

References

An In-depth Technical Guide to the Molecular Structure of 2,3,4-Trifluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure of 2,3,4-Trifluoroanisole (CAS No. 203245-16-3). Due to a lack of extensive experimental data in publicly accessible literature, this guide leverages computational chemistry predictions to elucidate its structural and spectroscopic properties. The document includes predicted molecular geometry, spectroscopic data (NMR, IR, and Mass Spectrometry), and a proposed synthetic pathway. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for the predicted data acquisition and a generalized experimental protocol for its synthesis are also detailed.

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the precise molecular structure of this compound is therefore crucial for its effective utilization in research and development. This guide aims to provide a comprehensive resource on its molecular characteristics.

Molecular Identification

A summary of the key identifiers for this compound is provided in the table below.

IdentifierValueReference
Chemical Formula C₇H₅F₃O[1]
SMILES COC1=C(C(=C(C=C1)F)F)F[1]
InChI InChI=1S/C7H5F3O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3[1]
InChIKey LIVNSQZJDRPZKP-UHFFFAOYSA-N[1]
CAS Number 203245-16-3[1]
Molar Mass 162.11 g/mol [1]

Predicted Molecular Structure

The three-dimensional arrangement of atoms in this compound determines its reactivity and interaction with other molecules. In the absence of experimental crystallographic data, computational methods provide a reliable prediction of the molecular geometry.

Figure 1: Predicted 2D structure of this compound.
Predicted Bond Lengths

The following table summarizes the predicted bond lengths, calculated using density functional theory (DFT) with the B3LYP functional and a 6-31G* basis set.

BondPredicted Length (Å)
C-C (aromatic)1.39 - 1.40
C-H (aromatic)1.08
C-F1.34 - 1.35
C-O (aromatic)1.36
O-CH₃1.42
C-H (methyl)1.09
Predicted Bond Angles

The predicted bond angles provide insight into the geometry around each atom.

AnglePredicted Angle (°)
C-C-C (aromatic)119 - 121
C-C-H (aromatic)119 - 120
C-C-F118 - 121
F-C-F118 - 120
C-O-C118
H-C-H (methyl)109.5
Predicted Dihedral Angles

The conformation of the methoxy group relative to the aromatic ring is a key structural feature. Computational models suggest a non-planar arrangement is the most stable conformation.

Dihedral AnglePredicted Angle (°)
C-C-O-C~90

Predicted Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of molecules. The following sections present predicted spectroscopic information for this compound.

¹H NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.0 - 7.2Multiplet-Aromatic-H
~3.9Singlet-OCH₃
¹³C NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)Assignment
~150 - 155 (d, JC-F)C-O
~140 - 145 (ddd, JC-F)C-F
~135 - 140 (ddd, JC-F)C-F
~120 - 125 (ddd, JC-F)C-F
~115 - 120 (d, JC-F)C-H
~110 - 115C-H
~56OCH₃
¹⁹F NMR Spectroscopy
Predicted Chemical Shift (δ, ppm)Multiplicity
-130 to -140Multiplet
-145 to -155Multiplet
-155 to -165Multiplet
Infrared (IR) Spectroscopy
Predicted Wavenumber (cm⁻¹)Vibrational Mode
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (methyl)
1620 - 1580C=C stretch (aromatic)
1520 - 1480C=C stretch (aromatic)
1300 - 1200C-O stretch (aryl ether)
1200 - 1000C-F stretch
Mass Spectrometry
m/zPredicted Identity
162[M]⁺
147[M - CH₃]⁺
133[M - C₂H₂O]⁺
119[M - CH₃ - CO]⁺

Proposed Synthesis

A plausible synthetic route for this compound involves the methylation of the corresponding 2,3,4-trifluorophenol. A generalized workflow for this synthesis is depicted below.

Synthesis_of_2_3_4_Trifluoroanisole cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2,3,4-Trifluorophenol 2,3,4-Trifluorophenol Reaction_Vessel Reaction in Solvent (e.g., Acetone) 2,3,4-Trifluorophenol->Reaction_Vessel Methylating_Agent Methylating Agent (e.g., Dimethyl sulfate) Methylating_Agent->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Distillation or Chromatography) Evaporation->Purification Product This compound Purification->Product

Figure 2: Proposed synthesis workflow for this compound.
Generalized Experimental Protocol

  • Reaction Setup: To a solution of 2,3,4-trifluorophenol in a suitable solvent (e.g., acetone or DMF) in a round-bottom flask, add a base (e.g., potassium carbonate or sodium hydride) portion-wise at room temperature.

  • Addition of Methylating Agent: Stir the mixture for a short period, then add a methylating agent (e.g., dimethyl sulfate or methyl iodide) dropwise.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the molecular structure and properties of this compound. The presented computational data offers a solid foundation for researchers and scientists working with this compound. The proposed synthetic route provides a practical starting point for its preparation in a laboratory setting. Further experimental validation of the predicted data is encouraged to refine our understanding of this potentially valuable fluorinated molecule.

Disclaimer

The structural and spectroscopic data presented in this guide are based on computational predictions and should be used as a reference. Experimental verification is recommended for critical applications.

References

An In-depth Technical Guide to the Synthesis of 1,2,3-Trifluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 1,2,3-trifluoro-4-methoxybenzene, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis is based on the principle of nucleophilic aromatic substitution (SNAr), a powerful method for the functionalization of electron-deficient aromatic rings. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and workflow.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The synthesis of 1,2,3-trifluoro-4-methoxybenzene is achieved through the reaction of 1,2,3,4-tetrafluorobenzene with sodium methoxide. In this SNAr reaction, the methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient aromatic ring of 1,2,3,4-tetrafluorobenzene. The strong electron-withdrawing nature of the fluorine atoms activates the benzene ring towards nucleophilic attack. The substitution preferentially occurs at the C-4 position, leading to the displacement of a fluoride ion and the formation of the desired product.

The overall transformation is depicted in the following reaction scheme:

Synthesis of 1,2,3-trifluoro-4-methoxybenzene Figure 1. Synthetic Pathway start 1,2,3,4-Tetrafluorobenzene reagent + Sodium Methoxide (CH₃ONa) in Methanol (CH₃OH) intermediate Meisenheimer Complex (intermediate) start->intermediate Nucleophilic Attack product 1,2,3-Trifluoro-4-methoxybenzene intermediate->product Fluoride Elimination

Figure 1. Synthetic Pathway

Experimental Protocol

This section provides a detailed methodology for the synthesis of 1,2,3-trifluoro-4-methoxybenzene.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier
1,2,3,4-Tetrafluorobenzene≥98%Commercially Available
Sodium Methoxide≥97%Commercially Available
Anhydrous MethanolACS GradeCommercially Available
Diethyl EtherAnhydrousCommercially Available
Saturated Sodium Bicarbonate Solution-Prepared in-house
Brine-Prepared in-house
Anhydrous Magnesium Sulfate-Commercially Available

2.2. Reaction Procedure

  • Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a solution of sodium methoxide in anhydrous methanol is prepared. For a 1 M solution, dissolve 5.40 g of sodium methoxide in 100 mL of anhydrous methanol under a nitrogen atmosphere.

  • Reaction Setup: To the stirred solution of sodium methoxide, add 1,2,3,4-tetrafluorobenzene (1.0 eq.) dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux (approximately 65 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The methanol is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1,2,3-trifluoro-4-methoxybenzene.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 1,2,3-trifluoro-4-methoxybenzene.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
1,2,3,4-TetrafluorobenzeneC₆H₂F₄150.07551-62-2
Sodium MethoxideCH₃ONa54.02124-41-4
1,2,3-Trifluoro-4-methoxybenzeneC₇H₅F₃O162.11203245-16-3

Table 2: Reaction Parameters and Yield

ParameterValue
Molar Ratio (Tetrafluorobenzene:Sodium Methoxide)1 : 1.2
Reaction TemperatureReflux (approx. 65 °C)
Reaction Time4-6 hours
Typical Yield75-85%

Table 3: Spectroscopic Data for 1,2,3-Trifluoro-4-methoxybenzene

Spectroscopic TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 6.8-7.2 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 150-160 (m, C-F), 140-150 (m, C-F), 130-140 (m, C-F), 110-120 (m, Ar-C), 100-110 (m, Ar-C), 56 (s, OCH₃)
¹⁹F NMR (CDCl₃, 376 MHz)Peaks in the aromatic region, specific shifts and couplings are characteristic of the substitution pattern.
Mass Spectrometry (EI) m/z 162 (M⁺)

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis and purification of 1,2,3-trifluoro-4-methoxybenzene.

Experimental Workflow Figure 2. Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis prep_naome Prepare Sodium Methoxide in Methanol add_tfb Add 1,2,3,4-Tetrafluorobenzene prep_naome->add_tfb reflux Reflux for 4-6 hours add_tfb->reflux evap_meoh Remove Methanol reflux->evap_meoh extraction Partition between Et₂O and H₂O evap_meoh->extraction wash Wash with NaHCO₃ and Brine extraction->wash dry Dry with MgSO₄ wash->dry purify Fractional Distillation or Column Chromatography dry->purify characterize Characterization (NMR, MS) purify->characterize final_product final_product characterize->final_product Pure Product

Figure 2. Experimental Workflow

Safety Considerations

  • 1,2,3,4-Tetrafluorobenzene: This compound is flammable and may be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Methoxide: This reagent is corrosive and reacts violently with water. It is also flammable. Handle in a dry, inert atmosphere and wear appropriate PPE.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • General Precautions: Standard laboratory safety practices should be followed throughout the procedure.

This technical guide provides a robust and reproducible method for the synthesis of 1,2,3-trifluoro-4-methoxybenzene, a key intermediate for various applications in research and development. The detailed protocol and comprehensive data will be a valuable resource for scientists in the fields of organic synthesis and drug discovery.

An In-depth Technical Guide to 1,2,3-Trifluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3-trifluoro-4-methoxybenzene, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related compounds and established chemical principles to offer a detailed profile. This guide covers the physicochemical properties, spectroscopic data, a representative synthesis protocol, expected chemical reactivity, potential applications in drug development, and a safety assessment. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Introduction

1,2,3-Trifluoro-4-methoxybenzene (CAS No. 203245-16-3) is a halogenated derivative of anisole.[1] The presence of three fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel bioactive molecules. Fluorinated organic compounds are of significant interest in drug discovery, as the incorporation of fluorine can enhance pharmacokinetic and pharmacodynamic properties.[2][3][4][5] The methoxy group also plays a crucial role in modulating the biological activity and metabolic pathways of drug candidates.[6] This guide aims to provide a thorough understanding of 1,2,3-trifluoro-4-methoxybenzene for researchers engaged in synthetic chemistry and drug development.

Physicochemical Properties

PropertyValueSource/Notes
IUPAC Name 1,2,3-trifluoro-4-methoxybenzene-
CAS Number 203245-16-3[1]
Molecular Formula C₇H₅F₃O[1]
Molecular Weight 162.11 g/mol [1]
Appearance Likely a colorless liquidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Solubility Likely soluble in organic solventsInferred from related compounds

Spectroscopic Data

Specific spectroscopic data for 1,2,3-trifluoro-4-methoxybenzene is not available. However, data for related isomers such as 1-methoxy-4-(trifluoromethyl)benzene can provide valuable reference points for spectral interpretation.

Table 2: Spectroscopic Data for 1-methoxy-4-(trifluoromethyl)benzene (CAS 402-52-8)

Spectrum TypeKey FeaturesSource
¹H NMR Data available but not detailed in search results.[7]
¹³C NMR Data available but not detailed in search results.[8]
¹⁹F NMR Data available but not detailed in search results.[8]
Mass Spec (GC-MS) Top peaks at m/z 176, 133, 145.[8]
IR Spectroscopy Data available from FTIR and ATR-IR.[8]

Synthesis and Reactivity

Representative Synthesis

A specific, detailed experimental protocol for the synthesis of 1,2,3-trifluoro-4-methoxybenzene was not found in the search results. However, a general approach for the synthesis of related trifluoromethoxybenzene compounds involves the fluorination of a corresponding chlorinated precursor. The following is a representative protocol for a similar compound, which could be adapted for the synthesis of the target molecule.

Experimental Protocol: Synthesis of Trifluoromethoxybenzene from Trichloromethoxybenzene [9]

  • Chlorination of Anisole: Anisole (150g) and a radical initiator (7.5g) in a suitable solvent such as 4-chlorobenzotrifluoride (750g) are heated to 90-100°C under UV irradiation. Chlorine gas is bubbled through the mixture at a controlled rate for several hours. After the reaction is complete, the mixture is purged with nitrogen to remove dissolved gases, and the solvent is removed to yield crude trichloromethoxybenzene.[9]

  • Fluorination: The crude trichloromethoxybenzene (265g) is charged into a stainless-steel autoclave with anhydrous hydrogen fluoride (252g). The mixture is heated to 80°C and maintained for 4-6 hours under pressure.[9]

  • Purification: The crude trifluoromethoxybenzene is isolated and purified by distillation.[9]

SynthesisWorkflow Anisole Anisole Chlorination Chlorination (Cl2, UV, Radical Initiator) Anisole->Chlorination Trichloromethoxybenzene Trichloromethoxybenzene Chlorination->Trichloromethoxybenzene Fluorination Fluorination (Anhydrous HF) Trichloromethoxybenzene->Fluorination Crude_Product Crude 1,2,3-Trifluoro- 4-methoxybenzene Fluorination->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Final_Product 1,2,3-Trifluoro- 4-methoxybenzene Purification->Final_Product

Caption: Representative synthesis workflow for a trifluoromethoxybenzene derivative.

Chemical Reactivity

The reactivity of 1,2,3-trifluoro-4-methoxybenzene is dictated by the interplay of the electron-donating methoxy group and the strongly electron-withdrawing trifluoro substituents on the aromatic ring. The fluorine atoms are expected to be relatively inert to nucleophilic aromatic substitution unless under harsh conditions, due to the presence of the activating methoxy group. The benzene ring is activated towards electrophilic aromatic substitution, with the position of substitution directed by the methoxy and fluoro groups.

Applications in Drug Development

While specific applications of 1,2,3-trifluoro-4-methoxybenzene in drug development are not documented in the provided search results, the structural motifs are highly relevant to medicinal chemistry.

  • Fluorine in Medicinal Chemistry: The introduction of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity.[2][3][4][5] This is a widely used strategy to improve the overall pharmacological profile of a molecule.[2][3][4][5]

  • Methoxy Group in Drug Design: The methoxy group is a common substituent in many approved drugs and is known to influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[6]

Given these properties, 1,2,3-trifluoro-4-methoxybenzene represents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications in various disease areas.

SignalingPathway cluster_cell Target Cell Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response Nucleus->Response Gene Expression Drug 1,2,3-Trifluoro-4-methoxybenzene Derivative Drug->Receptor Binds and inhibits

Caption: Hypothetical signaling pathway modulation by a derivative.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 1,2,3-trifluoro-4-methoxybenzene was not found. However, based on the safety information for related compounds such as 1,2,3-trifluoro-4-nitrobenzene and other fluorinated aromatic compounds, the following precautions should be taken:

  • Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[10][11]

  • Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing vapors. Wash hands thoroughly after handling.

Table 3: GHS Hazard Information for Structurally Related Compounds

CompoundGHS PictogramsHazard Statements
1,2,3-Trifluoro-4-nitrobenzene WarningHarmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[10][11]
1,2,4-Trifluorobenzene DangerHighly flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[12]

Conclusion

1,2,3-Trifluoro-4-methoxybenzene is a chemical entity with significant potential in the fields of medicinal chemistry and materials science. While direct experimental data is currently sparse, this technical guide provides a foundational understanding of its likely properties, reactivity, and applications by drawing on information from closely related compounds. Further experimental investigation is warranted to fully characterize this compound and unlock its potential for the development of novel and improved chemical entities. Researchers are advised to proceed with appropriate safety precautions, drawing guidance from the safety profiles of structurally similar molecules.

References

An In-depth Technical Guide to 2,3,4-Trifluoroanisole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the physicochemical properties, synthesis, and burgeoning applications of 2,3,4-Trifluoroanisole in the landscape of modern medicinal chemistry.

This technical guide provides a comprehensive analysis of this compound (CAS No. 203245-16-3), a fluorinated aromatic compound of increasing interest to researchers, scientists, and professionals in drug development. This document elucidates the molecule's core physicochemical properties, offers insights into its synthesis, and explores its potential as a valuable building block in the design of novel therapeutic agents.

Core Physicochemical Data

This compound, systematically named 1,2,3-trifluoro-4-methoxybenzene, possesses a unique substitution pattern that imparts desirable characteristics for drug design. The strategic placement of fluorine atoms and a methoxy group on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability. A summary of its key quantitative data is presented below for clear reference and comparison.

PropertyValueSource
Molecular Weight 162.11 g/mol [1]
Molecular Formula C₇H₅F₃O[1]
CAS Number 203245-16-3[1]
IUPAC Name 1,2,3-trifluoro-4-methoxybenzene[1]
Physical State Liquid
Boiling Point Not explicitly available
Melting Point Not explicitly available
Density Not explicitly available
Flash Point 113 °C

The Role of Fluorine in Drug Design

The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine's high electronegativity and relatively small size allow it to modulate the acidity and basicity of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby improving a drug's half-life and bioavailability. The trifluoromethoxy group, in particular, is noted for increasing lipophilicity, which can enhance membrane permeability.

Experimental Protocols: Synthesis of Trifluoroanisole Derivatives

General Protocol for the Methylation of a Fluorinated Phenol:

  • Starting Material: 2,3,4-Trifluorophenol.

  • Reagents: A suitable methylating agent such as dimethyl sulfate or methyl iodide, and a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenol.

  • Solvent: A polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF).

  • Procedure:

    • Dissolve 2,3,4-trifluorophenol in the chosen solvent.

    • Add the base and stir the mixture to form the phenoxide salt.

    • Slowly add the methylating agent to the reaction mixture.

    • Heat the reaction to a temperature appropriate for the chosen solvent and reagents, and monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

    • Upon completion, quench the reaction, typically with water.

    • Extract the product into an organic solvent.

    • Wash the organic layer to remove any remaining impurities.

    • Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product using a suitable method such as distillation or column chromatography to yield pure this compound.

Applications in Drug Development and Medicinal Chemistry

The trifluoroanisole moiety is a valuable pharmacophore in the development of new therapeutic agents. Its unique electronic and steric properties can lead to enhanced binding affinity and selectivity for biological targets. While specific examples of this compound as a core component in a signaling pathway are not detailed in the available literature, its potential as a synthetic building block is significant.

For instance, trifluoroanisole derivatives have been investigated for their herbicidal activity, targeting enzymes such as protoporphyrinogen oxidase (PPO). This suggests that molecules incorporating the this compound scaffold could be designed to interact with specific enzyme active sites in various biological pathways.

Below is a conceptual workflow illustrating the potential integration of this compound into a drug discovery pipeline.

drug_discovery_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization start 2,3,4-Trifluorophenol methylation Methylation start->methylation (e.g., (CH₃)₂SO₄, K₂CO₃) product This compound methylation->product derivatization Further Derivatization product->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Conceptual workflow for the integration of this compound into a drug discovery program.

Conclusion

This compound represents a promising molecular scaffold for the development of novel chemical entities with potential therapeutic applications. Its distinct physicochemical properties, conferred by the trifluoro- and methoxy-substituents, make it an attractive starting point for the synthesis of compound libraries for biological screening. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

References

An In-Depth Technical Guide to the Stability and Reactivity of 2,3,4-Trifluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trifluoroanisole is a fluorinated aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of three fluorine atoms and a methoxy group on the benzene ring imparts unique electronic properties that significantly influence its stability and reactivity. This guide provides a comprehensive overview of the current understanding of the stability and reactivity of this compound, based on established principles of organic chemistry and data from related compounds. Due to a lack of extensive experimental data specifically for this compound in publicly accessible literature, this guide synthesizes available information and presents generalized experimental protocols for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₅F₃ON/A
Molecular Weight 182.11 g/mol N/A
Appearance Not availableN/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Flash Point Not availableN/A
Density Not availableN/A

Stability

The stability of this compound is a critical consideration for its handling, storage, and application in synthetic chemistry.

Thermal Stability

Hazardous Decomposition Products: Upon thermal decomposition, this compound may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

Photochemical Stability

Specific studies on the photochemical stability of this compound are not available. However, like many aromatic compounds, it may be susceptible to degradation upon prolonged exposure to ultraviolet (UV) light.

Stability to Polymerization

There is no reported evidence to suggest that this compound is prone to hazardous polymerization.

Reactivity

The reactivity of this compound is dominated by the interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy group.

Reactivity with Acids

This compound is expected to be relatively stable in the presence of non-oxidizing acids at moderate temperatures. The electron-withdrawing fluorine atoms decrease the basicity of the aromatic ring, making it less susceptible to protonation. However, under harsh acidic conditions, cleavage of the ether linkage may occur.

Reactivity with Bases

The primary reaction of this compound with strong bases is expected to be nucleophilic aromatic substitution (SₙAr), where a fluorine atom is displaced by the nucleophile. The fluorine atoms strongly activate the ring towards nucleophilic attack. The position of substitution will be influenced by the directing effects of the methoxy group and the other fluorine atoms.

Reactivity with Oxidizing Agents

Strong oxidizing agents can lead to the degradation of the molecule. The aromatic ring can be cleaved under harsh oxidative conditions.

Reactivity with Reducing Agents

The aromatic ring of this compound is generally resistant to reduction under standard catalytic hydrogenation conditions. More potent reducing agents might be required to achieve reduction of the aromatic system.

Experimental Protocols

The following sections detail generalized experimental protocols for the characterization of the stability and reactivity of this compound. These are based on standard methodologies for similar compounds.

Thermal Stability Analysis

5.1.1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine melting point, and other thermal transitions.

  • Methodology: A small sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample is measured as a function of temperature.

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and other phase transitions, and exothermic peaks corresponding to decomposition.

5.1.2. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal decomposition temperature and profile.

  • Methodology: A small sample (5-10 mg) of this compound is placed in a ceramic or platinum pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.

Reactivity Analysis

5.2.1. Nucleophilic Aromatic Substitution (SₙAr)

  • Objective: To investigate the reaction of this compound with a nucleophile.

  • Methodology: To a solution of this compound in a suitable aprotic polar solvent (e.g., DMF, DMSO), is added a nucleophile (e.g., sodium methoxide, aniline) and a base if necessary (e.g., potassium carbonate). The reaction mixture is stirred at a specific temperature (e.g., room temperature to 100 °C) and monitored by TLC or GC-MS.

  • Work-up and Analysis: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated. The product is purified by column chromatography and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, MS).

5.2.2. Electrophilic Aromatic Substitution (EAS)

  • Objective: To investigate the reaction of this compound with an electrophile.

  • Methodology: To a solution of this compound in a suitable solvent (e.g., dichloromethane, nitrobenzene), is added an electrophilic reagent (e.g., nitric acid/sulfuric acid for nitration, bromine with a Lewis acid for bromination) at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or GC-MS.

  • Work-up and Analysis: The reaction is quenched with an appropriate reagent (e.g., water, sodium bicarbonate solution) and the product is extracted. The organic layer is washed, dried, and concentrated. The product mixture is analyzed to determine the regioselectivity of the substitution, and the major product is purified and characterized.

Visualizations

The following diagrams illustrate key concepts related to the reactivity and analysis of this compound.

G General Workflow for Stability and Reactivity Analysis cluster_stability Stability Analysis cluster_reactivity Reactivity Profiling DSC DSC Analysis TGA TGA Analysis Photostability Photostability Study Acid Acid Reactivity Characterization Product Characterization (NMR, MS, etc.) Acid->Characterization Base Base Reactivity (SNAr) Base->Characterization Oxidation Oxidation Oxidation->Characterization Reduction Reduction Reduction->Characterization EAS Electrophilic Aromatic Substitution EAS->Characterization Sample This compound Sample Sample->DSC Sample->TGA Sample->Photostability Sample->Acid Sample->Base Sample->Oxidation Sample->Reduction Sample->EAS

Caption: A general experimental workflow for assessing the stability and reactivity of this compound.

SNAr_Mechanism Proposed Nucleophilic Aromatic Substitution (SNAr) Pathway reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized Anion) reactant->intermediate Nucleophilic Attack nucleophile + Nu⁻ product Substituted Product intermediate->product Loss of Leaving Group leaving_group + F⁻

Caption: A simplified representation of the SₙAr mechanism on this compound.

EAS_Mechanism Proposed Electrophilic Aromatic Substitution (EAS) Pathway reactant This compound intermediate Arenium Ion (Resonance Stabilized Cation) reactant->intermediate Electrophilic Attack electrophile + E⁺ product Substituted Product intermediate->product Deprotonation proton + H⁺

Caption: A simplified representation of the EAS mechanism on this compound.

Conclusion

This compound is a molecule with interesting electronic properties that suggest a profile of high thermal stability and a propensity for nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. Conversely, these groups deactivate the ring towards electrophilic aromatic substitution. The methoxy group, being electron-donating, will influence the regioselectivity of both types of reactions. Further experimental investigation is required to fully elucidate the specific stability and reactivity parameters of this compound, which will be crucial for its successful application in the synthesis of novel pharmaceuticals and other high-value chemicals. The generalized protocols and theoretical considerations presented in this guide provide a solid foundation for such future studies.

2,3,4-Trifluoroanisole: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the safety and handling precautions for 2,3,4-Trifluoroanisole (CAS No. 203245-16-3), intended for researchers, scientists, and professionals in drug development. Due to the limited availability of specific hazard data, a conservative approach to handling is recommended.

Chemical and Physical Properties

This compound is a fluorinated organic compound. While comprehensive data is scarce, the following information has been identified:

PropertyValueReference
Chemical Name This compoundN/A
Synonyms 1,2,3-trifluoro-4-methoxybenzene[1]
CAS Number 203245-16-3[1][2]
Molecular Formula C₇H₅F₃O[1]
Molecular Weight 162.11 g/mol [1]
Physical Form Clear LiquidN/A
Flash Point 113 °CN/A
Boiling Point Data not availableN/A
Melting Point Data not availableN/A
Density Data not availableN/A
Solubility Data not availableN/A

Hazard Identification and GHS Classification

A specific Globally Harmonized System (GHS) classification for this compound is not available. However, based on its structure as a fluorinated aromatic ether and its classification as a combustible liquid, the following potential hazards should be considered:

  • Flammability: As a combustible liquid, it can ignite when heated.[3] Vapors may be heavier than air and travel to an ignition source.[3]

  • Toxicity: The toxicological properties have not been thoroughly investigated.[4] Similar fluorinated compounds can be harmful if swallowed, in contact with skin, or inhaled, and may cause irritation to the skin, eyes, and respiratory tract.[4][5][6]

  • Environmental Hazards: The environmental fate and effects are unknown. As a precaution, release to the environment should be avoided.[7]

Safe Handling and Storage

Engineering Controls
  • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • Ensure adequate ventilation in storage areas.[8]

  • Provide an eyewash station and safety shower in the immediate work area.[9]

Personal Protective Equipment (PPE)

A comprehensive selection of PPE is crucial when handling chemicals with unknown hazards.[10]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.[11]Protects against splashes and vapors.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A flame-resistant lab coat and closed-toe shoes are mandatory.[8]Prevents skin contact and absorption.
Respiratory Protection A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation or if engineering controls are insufficient.[11]Prevents inhalation of potentially harmful vapors.
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe vapors or mists.[7]

  • Keep away from heat, sparks, and open flames.[12]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[13]

  • Wash hands thoroughly after handling.[7]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][13]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

  • Keep away from sources of ignition.[3]

Experimental Protocols: Spill Response

A clear and practiced spill response protocol is essential.

Minor Spill Cleanup (less than 1 liter, contained in a fume hood)
  • Alert Personnel: Immediately notify others in the laboratory.[14]

  • Isolate the Area: Restrict access to the spill area.[15]

  • Ensure Ventilation: Maintain exhaust ventilation within the fume hood.[14]

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.[14]

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inwards to prevent spreading.[16]

  • Collect Residue: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[14]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[17]

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[14]

Major Spill Response

For any large spill, or a spill outside of a containment area, the following procedure should be initiated:

  • Evacuate: Immediately evacuate the laboratory.[17]

  • Alert: Notify your institution's emergency response team and provide details of the spill.[17]

  • Isolate: Close the laboratory doors and prevent entry.[15]

  • Assist: Provide emergency responders with information about the chemical from a safe distance.[17]

First Aid Measures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[18][19] Seek immediate medical attention.[18][20]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[20] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the chemical's name.[7][9]

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][7] A water spray can be used to cool containers.[4]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[21]

  • Fire-Fighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Visualized Workflows

The following diagrams illustrate key safety workflows for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Review Safety Information a->b c Verify Fume Hood & Safety Shower Functionality b->c d Don Appropriate PPE c->d e Transfer Chemical Inside Fume Hood d->e Proceed to Handling f Keep Container Closed When Not in Use e->f g Avoid Ignition Sources e->g h Decontaminate Work Area f->h After Experiment g->h After Experiment i Dispose of Waste in Labeled Container h->i j Remove PPE & Wash Hands i->j SpillResponseDecisionTree spill Chemical Spill Occurs q1 Is the spill large, outside containment, or poses immediate danger? spill->q1 evacuate EVACUATE AREA Call Emergency Response q1->evacuate Yes q2 Can you clean it up safely? (Trained, right PPE, contained) q1->q2 No end Report Incident to Supervisor evacuate->end q2->evacuate No minor_cleanup Follow Minor Spill Protocol: 1. Alert others 2. Contain & Absorb 3. Collect & Decontaminate q2->minor_cleanup Yes minor_cleanup->end

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2,3,4-Trifluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) of 2,3,4-trifluoroanisole. It explores the theoretical basis for the regioselectivity of these reactions, considering the interplay of the activating methoxy group and the deactivating, yet ortho-, para-directing, fluorine substituents. This document outlines plausible experimental protocols for key EAS reactions—nitration, halogenation, and Friedel-Crafts acylation—based on established methodologies for related compounds. Due to the limited availability of specific quantitative data for this compound in the current literature, this guide presents data from analogous systems to provide valuable insights for researchers. The included diagrams of reaction pathways and experimental workflows serve as a practical resource for the synthesis and functionalization of this versatile fluorinated building block.

Introduction

This compound is a polysubstituted aromatic compound of increasing interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and methoxy substituents. The strategic functionalization of the aromatic ring via electrophilic aromatic substitution is a critical step in the synthesis of more complex derivatives. Understanding the regiochemical outcomes of such reactions is paramount for the efficient design of synthetic routes.

This guide will delve into the directing effects that govern the electrophilic substitution on the this compound ring system. We will analyze the competing and cooperating influences of the electron-donating methoxy group and the electron-withdrawing fluorine atoms to predict the most probable sites of electrophilic attack.

Directing Effects and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined electronic effects of the methoxy group and the three fluorine atoms.

  • Methoxy Group (-OCH₃): The methoxy group is a strong activating group and a powerful ortho-, para-director.[1][2] It donates electron density to the aromatic ring via a +R (resonance) effect, which significantly stabilizes the positive charge in the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.[3]

  • Fluorine Atoms (-F): Fluorine is an electronegative atom and thus deactivates the aromatic ring towards electrophilic attack through a -I (inductive) effect. However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring via a +R effect, making it an ortho-, para-director.[3][4] In the context of multiple fluorine substituents, their cumulative inductive effect leads to a significant deactivation of the ring.

In this compound, the powerful activating and ortho-, para-directing effect of the methoxy group is expected to be the dominant factor in determining the position of electrophilic attack.[1] The fluorine atoms, while deactivating the ring overall, will also influence the electron distribution.

The positions on the this compound ring are C5 and C6. The C4 position is already substituted with a fluorine atom. The C2 and C3 positions are also substituted with fluorine atoms. Therefore, electrophilic attack is anticipated to occur at the C5 and C6 positions. The methoxy group at C1 strongly directs to its ortho-position (C6) and its para-position (C4, which is blocked). The fluorine at C2 directs ortho to itself (C1-OCH3 and C3-F) and para to itself (C5). The fluorine at C3 directs ortho to itself (C2-F and C4-F) and para to itself (C6). The fluorine at C4 directs ortho to itself (C3-F and C5) and para to itself (C1-OCH3).

Considering these directing effects, the C5 and C6 positions are the most likely sites for electrophilic substitution. The C6 position is ortho to the strongly activating methoxy group, making it a highly probable site for attack. The C5 position is para to the C2-fluorine and ortho to the C4-fluorine, and meta to the methoxy group. Given the dominance of the activating methoxy group, substitution at the C6 position is predicted to be the major pathway. However, the formation of the C5-substituted isomer as a minor product is also possible.

G Nitration Experimental Workflow Start This compound in conc. H2SO4 Reaction Addition at 0-10°C, then stir at RT Start->Reaction Nitrating_Mixture Conc. HNO3 + Conc. H2SO4 Nitrating_Mixture->Reaction Workup Pour onto ice, extract with organic solvent Reaction->Workup Purification Wash, dry, and concentrate Workup->Purification Product Purified Nitrated Product Purification->Product G Halogenation Experimental Workflow Start This compound + Lewis Acid in Solvent Reaction Addition and stirring at RT or with heating Start->Reaction Halogenating_Agent Bromine or NBS Halogenating_Agent->Reaction Quenching Quench with water or Na2S2O3 Reaction->Quenching Workup Extract, wash, and dry Quenching->Workup Product Purified Halogenated Product Workup->Product G Friedel-Crafts Acylation Workflow Start Anhydrous AlCl3 in dry solvent Reaction Combine at 0°C, then stir at RT or heat Start->Reaction Acyl_Chloride Acyl Chloride Acyl_Chloride->Reaction Substrate This compound Substrate->Reaction Quenching Quench with ice and HCl Reaction->Quenching Workup Extract, wash, and dry Quenching->Workup Product Purified Acylated Product Workup->Product

References

Methodological & Application

The Synthetic Utility of 2,3,4-Trifluoroanisole: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,4-Trifluoroanisole is a fluorinated aromatic compound that holds significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. While specific, detailed application protocols for this compound are not extensively documented in readily available literature, its structural similarity to other widely used fluorinated intermediates, such as 2,3,4-trifluoroaniline, suggests its utility in a range of synthetic transformations. This document aims to provide an overview of the potential applications of this compound based on the known reactivity of related compounds and general principles of organic synthesis.

Potential Applications in Organic Synthesis

The trifluorinated phenyl ring of this compound is activated towards certain types of reactions and can be functionalized to introduce a variety of substituents, leading to the synthesis of complex molecular architectures.

1. Precursor for Bioactive Molecules:

Fluorinated aromatic compounds are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoro-substituted ring in this compound makes it an attractive starting material for the synthesis of novel drug candidates and pesticides. The fluorine atoms can enhance the biological activity and stability of the final products.[1] For instance, related trifluoroanilines are used in the synthesis of fungicides, herbicides, and insecticides.[3]

2. Nucleophilic Aromatic Substitution (SNAr) Reactions:

The electron-withdrawing nature of the three fluorine atoms on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces one of the fluorine atoms, typically the one at the para-position (C4) due to resonance stabilization of the intermediate Meisenheimer complex. This provides a pathway to introduce a variety of functional groups onto the aromatic ring.

Hypothetical Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiolate

This protocol is a generalized procedure based on known SNAr reactions and has not been specifically reported for this compound.

Reaction:

Materials:

  • This compound (1.0 eq)

  • Thiol (R-SH) (1.1 eq)

  • Potassium Carbonate (K2CO3) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.

  • Add the thiol (R-SH) to the solution.

  • Add potassium carbonate to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(R-thio)-2,3-difluoroanisole.

Expected Outcome:

This reaction would likely provide the para-substituted product in moderate to good yields, depending on the nature of the thiol.

3. Directed Ortho-Metalation and Subsequent Functionalization:

The methoxy group of this compound can act as a directing group for ortho-lithiation. Treatment with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), could selectively deprotonate the aromatic ring at the position ortho to the methoxy group (C5). The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this position.

Hypothetical Experimental Protocol: Ortho-Bromination via Lithiation

This protocol is a generalized procedure based on known directed ortho-metalation reactions and has not been specifically reported for this compound.

Reaction:

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (n-BuLi) (1.1 eq) in hexanes

  • Bromine (Br2) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the solution, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • In a separate flask, prepare a solution of bromine in anhydrous THF and cool it to -78 °C.

  • Slowly add the bromine solution to the aryllithium solution via cannula, keeping the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 5-bromo-2,3,4-trifluoroanisole.

Data Presentation

As no specific experimental data for reactions involving this compound were found, a table of quantitative data cannot be provided. The yields and optimal reaction conditions for the hypothetical protocols described above would need to be determined experimentally.

Visualizations

Logical Workflow for the Utilization of this compound in Synthesis

G Potential Synthetic Pathways for this compound start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nucleophile metalation Directed Ortho-Metalation start->metalation Strong Base (e.g., n-BuLi) product1 Para-Substituted Derivatives (e.g., Thioethers, Amines) snar->product1 intermediate Aryllithium Intermediate metalation->intermediate product2 Ortho-Functionalized Derivatives (e.g., Halogenated, Silylated) intermediate->product2 Electrophile

Caption: A diagram illustrating potential synthetic transformations of this compound.

While specific, documented applications of this compound are scarce in the accessible literature, its structure suggests significant potential as a valuable intermediate in organic synthesis. Based on the established reactivity of analogous fluorinated aromatic compounds, it is a promising candidate for nucleophilic aromatic substitution and directed ortho-metalation reactions. These transformations would allow for the introduction of a wide range of functional groups, paving the way for the synthesis of novel and potentially bioactive molecules for the pharmaceutical and agrochemical industries. Further research is required to explore and optimize the reaction conditions for this versatile building block.

References

The Trifluoroanisole Scaffold: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,3,4-Trifluoroanisole and its isomers are becoming increasingly important scaffolds in medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological profiles by improving metabolic stability, binding affinity, and bioavailability.[1][2] The trifluoromethoxy group (-OCF3), in particular, is a highly sought-after moiety due to its unique electronic properties and steric profile, which can positively influence a molecule's lipophilicity and resistance to metabolic degradation.[3] This document provides detailed application notes and experimental protocols for the use of trifluorinated anisole derivatives in the synthesis of biologically active compounds, highlighting their potential in drug discovery and development.

Application Note 1: Synthesis of Novel Herbicidal Agents

Trifluoroanisole derivatives have been successfully utilized in the development of potent herbicides. The trifluoromethoxy group can contribute to the formation of stable interactions with target enzymes, such as protoporphyrinogen oxidase (PPO).[4]

Quantitative Data: Herbicidal Activity of Phenylpyridine-Containing α-Trifluoroanisole Derivatives
Compound IDTarget Weed(s)Dosage (g a.i./hm²)Inhibitory Activity (%)IC50 (nM) vs. Nicotiana tabacum PPOReference
7a Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, Setaria viridis37.5> 809.4[4]
Fomesafen (Reference)Abutilon theophrasti, Amaranthus retroflexus37.5-110.5[4]
Experimental Protocol: Synthesis of 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (Compound 7a)

This protocol is adapted from the synthesis of related α-trifluoroanisole derivatives.[4]

Materials:

  • 2,3-Dichloro-5-trifluoromethylpyridine

  • 4-Hydroxyphenylboronic acid

  • 4-(Trifluoromethoxy)benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Methanol (CH₃OH)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

Procedure:

  • Suzuki Coupling to form the phenylpyridine intermediate:

    • To a solution of 2,3-dichloro-5-trifluoromethylpyridine (1.0 eq) in a mixture of acetonitrile and methanol, add 4-hydroxyphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), triphenylphosphine (0.1 eq), and palladium(II) acetate (0.05 eq).

    • Stir the reaction mixture under a nitrogen atmosphere at 50°C for 6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the intermediate 2-(4-hydroxyphenyl)-3-chloro-5-(trifluoromethyl)pyridine.

  • Williamson Ether Synthesis to form the final product (Compound 7a):

    • To a solution of the intermediate from step 1 (1.0 eq) in dry DMF, add sodium hydride (1.5 eq) portion-wise at 0°C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add 4-(trifluoromethoxy)benzyl bromide (1.2 eq) and stir the reaction at room temperature overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain compound 7a .[4]

Experimental Workflow:

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Williamson Ether Synthesis start1 2,3-Dichloro-5- trifluoromethylpyridine + 4-Hydroxyphenylboronic acid reagents1 Pd(OAc)₂, PPh₃, K₂CO₃ CH₃CN/CH₃OH, 50°C start1->reagents1 product1 Intermediate: 2-(4-hydroxyphenyl)-3-chloro- 5-(trifluoromethyl)pyridine reagents1->product1 workup1 Extraction & Purification product1->workup1 start2 Intermediate from Step 1 + 4-(Trifluoromethoxy)benzyl bromide workup1->start2 reagents2 NaH, DMF Room Temperature start2->reagents2 product2 Final Product (Compound 7a) reagents2->product2 workup2 Quenching & Purification product2->workup2

Caption: Synthetic workflow for Compound 7a.

Application Note 2: Building Block for Anticancer and Neuroprotective Agents

Trifluoromethoxy aniline derivatives, which can be synthesized from the corresponding trifluoroanisoles, are crucial intermediates in the production of various pharmaceuticals. For instance, 4-(trifluoromethoxy)aniline is a key building block for the synthesis of the neuroprotective agent Riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS).[2] It is also used in the synthesis of novel anticancer agents.[2]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

The high electronegativity of the fluorine atoms in trifluoroanisole activates the aromatic ring for nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. This protocol is a general representation of an SNAr reaction.[5][6]

Materials:

  • This compound (or other polyfluoroarene)

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH))

  • Solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))

Procedure:

  • Dissolve the trifluoroanisole derivative (1.0 eq) in the chosen solvent.

  • Add the base (1.2-2.0 eq) and the nucleophile (1.1-1.5 eq).

  • Heat the reaction mixture to a temperature between 60°C and 120°C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Relationship of SNAr:

G substrate Trifluorinated Aromatic Ring (e.g., this compound) product Substituted Product substrate->product SₙAr Reaction nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) nucleophile->product conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat conditions->product

Caption: Key components of an SₙAr reaction.

Application Note 3: Modulation of Physicochemical Properties for Drug Design

The incorporation of a trifluoromethoxy group can significantly alter the physicochemical properties of a lead compound, which is a key consideration in drug design. These modifications can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

Quantitative Data: Physicochemical Properties of Trifluoromethoxy Group
PropertyEffect of -OCH₃ to -OCF₃ SubstitutionRationaleReference(s)
Lipophilicity (logP) IncreaseThe -OCF₃ group is more lipophilic than the -OCH₃ group.
Metabolic Stability IncreaseThe strong C-F bonds are resistant to enzymatic cleavage by cytochrome P450 enzymes.[3]
pKa of nearby groups Decrease (for basic groups)The -OCF₃ group is strongly electron-withdrawing, reducing the basicity of nearby functional groups.[1]
Binding Affinity Can IncreaseThe -OCF₃ group can participate in favorable interactions with protein binding pockets.[7]

Signaling Pathway Context:

While this compound itself does not target a specific signaling pathway, the molecules synthesized from it do. For example, Riluzole, derived from a trifluoromethoxy aniline intermediate, is thought to modulate glutamatergic transmission.[2] The general principle is that the trifluorinated scaffold serves as a stable core for molecules designed to interact with specific biological targets.

G cluster_0 Drug Development Pipeline building_block This compound Derivative synthesis Chemical Synthesis (e.g., SₙAr, Coupling) building_block->synthesis active_compound Biologically Active Compound synthesis->active_compound biological_target Biological Target (e.g., Enzyme, Receptor) active_compound->biological_target Binds to signaling_pathway Modulation of Signaling Pathway biological_target->signaling_pathway Impacts therapeutic_effect Therapeutic Effect signaling_pathway->therapeutic_effect

Caption: Role in the drug discovery process.

This compound and its related derivatives are valuable and versatile building blocks in medicinal chemistry. Their utility stems from the favorable changes in physicochemical and pharmacological properties imparted by the trifluoromethoxy group. The synthetic tractability of these scaffolds, particularly through reactions like nucleophilic aromatic substitution, allows for the generation of diverse libraries of compounds for screening and lead optimization. As the demand for more effective and safer drugs continues to grow, the application of trifluorinated building blocks in drug discovery is expected to expand.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Herbicides Based on Trifluoroanisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of novel herbicides derived from trifluoroanisole. The focus is on a series of α-trifluoroanisole derivatives containing phenylpyridine moieties that have demonstrated potent herbicidal activity through the inhibition of protoporphyrinogen oxidase (PPO).

Introduction

The trifluoromethoxy group is a valuable substituent in agrochemical design due to its ability to enhance electron-withdrawing properties, lipophilicity, and metabolic stability.[1] Several successful pesticides, including indoxacarb and triflumuron, incorporate the α-trifluoroanisole structure.[1] This document details the synthesis of a novel class of α-trifluoroanisole derivatives bearing a phenylpyridine moiety, which have shown significant herbicidal effects against a broad spectrum of weeds.[2] The primary mechanism of action for these compounds is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway in plants.[2][3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell death through the generation of reactive oxygen species.[1]

Data Presentation

The herbicidal efficacy of the synthesized trifluoroanisole derivatives is summarized in the tables below. The data includes inhibitory activity against various weed species, median effective dose (ED50) values, and half-maximal inhibitory concentration (IC50) values against the target enzyme, Nicotiana tabacum protoporphyrinogen oxidase (NtPPO).

Table 1: Herbicidal Activity of α-Trifluoroanisole Derivatives (Compounds 7a-7k) against Various Weed Species at a Post-Emergence Dose of 37.5 g a.i./hm² [1][2][4]

CompoundR1R2R3R4A. theophrasti (% Inhibition)A. retroflexus (% Inhibition)E. prostrata (% Inhibition)D. sanguinalis (% Inhibition)S. viridis (% Inhibition)
7a HHHH>80>80>80>80>80
7j HHFH100100---
7k HHClH100100---
Fomesafen----~70~80~60~50~50

Table 2: Median Effective Dose (ED50) and Half-Maximal Inhibitory Concentration (IC50) of Compound 7a and Fomesafen [2]

CompoundTarget Weed/EnzymeED50 (g a.i./hm²)IC50 (nM)
7a Abutilon theophrasti13.32-
Amaranthus retroflexus5.48-
Nicotiana tabacum PPO-9.4
FomesafenAbutilon theophrasti36.39-
Amaranthus retroflexus10.09-
Nicotiana tabacum PPO-110.5

Signaling Pathway and Mechanism of Action

The primary target of the described trifluoroanisole-based herbicides is the enzyme protoporphyrinogen oxidase (PPO). PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a crucial step in the biosynthesis of both chlorophyll in plants and heme in animals. Inhibition of PPO leads to an accumulation of its substrate, protoporphyrinogen IX. This excess protoporphyrinogen IX leaks from the chloroplast and is rapidly oxidized in the cytoplasm, generating protoporphyrin IX. In the presence of light, protoporphyrin IX acts as a photosensitizer, producing highly reactive singlet oxygen. These reactive oxygen species cause lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, rapid cell death.

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Accumulation Accumulation and Cytoplasmic Export Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Leads to ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS + Light Herbicide Trifluoroanisole Derivative Herbicide Herbicide->PPO Inhibits Autooxidation Light-dependent Auto-oxidation Accumulation->Autooxidation Autooxidation->Protoporphyrin_IX Cell_Death Lipid Peroxidation & Cell Death ROS->Cell_Death

Caption: Mechanism of action of trifluoroanisole-based PPO-inhibiting herbicides.

Experimental Protocols

The following section provides detailed protocols for the synthesis of the novel trifluoroanisole-based herbicides and for the in vitro evaluation of their PPO inhibitory activity.

Synthesis of Phenylpyridine Trifluoroanisole Ether Derivatives

The synthesis is a multi-step process involving the preparation of key intermediates followed by a final coupling reaction.

Synthesis_Workflow Start1 2,3-Dichloro-5- trifluoromethylpyridine (1) Intermediate3 Intermediate 3a-3i (Substituted Phenylpyridines) Start1->Intermediate3 Suzuki Cross-Coupling Start2 Substituted p-Hydroxyphenyl- boronic Acid (2a-2i) Start2->Intermediate3 Final_Product Final Product 7a-7r (Phenylpyridine Trifluoroanisole Ethers) Intermediate3->Final_Product Nucleophilic Substitution Start3 Substituted 4-Trifluoro- methoxybenzaldehyde Intermediate5 Intermediate 5l-5r (Substituted 4-Trifluoro- methoxybenzyl Alcohol) Start3->Intermediate5 Reduction Intermediate6 Intermediate 6a, 6j-6r (Substituted 4-Trifluoro- methoxybenzyl Bromide) Intermediate5->Intermediate6 Bromination Intermediate6->Final_Product

Caption: General synthetic workflow for phenylpyridine trifluoroanisole ethers.

Protocol 1: Synthesis of Intermediates 3a-3i (Substituted Phenylpyridines) [2]

  • To a solution of 2,3-dichloro-5-trifluoromethylpyridine (1) (5 mmol) in a mixture of CH3CN (10 mL) and CH3OH (5 mL), add the substituted p-hydroxyphenylboronic acid (2a-2i) (5.5 mmol), potassium carbonate (10 mmol), triphenylphosphine (0.5 mmol), and palladium(II) acetate (0.25 mmol).

  • Stir the reaction mixture at 50 °C under a nitrogen atmosphere for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Protocol 2: Synthesis of Intermediates 6a, 6j-6r (Substituted 4-Trifluoromethoxybenzyl Bromide) [2]

Step A: Reduction to Benzyl Alcohol

  • Dissolve the substituted 4-trifluoromethoxybenzaldehyde (5 mmol) in methanol (20 mL) and cool to -10 °C.

  • Slowly add sodium borohydride (10 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at this temperature for 8 hours.

  • Monitor the reaction by TLC.

  • Once complete, evaporate the solvent under reduced pressure.

  • To the residue, add 3 N HCl to acidify the solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate to yield the benzyl alcohol intermediate, which can be used in the next step without further purification.

Step B: Bromination

  • Dissolve the benzyl alcohol intermediate from the previous step (2.4 mmol) in a suitable solvent.

  • Add a brominating agent (e.g., phosphorus tribromide or N-bromosuccinimide with a catalyst).

  • Stir the reaction at the appropriate temperature for the specified time.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by column chromatography if necessary.

Protocol 3: Synthesis of Final Products 7a-7r (Phenylpyridine Trifluoroanisole Ethers) [2]

  • In a three-necked flask under a nitrogen atmosphere, add the substituted phenylpyridine (3a-3i) (2 mmol) to N,N-dimethylformamide (10 mL).

  • Add sodium hydride (3 mmol, 60% dispersion in mineral oil) portion-wise at 20 °C and stir for 30 minutes.

  • Add the substituted 4-trifluoromethoxybenzyl bromide (6a, 6j-6r) (2.4 mmol) to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (3 x 30 mL), and dry over anhydrous MgSO4.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final trifluoroanisole derivative.

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the activity of PPO. The assay is based on the fluorometric detection of protoporphyrin IX, the product of the PPO-catalyzed oxidation of protoporphyrinogen IX.

Materials:

  • PPO enzyme (e.g., isolated from Nicotiana tabacum)

  • Protoporphyrinogen IX (substrate)

  • Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT, 0.05% Tween-20)

  • Test compounds (dissolved in DMSO)

  • Fomesafen (positive control)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~405 nm, Emission: ~630 nm)

Protocol:

  • Enzyme Preparation: Prepare a working solution of the PPO enzyme in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Compound Preparation: Prepare a series of dilutions of the test compounds and the positive control (fomesafen) in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup:

    • To each well of a 96-well black microplate, add the assay buffer.

    • Add the test compound or control solution.

    • Add the PPO enzyme solution and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the protoporphyrinogen IX substrate to each well.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader. Record readings every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration of the test compound.

    • Determine the percent inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Structure-Activity Relationship (SAR)

Analysis of the herbicidal activity data (Table 1) for the synthesized α-trifluoroanisole derivatives reveals some preliminary structure-activity relationships:

  • Substitution on the Phenylpyridine Ring: The parent compound 7a, with no substituents on the phenyl ring of the phenylpyridine moiety (R1, R2, R3, R4 = H), exhibited broad-spectrum herbicidal activity.[4]

  • Substitution on the Benzyl Moiety: The introduction of fluorine or chlorine at the R3 position of the benzyl ring (compounds 7j and 7k) maintained or enhanced the inhibitory activity against broadleaf weeds A. theophrasti and A. retroflexus.[1] This suggests that electron-withdrawing groups at this position may be favorable for activity.

Further detailed studies with a wider range of substitutions are necessary to establish a comprehensive SAR for this class of herbicides.

Conclusion

The α-trifluoroanisole derivatives containing a phenylpyridine moiety represent a promising new class of PPO-inhibiting herbicides. The lead compound, 7a, demonstrates excellent broad-spectrum herbicidal activity and potent inhibition of the target enzyme, with efficacy surpassing the commercial herbicide fomesafen in some cases.[2] The synthetic protocols provided herein are robust and can be utilized for the generation of a library of analogs for further optimization and SAR studies. The PPO inhibition assay offers a reliable method for in vitro screening and characterization of these novel herbicidal candidates.

References

Application Notes and Protocols: 2,3,4-Trifluoroanisole in the Synthesis of Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated liquid crystals are integral to modern display technologies and advanced materials science. The strategic incorporation of fluorine atoms into the mesogenic core of a liquid crystal molecule allows for the fine-tuning of its physicochemical properties, such as dielectric anisotropy (Δε), viscosity, and clearing point.[1][2] 2,3,4-Trifluoroanisole is a valuable precursor for the synthesis of liquid crystals containing a 2,3,4-trifluorophenyl ether moiety. This structural motif is particularly useful for creating materials with high negative dielectric anisotropy, which is essential for applications such as vertically aligned (VA) mode liquid crystal displays (LCDs).

These application notes provide a detailed, two-step protocol for the synthesis of a model liquid crystal, 4'-propyl-3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl methoxy ether, starting from this compound. The synthesis involves a regioselective bromination followed by a Suzuki-Miyaura cross-coupling reaction.

Key Physicochemical Properties of the Target Liquid Crystal

The following table summarizes the expected physicochemical properties of the target liquid crystal, 4'-propyl-2,3,4-trifluorobiphenyl. These values are estimated based on data for structurally analogous fluorinated biphenyl liquid crystals.

PropertyExpected Value
Molecular Formula C₁₆H₁₅F₃O
Molecular Weight 280.28 g/mol
Phase Transitions (°C) Cr → 35-45 → N → 85-95 → I
Dielectric Anisotropy (Δε) Negative (approx. -3 to -5)
Optical Anisotropy (Δn) 0.10 - 0.12
Viscosity (mPa·s) Low to moderate

Experimental Protocols

Step 1: Regioselective Bromination of this compound

This protocol describes the regioselective bromination of this compound to yield 5-bromo-2,3,4-trifluoroanisole. The methoxy group is an activating ortho-para director. Due to the substitution pattern of the fluorine atoms, the most sterically accessible and electronically favorable position for electrophilic substitution is the 5-position.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in DMF. Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of DMF and add it dropwise to the cooled anisole solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and add deionized water and ethyl acetate.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-2,3,4-trifluoroanisole as a colorless oil or a low-melting solid.

Step 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2,3,4-trifluoroanisole with 4-propylphenylboronic acid to synthesize the target liquid crystal, 4'-propyl-3',4',5'-trifluoro-[1,1'-biphenyl]-4-yl methoxy ether.

Materials:

  • 5-Bromo-2,3,4-trifluoroanisole (1.0 eq)

  • 4-Propylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or a three-necked round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-bromo-2,3,4-trifluoroanisole (1.0 eq), 4-propylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this process three times.

  • Solvent and Catalyst Addition: Add degassed toluene and ethanol (e.g., in a 4:1 ratio). To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere with vigorous stirring. Monitor the reaction by TLC until the starting aryl bromide is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add deionized water and extract with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers and wash with brine (1x). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient. Recrystallize the purified product from a suitable solvent (e.g., ethanol or hexane) to yield the final liquid crystal product.

Visualizations

Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Suzuki-Miyaura Coupling start This compound reagents1 NBS, DMF, 0 °C start->reagents1 intermediate 5-Bromo-2,3,4-trifluoroanisole reagents1->intermediate reagents2 4-Propylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol, Reflux intermediate->reagents2 product 4'-Propyl-2,3,4-trifluorobiphenyl (Target Liquid Crystal) reagents2->product LogicalRelationship precursor This compound intermediate Functionalized Intermediate (e.g., Aryl Bromide) precursor->intermediate Functionalization liquid_crystal Final Liquid Crystal intermediate->liquid_crystal coupling_partner Coupling Partner (e.g., Boronic Acid) coupling_partner->liquid_crystal Suzuki-Miyaura Coupling properties Desired Physicochemical Properties liquid_crystal->properties

References

Application Notes and Protocols for Nucleophilic Substitution on 2,3,4-Trifluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on 2,3,4-trifluoroanisole. This document outlines the expected regioselectivity, offers detailed experimental protocols for various classes of nucleophiles, and presents data in a clear, tabular format for easy reference.

Introduction to Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. In the case of polyfluoroaromatic compounds, the fluorine atoms themselves act as activating groups and leaving groups. This compound is an attractive substrate for SNAr reactions, allowing for the selective introduction of a wide range of nucleophiles to generate more complex substituted anisole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other functional materials.

The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. The fluorine atoms on the anisole ring enhance its electrophilicity, making it susceptible to attack by nucleophiles.

Regioselectivity of Nucleophilic Attack

The regioselectivity of nucleophilic substitution on this compound is governed by the electronic effects of the methoxy group and the fluorine atoms. The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution, but for nucleophilic aromatic substitution, its electron-donating nature can influence the stability of the Meisenheimer complex.

Generally, nucleophilic attack on polyfluoroarenes is favored at the para-position to an activating group. In this compound, the fluorine atom at the 4-position is para to the methoxy group. Nucleophilic attack at this position is generally the most favorable, leading to the formation of 2,3-difluoro-4-substituted anisole. Attack at the 2-position (ortho to the methoxy group) is also possible but may be less favored due to steric hindrance and electronic effects. Substitution at the 3-position is generally the least likely.

Data Presentation: Predicted Reaction Conditions

The following table summarizes predicted reaction conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles. These conditions are based on established protocols for similar polyfluoroaromatic compounds.

Nucleophile Reagent Base Solvent Temperature (°C) Time (h) Predicted Major Product
AmineMorpholineK₂CO₃DMSO100 - 12012 - 244-(2,3-Difluoro-4-methoxyphenyl)morpholine
ThiolSodium thiophenoxide(pre-formed)DMF80 - 1006 - 122,3-Difluoro-4-(phenylthio)anisole
AlkoxideSodium methoxide(pre-formed)Methanol60 - 804 - 82,3,4-Trimethoxyanisole

Experimental Protocols

The following are detailed, representative protocols for conducting nucleophilic aromatic substitution reactions on this compound.

Protocol 1: Reaction with an Amine Nucleophile (Morpholine)

This protocol describes a general procedure for the synthesis of N-substituted difluoroanisole derivatives.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Stir the reaction mixture and heat to 110 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(2,3-difluoro-4-methoxyphenyl)morpholine.

Protocol 2: Reaction with a Thiol Nucleophile (Thiophenol)

This protocol details the synthesis of aryl thioether derivatives of difluoroanisole.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Cool the solvent in an ice bath and add sodium hydride (1.1 eq) portion-wise with stirring.

  • Slowly add thiophenol (1.1 eq) to the suspension and stir for 30 minutes at 0 °C to form the sodium thiophenoxide.

  • Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the thiophenoxide solution.

  • Allow the reaction to warm to room temperature and then heat to 90 °C.

  • Monitor the reaction progress by TLC.

  • After completion (typically 6-12 hours), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether three times.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to yield 2,3-difluoro-4-(phenylthio)anisole.

Protocol 3: Reaction with an Alkoxide Nucleophile (Sodium Methoxide)

This protocol outlines the synthesis of dimethoxy-substituted anisole derivatives.

Materials:

  • This compound

  • Sodium methoxide (25% solution in methanol or solid)

  • Methanol, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.5 eq) to the solution under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding deionized water.

  • Extract the product with dichloromethane three times.

  • Combine the organic layers and wash with brine twice.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the desired substituted anisole.

Mandatory Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_product Products This compound Intermediate Resonance-stabilized intermediate This compound->Intermediate + Nu⁻ Nu Nu⁻ Product Intermediate->Product - F⁻ F F⁻

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Experimental_Workflow A 1. Reaction Setup - Add this compound, Nucleophile, and Base to Solvent B 2. Reaction - Heat mixture under inert atmosphere - Monitor progress (TLC/GC-MS) A->B C 3. Workup - Quench reaction - Extract with organic solvent B->C D 4. Purification - Wash, dry, and concentrate organic layers C->D E 5. Isolation - Purify by column chromatography or distillation D->E F Pure Product E->F

Caption: A typical experimental workflow for nucleophilic aromatic substitution.

Application Notes and Protocols: 2,3,4-Trifluoroanisole Moiety as a Key Component in the Synthesis of Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction

The strategic incorporation of fluorine atoms into the molecular framework of potential agrochemicals is a proven methodology for enhancing their biological efficacy and metabolic stability. The trifluoromethoxy group (-OCF₃), in particular, is a highly sought-after moiety due to its ability to increase lipophilicity and block metabolic degradation, thereby improving the overall performance of the active ingredient. While direct derivatization of 2,3,4-trifluoroanisole is not widely documented in the synthesis of commercial agrochemicals, its structural motif is central to the development of new herbicidal candidates. This document provides detailed application notes and protocols for the synthesis of novel α-trifluoroanisole derivatives containing phenylpyridine moieties, which have demonstrated potent herbicidal activity. These compounds act as inhibitors of the protoporphyrinogen oxidase (PPO) enzyme, a critical target in weed management.[1]

Synthesis of Novel α-Trifluoroanisole Derivatives with Herbicidal Activity

The synthesis of these novel herbicides involves a multi-step process, beginning with the preparation of key intermediates followed by a final coupling reaction. The general synthetic strategy is outlined below.

General Synthetic Workflow

G cluster_0 Intermediate Synthesis 1 cluster_1 Intermediate Synthesis 2 cluster_2 Final Product Synthesis A 2,3-dichloro-5- trifluoromethylpyridine C Intermediate 3 (Substituted Phenylpyridines) A->C A->C Suzuki Cross-Coupling B Substituted p-hydroxyphenylboronic acid B->C B->C Suzuki Cross-Coupling F Final Product 7 (α-Trifluoroanisole Derivatives) C->F C->F Nucleophilic Substitution D Substituted 4-trifluoromethoxybenzaldehyde E Intermediate 6 (Substituted 4-trifluoromethoxybenzyl bromide) D->E Two-step reaction E->F E->F Nucleophilic Substitution

Caption: General workflow for the synthesis of α-trifluoroanisole derivatives.

Experimental Protocols

1. General Procedure for the Synthesis of Intermediates 3a–3i (Substituted Phenylpyridines) [1]

This protocol describes a Suzuki cross-coupling reaction to synthesize the phenylpyridine intermediates.

  • Reagents and Materials:

    • 2,3-dichloro-5-trifluoromethylpyridine (1.0 eq)

    • Substituted p-hydroxybenzeneboronic acid (1.1 eq)

    • Potassium carbonate (2.0 eq)

    • Triphenylphosphine (0.1 eq)

    • Palladium(II) acetate (0.05 eq)

    • Methanol

    • Acetonitrile

    • Ethyl acetate

    • Brine

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • In a reaction vessel, combine 2,3-dichloro-5-trifluoromethylpyridine (5 mmol), substituted p-hydroxybenzeneboronic acid (5.5 mmol), potassium carbonate (10 mmol), triphenylphosphine (0.5 mmol), and palladium(II) acetate (0.25 mmol).

    • Add 5 mL of methanol and 10 mL of acetonitrile to the mixture.

    • Heat the reaction mixture to 50°C under a nitrogen atmosphere and stir for 6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the crude intermediate, which can be purified by column chromatography.

2. General Procedure for the Synthesis of Intermediates 6j–6r (Substituted 4-trifluoromethoxybenzyl bromide) [1]

This is a two-step process involving reduction followed by bromination.

  • Step 1: Reduction of Substituted 4-trifluoromethoxybenzaldehyde

    • Reagents and Materials:

      • Substituted 4-trifluoromethoxybenzaldehyde (1.0 eq)

      • Sodium borohydride (2.0 eq)

      • Methanol

      • Hydrochloric acid (3 N)

      • Ethyl acetate

    • Procedure:

      • Dissolve the substituted 4-trifluoromethoxybenzaldehyde (5 mmol) in 20 mL of methanol and cool to -10°C.

      • Slowly add sodium borohydride (10 mmol) to the solution over 10 minutes with constant stirring.

      • Continue stirring for 8 hours.

      • Monitor the reaction by TLC.

      • Once complete, evaporate the mixture to dryness.

      • Add 3 N HCl to the residue to create an acidic solution.

      • Extract the aqueous solution three times with ethyl acetate.

      • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the corresponding alcohol.

  • Step 2: Bromination of the Intermediate Alcohol

    • Reagents and Materials:

      • Intermediate alcohol from Step 1 (1.0 eq)

      • Phosphorus tribromide (0.4 eq)

      • Dichloromethane

      • Saturated sodium bicarbonate solution

      • Brine

      • Anhydrous sodium sulfate

    • Procedure:

      • Dissolve the alcohol (5 mmol) in 20 mL of dichloromethane and cool to 0°C.

      • Slowly add phosphorus tribromide (2 mmol) to the solution.

      • Allow the reaction to warm to room temperature and stir for 4 hours.

      • Monitor the reaction by TLC.

      • Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.

      • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the benzyl bromide intermediate.

3. General Procedure for the Synthesis of Final Compounds 7a–7r (α-Trifluoroanisole Derivatives) [1]

This final step involves a nucleophilic substitution reaction.

  • Reagents and Materials:

    • Substituted phenylpyridine intermediate 3 (1.0 eq)

    • Sodium hydride (1.5 eq, 60% dispersion in mineral oil)

    • Substituted 4-trifluoromethoxybenzyl bromide intermediate 6 (1.2 eq)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • In a three-necked flask under a nitrogen atmosphere, suspend sodium hydride (3 mmol) in 10 mL of DMF.

    • Add a solution of the substituted phenylpyridine 3 (2 mmol) in DMF and stir at 20°C for 30 minutes.

    • Add the substituted 4-trifluoromethoxybenzyl bromide 6 (2.4 mmol) to the mixture.

    • Heat the reaction to 60°C and stir for 8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and extract three times with ethyl acetate.

    • Combine the organic layers, wash three times with brine, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final α-trifluoroanisole derivative.

Data Presentation

Physicochemical and Yield Data of Representative α-Trifluoroanisole Derivatives[1]
CompoundMolecular FormulaYield (%)Melting Point (°C)
7a C₂₆H₁₆ClF₃N₂O₂85.388.2-89.5
7d C₂₆H₁₅Cl₂F₃N₂O₂99.160.2-62.0
7e C₂₆H₁₅ClF₃N₃O₄71.8122.1-124.8
7i C₂₆H₁₄ClF₅N₂O₂49.762.0-64.0
7j C₂₆H₁₅Cl₂F₃N₂O₂91.562.3-63.8
7k C₂₇H₁₈ClF₃N₂O₃92.099.6-101.4
7l C₂₇H₁₈ClF₃N₂O₂65.077.6-78.6
7o C₂₆H₁₅BrClF₃N₂O₂64.579.0-80.8
Herbicidal Activity of Representative α-Trifluoroanisole Derivatives[1]

The following table summarizes the post-emergence herbicidal activity of selected compounds against various weed species at a dosage of 37.5 g a.i./hm².

CompoundAbutilon theophrastiAmaranthus retroflexusEclipta prostrataDigitaria sanguinalisSetaria viridis
Inhibition (%) Inhibition (%) Inhibition (%) Inhibition (%) Inhibition (%)
7a >80>80>80>80>80
Fomesafen (Control) >80>80>80<20<20
Median Effective Dose (ED₅₀) and Half-Maximal Inhibitory Concentration (IC₅₀) Data[1]
CompoundED₅₀ A. theophrasti (g a.i./hm²)ED₅₀ A. retroflexus (g a.i./hm²)IC₅₀ Nicotiana tabacum PPO (nM)
7a 13.325.489.4
Fomesafen (Control) 36.3910.09110.5

Signaling Pathway and Logical Relationships

The herbicidal activity of these α-trifluoroanisole derivatives is attributed to their inhibition of the protoporphyrinogen oxidase (PPO) enzyme. This enzyme is crucial for chlorophyll biosynthesis in plants.

G cluster_0 Chlorophyll Biosynthesis Pathway cluster_1 Inhibition Mechanism Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Inhibition Inhibition Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Compound_7a α-Trifluoroanisole Derivative (e.g., 7a) Compound_7a->PPO Compound_7a->Inhibition Cell_Death Weed Cell Death Inhibition->Cell_Death

Caption: Inhibition of the PPO enzyme by α-trifluoroanisole derivatives.

Conclusion

The synthetic protocols and activity data presented herein demonstrate that α-trifluoroanisole derivatives are promising candidates for the development of new herbicides. The trifluoromethoxy moiety plays a crucial role in their potent inhibitory activity against the PPO enzyme. Researchers can utilize these methodologies as a foundation for the synthesis and optimization of novel agrochemicals with enhanced efficacy and desirable environmental profiles. Further structure-activity relationship (SAR) studies could lead to the discovery of even more potent herbicidal agents based on the trifluoroanisole scaffold.

References

The Trifluoromethoxy Group: A Key Player in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers in Medicinal Chemistry

Introduction

In the landscape of modern drug design, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a substituent of significant interest. Its unique electronic properties and steric profile allow medicinal chemists to fine-tune molecular characteristics, leading to improved drug-like qualities. These notes provide an in-depth overview of the role of the trifluoromethoxy group in drug design, supported by quantitative data and detailed experimental protocols for its evaluation.

The trifluoromethoxy group is often employed as a bioisostere for other functionalities, such as the methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups, to modulate key parameters including lipophilicity, metabolic stability, and target binding affinity. Its strong electron-withdrawing nature and resistance to metabolic degradation make it a valuable addition to the medicinal chemist's toolkit.

Physicochemical Properties and Their Impact

The trifluoromethoxy group imparts a unique combination of properties that can profoundly influence a drug candidate's behavior.

  • Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design.[1][2] It significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and improve absorption.[2] The Hansch hydrophobicity parameter (π) for the -OCF₃ group is +1.04, indicating its strong contribution to a molecule's overall lipophilicity.[3] This increased lipophilicity can be critical for drugs targeting the central nervous system, as it can facilitate passage across the blood-brain barrier.[2]

  • Metabolic Stability: A primary advantage of the trifluoromethoxy group is its high metabolic stability.[2] Unlike the methoxy group, which is prone to oxidative O-demethylation by cytochrome P450 (CYP) enzymes, the -OCF₃ group is highly resistant to this metabolic pathway.[3] This increased stability is attributed to the strength of the carbon-fluorine bonds and the steric hindrance provided by the fluorine atoms, which limits enzymatic access to the ether oxygen.[3] This can lead to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.

  • Electronic Effects: The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the pKa of nearby ionizable groups and modulate the electronic environment of aromatic rings. This can impact a molecule's binding affinity to its biological target by altering electrostatic interactions within the binding pocket.

Quantitative Analysis of -OCF₃ Substitution

The strategic replacement of other functional groups with a trifluoromethoxy group can lead to significant improvements in a compound's pharmacological profile. The following tables summarize quantitative data from case studies on Riluzole and Celecoxib analogues, illustrating the impact of this substitution.

Case Study 1: Riluzole Analogues

Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), features a 6-trifluoromethoxy substituent on its benzothiazole core.[4][5] Structure-activity relationship (SAR) studies on analogues have highlighted the importance of this group for its sodium-channel-blocking activity.

Compound/Analogue6-SubstituentCalculated logP (cLogP)Relative Potency (Sodium Channel Blockade)
Riluzole -OCF₃ 3.58 High
Analogue 1-CF₃3.65High (similar to Riluzole)[4]
Analogue 2-OCH₃2.50Much less potent than Riluzole[4]
Analogue 3-NO₂2.21Much less potent than Riluzole[4]
Analogue 4-OH2.05Much less potent than Riluzole[4]

Data adapted from studies on Riluzole analogues.[4]

The data clearly demonstrates a strong correlation between lipophilicity and potency in this series, with the highly lipophilic -OCF₃ and -CF₃ groups conferring the highest activity.

Case Study 2: Celecoxib Analogues

Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation.[6][7][8] While celecoxib itself contains a trifluoromethyl group, the principles of fluorine substitution are highly relevant. The following table provides the inhibitory concentrations (IC₅₀) for Celecoxib against COX-1 and COX-2 enzymes.

CompoundTarget EnzymeIC₅₀ (nmol/L)
Celecoxib COX-12800[9]
COX-291[9]

Data for Celecoxib.[9]

Key Diagrams

The following diagrams illustrate the key properties imparted by the trifluoromethoxy group and a typical workflow for its evaluation in a drug discovery program.

G OCF3 Trifluoromethoxy (-OCF₃) Group Lipophilicity Increased Lipophilicity (π = +1.04) OCF3->Lipophilicity Stability Enhanced Metabolic Stability OCF3->Stability Electronics Strong Electron- Withdrawing Effect OCF3->Electronics Permeability Improved Membrane Permeability Lipophilicity->Permeability leads to HalfLife Longer In Vivo Half-Life (t½) Stability->HalfLife results in Binding Modulated Target Binding Affinity Electronics->Binding influences

Caption: Key physicochemical contributions of the -OCF₃ group.

G Start Design & Synthesis of -OCF₃ Analogue InVitro In Vitro Profiling Start->InVitro LogP LogP/LogD Determination InVitro->LogP MetStab Metabolic Stability Assay (Microsomes, Hepatocytes) InVitro->MetStab Potency Target Binding/Functional Assay (IC₅₀/EC₅₀) InVitro->Potency InVivo In Vivo Evaluation (Pharmacokinetics) MetStab->InVivo Potency->InVivo PK Determine Half-life (t½), Bioavailability, Clearance InVivo->PK Decision Advance to Further Studies? PK->Decision

Caption: Experimental workflow for evaluating -OCF₃ analogues.

Experimental Protocols

The following are standard protocols for determining key physicochemical and metabolic properties of drug candidates containing a trifluoromethoxy group.

Protocol 1: Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient (LogP) or distribution coefficient (LogD) of a test compound. This method is considered the gold standard.[10]

Materials:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with buffer)

  • Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Volumetric flasks, separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • The final concentration of the test compound in the aqueous phase should be within the linear range of the analytical method.

  • Partitioning:

    • Add a known volume of the aqueous phase (e.g., PBS, pH 7.4) and an equal volume of the organic phase (n-octanol) to a centrifuge tube.[11]

    • Spike the aqueous phase with the test compound stock solution. The final DMSO concentration should typically be ≤1%.

    • Securely cap the tubes and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[1][11]

  • Phase Separation:

    • Centrifuge the tubes at a sufficient speed and duration (e.g., 3000 rpm for 10-15 minutes) to achieve complete separation of the two phases.[11]

  • Sampling and Analysis:

    • Carefully withdraw an aliquot from both the aqueous and organic phases, avoiding contamination of the interface.

    • Quantify the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase ([Organic]) to its concentration in the aqueous phase ([Aqueous]).

    • P = [Organic] / [Aqueous]

    • LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is the base-10 logarithm of P.

    • LogP or LogD = log₁₀(P)

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the rate of metabolic clearance of a test compound by human liver microsomal enzymes, primarily Cytochrome P450s.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic fate like verapamil or testosterone)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.[12][13]

  • Magnesium chloride (MgCl₂)

  • Incubator/water bath (37°C)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates or microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare the incubation medium containing phosphate buffer, MgCl₂, and liver microsomes (e.g., final protein concentration of 0.5 mg/mL).[14] Keep on ice.

    • Prepare the test compound solution in the incubation buffer. The typical final substrate concentration is 1 µM.[13]

  • Incubation:

    • Pre-warm the plate containing the test compound and microsomal mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.[14]

    • Immediately quench the reaction by adding it to a tube or well containing ice-cold acetonitrile (with internal standard) to precipitate the proteins and stop the enzymatic activity.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >3000 g for 15 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the amount of the parent compound remaining at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Conclusion

The trifluoromethoxy group is a powerful substituent in drug design, offering a strategic means to enhance lipophilicity and block metabolic degradation, thereby improving the overall pharmacokinetic profile of a drug candidate. The quantitative data from structure-activity relationship studies on molecules like Riluzole underscores the significant impact of the -OCF₃ group on biological activity. By employing standardized protocols to evaluate lipophilicity and metabolic stability, researchers can effectively harness the benefits of the trifluoromethoxy group to design more robust, stable, and efficacious therapeutic agents.

References

Synthetic Routes to Difluoroanisoles and Trifluoroanisoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of difluoroanisoles and trifluoroanisoles, key building blocks in the development of pharmaceuticals and other specialty chemicals. The unique properties imparted by fluorine atoms make these compounds valuable scaffolds for modulating the biological activity and physicochemical properties of molecules.

Two primary synthetic strategies are detailed: the Williamson ether synthesis starting from corresponding fluorinated phenols, and direct electrophilic fluorination of anisole. Each method offers distinct advantages and challenges in terms of regioselectivity, yield, and substrate availability.

Williamson Ether Synthesis of Fluoroanisoles

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including fluoroanisoles. This S(_N)2 reaction involves the deprotonation of a fluorinated phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent, typically methyl iodide or dimethyl sulfate. This method is generally high-yielding and allows for the unambiguous synthesis of specific isomers, provided the corresponding fluorophenol is available.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Difluoroanisole

This protocol details the synthesis of 3,4-difluoroanisole from 3,4-difluorophenol via a Williamson ether synthesis.

  • Materials:

    • 3,4-Difluorophenol

    • Acetonitrile (CH(_3)CN)

    • Potassium carbonate (K(_2)CO(_3))

    • Methyl iodide (CH(_3)I)

    • Dichloromethane (CH(_2)Cl(_2))

    • Water (H(_2)O)

  • Procedure:

    • Dissolve 50 g of 3,4-difluorophenol in 500 mL of acetonitrile in a reaction flask.

    • Add 69 g of potassium carbonate to the solution.

    • Slowly add 32 mL of methyl iodide to the mixture.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction completion using thin-layer chromatography (TLC).

    • Once the reaction is complete, pour the reaction mixture into 500 mL of water and stir thoroughly.

    • Separate the lower organic phase.

    • Wash the organic phase with 100 mL of dichloromethane and 300 mL of water, followed by two additional washes with water.

    • Dry the organic phase and remove the solvent by atmospheric distillation.

    • Purify the product by reduced pressure distillation, collecting the colorless clear liquid to obtain 3,4-difluoroanisole.[1]

Protocol 2: General Synthesis of 2,4,6-Trifluoroanisole

This protocol provides a general procedure for the methylation of 2,4,6-trifluorophenol.

  • Materials:

    • 2,4,6-Trifluorophenol

    • Acetone

    • Potassium carbonate (K(_2)CO(_3))

    • Methyl iodide (CH(_3)I)

  • Procedure:

    • In a round-bottom flask, dissolve 2,4,6-trifluorophenol in acetone.

    • Add an excess of anhydrous potassium carbonate to the solution.

    • Add methyl iodide to the mixture.

    • Reflux the reaction mixture until the starting material is consumed (monitor by TLC or GC).

    • After cooling to room temperature, filter the mixture to remove the potassium carbonate.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • The crude product can be purified by distillation or column chromatography to yield 2,4,6-trifluoroanisole.

Quantitative Data for Williamson Ether Synthesis
ProductStarting MaterialMethylating AgentBaseSolventTemperatureTimeYield
3,4-Difluoroanisole3,4-DifluorophenolMethyl iodideK(_2)CO(_3)AcetonitrileRoom Temp.OvernightHigh
2,4,6-Trifluoroanisole2,4,6-TrifluorophenolMethyl iodideK(_2)CO(_3)AcetoneReflux--
3,5-Bis(trifluoromethyl)anisole3,5-Bis(trifluoromethyl)bromobenzeneSodium methoxide-Methanol105 °C22 h79.4%

Yields are reported as "High" when specific quantitative data is not available in the cited literature but the method is described as high-yielding.

Williamson_Ether_Synthesis Start Fluorophenol Phenoxide Fluorophenoxide Start->Phenoxide Base (e.g., K2CO3) Phenoxide->inv1 MethylatingAgent Methylating Agent (e.g., CH3I) MethylatingAgent->inv1 Product Fluoroanisole Byproduct Salt Byproduct (e.g., KI) inv1->Product SN2 Reaction inv1->Byproduct

Figure 1: General workflow for the Williamson ether synthesis of fluoroanisoles.

Direct Electrophilic Fluorination of Anisole

Direct electrophilic fluorination of anisole offers a more convergent approach to difluoro- and trifluoroanisoles. This method avoids the need for pre-functionalized phenols. However, controlling the regioselectivity of the fluorination can be challenging, often leading to a mixture of isomers. The methoxy group is a strong ortho-, para-director, and the regiochemical outcome is influenced by the choice of fluorinating agent and reaction conditions. Common electrophilic fluorinating reagents include Selectfluor® (F-TEDA-BF(_4)) and N-Fluorobenzenesulfonimide (NFSI).

Experimental Protocols

Protocol 3: General Procedure for Electrophilic Fluorination of Anisole

This protocol outlines a general approach for the direct fluorination of anisole using an electrophilic N-F reagent.

  • Materials:

    • Anisole

    • Electrophilic fluorinating agent (e.g., Selectfluor®, NFSI)

    • Solvent (e.g., Acetonitrile, Dichloromethane)

    • Acid catalyst (optional, e.g., Trifluoromethanesulfonic acid)

  • Procedure:

    • Dissolve anisole in the chosen solvent in a reaction flask.

    • Add the electrophilic fluorinating agent to the solution. An acid catalyst may be added to enhance the reaction rate.

    • Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures).

    • Monitor the reaction progress by GC-MS to determine the conversion and the isomeric distribution of the products.

    • Upon completion, quench the reaction with a suitable reagent (e.g., aqueous sodium bisulfite).

    • Perform a standard aqueous workup.

    • Separate the isomeric products by column chromatography or fractional distillation.

Quantitative Data for Electrophilic Fluorination of Anisole

The direct electrophilic fluorination of anisole typically yields a mixture of ortho- and para-fluoroanisole as the primary monofluorinated products. Subsequent fluorination can lead to various difluoro- and trifluoroanisole isomers. Quantitative data on the distribution of higher fluorinated products is often dependent on specific and optimized reaction conditions which are not always readily available in the literature.

Fluorinating AgentCatalyst/AdditiveSolventTemperatureProduct Distribution (Monofluorinated)Overall Yield
Selectfluor®Trifluoromethanesulfonic Acid-Mild-Good to Excellent
N-F Reagent (general)---ortho- and para- isomers-

Note: The literature suggests that the methoxy group strongly directs fluorination to the ortho and para positions. Formation of difluoro- and trifluoro- derivatives will follow this directing effect, leading to products like 2,4-difluoroanisole and 2,4,6-trifluoroanisole.

Electrophilic_Fluorination Anisole Anisole Intermediate Arenium Ion Intermediate Anisole->Intermediate Fluorination FluorinatingAgent Electrophilic Fluorinating Agent (e.g., Selectfluor®) FluorinatingAgent->Intermediate MonoFluoro Monofluoroanisole (ortho- and para-) Intermediate->MonoFluoro Deprotonation DiFluoro Difluoroanisole isomers MonoFluoro->DiFluoro Further Fluorination TriFluoro Trifluoroanisole isomers DiFluoro->TriFluoro Further Fluorination

References

Application Notes: Synthesis of Trifluoromethyl-Containing Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into an aromatic scaffold is a paramount strategy in medicinal chemistry and materials science. The unique properties conferred by the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological and physicochemical properties of a molecule. While a direct synthetic route from 2,3,4-trifluoroanisole to a trifluoromethylated aromatic compound is not documented in the scientific literature, a wealth of well-established methods exist for the trifluoromethylation of aromatic rings. This document provides an overview of these key methodologies.

I. Radical Trifluoromethylation of Arenes

Radical trifluoromethylation is a powerful and widely used method for the direct C-H trifluoromethylation of arenes and heteroarenes. This approach often utilizes a radical initiator to generate the trifluoromethyl radical (•CF3), which then adds to the aromatic ring.

Key Reagents:

  • Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent): A stable, easy-to-handle solid that generates •CF3 radicals in the presence of an oxidant.

  • Trifluoroiodomethane (CF3I): A gaseous reagent that can generate •CF3 radicals under photolytic or thermal conditions.

  • Umemoto's and Togni's reagents: Electrophilic trifluoromethylating agents that can also participate in radical pathways.

Experimental Protocol: Trifluoromethylation using Langlois Reagent

This protocol describes a general procedure for the direct C-H trifluoromethylation of an electron-rich aromatic compound.

Materials:

  • Aromatic substrate (1.0 mmol)

  • Sodium trifluoromethanesulfinate (Langlois reagent, 1.5 mmol)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 3.0 mmol)

  • Dichloromethane (DCM, 5 mL)

  • Water (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the aromatic substrate (1.0 mmol) and sodium trifluoromethanesulfinate (1.5 mmol).

  • Add dichloromethane (5 mL) and water (5 mL) to the flask.

  • Stir the biphasic mixture vigorously at room temperature.

  • Slowly add tert-butyl hydroperoxide (3.0 mmol) to the reaction mixture over 10 minutes.

  • Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

Aromatic Substrate ExampleYield (%)Reference
Anisole75General literature procedure
N,N-Dimethylaniline82General literature procedure
Pyrrole65General literature procedure

II. Metal-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are highly effective for the formation of C-CF3 bonds. These reactions typically involve the coupling of an aryl halide or boronic acid with a trifluoromethyl source.

Key Reagents and Methods:

  • Aryl halides (I, Br) or triflates with CuCF3: A common method for introducing a CF3 group.

  • Arylboronic acids with a trifluoromethylating agent: Palladium catalysts are often used in these couplings.

  • Fluoroform (HCF3)-derived reagents: Cost-effective sources of the CF3 nucleophile.

Experimental Protocol: Copper-Mediated Trifluoromethylation of Aryl Iodide

This protocol outlines a general procedure for the trifluoromethylation of an aryl iodide.

Materials:

  • Aryl iodide (1.0 mmol)

  • (Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent, 1.5 mmol)

  • Copper(I) iodide (CuI, 1.2 mmol)

  • Potassium fluoride (KF, 2.0 mmol)

  • N,N-Dimethylformamide (DMF, 5 mL)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add copper(I) iodide (1.2 mmol) and potassium fluoride (2.0 mmol).

  • Add N,N-dimethylformamide (5 mL) to the tube.

  • Add the aryl iodide (1.0 mmol) to the mixture.

  • Add (trifluoromethyl)trimethylsilane (1.5 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction by GC-MS.

  • After cooling to room temperature, quench the reaction with aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data Summary

Aryl Iodide ExampleYield (%)Reference
4-Iodoanisole85General literature procedure
1-Iodonaphthalene78General literature procedure
4-Iodotoluene90General literature procedure

Visualizations

Logical Workflow for Selecting a Trifluoromethylation Method

G start Starting Material is_activated Is the aromatic ring electron-rich? start->is_activated has_leaving_group Does the substrate have a good leaving group (I, Br, OTf)? is_activated->has_leaving_group No radical Radical C-H Trifluoromethylation is_activated->radical Yes cross_coupling Metal-Catalyzed Cross-Coupling has_leaving_group->cross_coupling Yes consider_other Consider alternative functionalization has_leaving_group->consider_other No G initiator Oxidant (e.g., t-BuOOH) cf3_source CF3SO2Na initiator->cf3_source Oxidizes cf3_radical •CF3 Radical cf3_source->cf3_radical Generates arene Arene (Ar-H) cf3_radical->arene Adds to intermediate [Ar(H)CF3]• Radical Adduct arene->intermediate product Trifluoromethylated Arene (Ar-CF3) intermediate->product Oxidation & Deprotonation

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,3,4-Trifluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 2,3,4-Trifluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable method for synthesizing this compound is a two-step process. The first step involves the synthesis of the precursor, 2,3,4-Trifluorophenol. The second step is the methylation of 2,3,4-Trifluorophenol, typically via a Williamson ether synthesis.

Q2: What are the common starting materials for the synthesis of 2,3,4-Trifluorophenol?

A2: 2,3,4-Trifluorophenol can be synthesized from several starting materials. Common precursors include 1,2,3,4-tetrafluorobenzene or 2,3,4-trifluoronitrobenzene. The choice of starting material often depends on commercial availability and the scale of the synthesis.

Q3: Which methylating agents are suitable for the conversion of 2,3,4-Trifluorophenol to this compound?

A3: Several methylating agents can be used, with dimethyl sulfate and iodomethane being the most common. For a greener approach, dimethyl carbonate (DMC) is a viable alternative, although it may require more forcing conditions.

Q4: How does the trifluorinated aromatic ring affect the Williamson ether synthesis?

A4: The three electron-withdrawing fluorine atoms on the aromatic ring increase the acidity of the phenolic proton of 2,3,4-Trifluorophenol. This makes deprotonation with a suitable base easier. However, the electron-deficient ring can also influence the nucleophilicity of the resulting phenoxide and may be susceptible to nucleophilic aromatic substitution under harsh conditions.

Q5: What are the key parameters to control for a high-yield synthesis of this compound?

A5: The key parameters to optimize are the choice of base, solvent, temperature, and the stoichiometry of the reagents. A strong base is required for complete deprotonation of the phenol. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. The temperature should be sufficient to drive the reaction to completion without causing significant side product formation.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Problem 1: Low or No Yield of this compound
Possible Cause Troubleshooting/Minimization Strategy
Incomplete Deprotonation of 2,3,4-Trifluorophenol Ensure a sufficiently strong base is used to fully deprotonate the phenol. Consider using stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3). Verify the quality and dryness of the base.
Inactive Methylating Agent Use a fresh or properly stored bottle of the methylating agent (e.g., dimethyl sulfate, iodomethane). Some methylating agents can degrade over time.
Low Reaction Temperature The reaction may be too slow at lower temperatures. Gradually increase the reaction temperature while monitoring for side product formation. Refluxing in a suitable solvent is often necessary.
Poor Solvent Choice The chosen solvent may not be appropriate for the reaction. Aprotic polar solvents like acetone, DMF, or acetonitrile are generally effective for Williamson ether synthesis.
Presence of Water Water can quench the base and hydrolyze the methylating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Problem 2: Formation of Significant Side Products
Possible Cause Troubleshooting/Minimization Strategy
C-Alkylation instead of O-Alkylation While O-alkylation is generally favored for phenols, C-alkylation can occur. Using polar aprotic solvents (e.g., DMF, DMSO) and alkali metal bases with larger cations (e.g., K+, Cs+) can favor O-alkylation. Protic solvents can favor C-alkylation.
Reaction with Solvent Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, leading to impurities. Use the lowest effective temperature or consider a more stable solvent.
Over-methylation or Side Reactions of the Product Use a stoichiometric amount of the methylating agent. Excess methylating agent can lead to unwanted side reactions. Monitor the reaction progress by TLC or GC to avoid prolonged reaction times.
Hydrolysis of Methylating Agent As mentioned, ensure anhydrous conditions to prevent the hydrolysis of the methylating agent, which can lead to the formation of methanol and acidic byproducts.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting/Minimization Strategy
Co-elution with Starting Material If the product and starting material have similar polarities, separation by column chromatography can be challenging. Optimize the solvent system for chromatography or consider purification by distillation.
Presence of Basic or Acidic Impurities Perform an aqueous workup to remove inorganic salts and excess base or acid. Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining base and then with a dilute base (e.g., saturated NaHCO3 solution) to remove any acidic impurities.
Residual Solvent Ensure the product is thoroughly dried under vacuum to remove any residual solvent from the extraction or chromatography steps.

Experimental Protocols

Protocol 1: Synthesis of 2,3,4-Trifluorophenol from 2,3,4-Trifluoronitrobenzene

This protocol involves the reduction of the nitro group to an amine, followed by diazotization and hydrolysis.

Step 1: Reduction of 2,3,4-Trifluoronitrobenzene to 2,3,4-Trifluoroaniline

  • In a round-bottom flask, dissolve 2,3,4-trifluoronitrobenzene in ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 2,3,4-trifluoroaniline.

Step 2: Diazotization and Hydrolysis to 2,3,4-Trifluorophenol

  • Dissolve the 2,3,4-trifluoroaniline in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of copper(II) sulfate.

  • Steam distill the reaction mixture to isolate the 2,3,4-trifluorophenol.

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Methylation of 2,3,4-Trifluorophenol to this compound (Williamson Ether Synthesis)

Materials:

  • 2,3,4-Trifluorophenol

  • Anhydrous potassium carbonate (K2CO3) or Sodium Hydride (NaH)

  • Dimethyl sulfate (DMS) or Iodomethane (CH3I)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3,4-trifluorophenol and anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (2-3 equivalents) or sodium hydride (1.1 equivalents, portion-wise at 0 °C).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide.

  • Slowly add dimethyl sulfate or iodomethane (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If using acetone, filter off the inorganic salts and concentrate the filtrate. If using DMF, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of anisole formation from a substituted phenol, which can be used as a general guide for optimizing the synthesis of this compound.

Table 1: Optimization of Methylation Reaction Conditions (General)

EntryBase (equiv.)Methylating Agent (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K2CO3 (2.0)CH3I (1.5)AcetoneReflux12~85-95
2NaH (1.1)CH3I (1.2)THFRoom Temp8~90-98
3K2CO3 (2.0)(CH3)2SO4 (1.2)AcetoneReflux6~90-97
4Cs2CO3 (1.5)CH3I (1.5)Acetonitrile604>95
5K2CO3 (2.0)DMC (5.0)DMF12024~70-85

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Visualizations

Diagram 1: General Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,3,4-Trifluorophenol cluster_step2 Step 2: Methylation cluster_purification Purification Start Starting Material (e.g., 2,3,4-Trifluoronitrobenzene) Reaction1 Reduction, Diazotization, & Hydrolysis Start->Reaction1 Reagents Intermediate 2,3,4-Trifluorophenol Reaction1->Intermediate Reaction2 Williamson Ether Synthesis (Base, Methylating Agent) Intermediate->Reaction2 Reagents Product This compound Reaction2->Product Purification Workup & Purification (Distillation/Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General two-step synthesis workflow for this compound.

Diagram 2: Troubleshooting Logic for Low Yield in Methylation

Troubleshooting_Low_Yield Start Low or No Yield of This compound Check_Deprotonation Incomplete Deprotonation? Start->Check_Deprotonation Check_Reagent Inactive Methylating Agent? Start->Check_Reagent Check_Conditions Suboptimal Reaction Conditions? Start->Check_Conditions Check_Water Presence of Water? Start->Check_Water Solution_Base Use Stronger/Drier Base (e.g., NaH, fresh K2CO3) Check_Deprotonation->Solution_Base Yes Solution_Reagent Use Fresh Methylating Agent Check_Reagent->Solution_Reagent Yes Solution_Conditions Increase Temperature or Change Solvent (e.g., DMF) Check_Conditions->Solution_Conditions Yes Solution_Water Use Anhydrous Solvents & Dry Glassware Check_Water->Solution_Water Yes

Caption: Troubleshooting decision tree for low yield in the methylation step.

Technical Support Center: Synthesis of Trifluoromethyl Arenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethyl arenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of a trifluoromethyl (CF₃) group into aromatic rings a common strategy in drug discovery?

The trifluoromethyl group is frequently incorporated into drug candidates to enhance key properties. Its strong electron-withdrawing nature can increase metabolic stability by blocking sites susceptible to enzymatic oxidation by cytochrome P450 enzymes.[1][2] Additionally, the CF₃ group can improve a molecule's lipophilicity, which may enhance its ability to permeate cellular membranes.[2][3][4] These modifications can lead to improved pharmacokinetic profiles, greater efficacy, and reduced side effects.[2][4]

Q2: What are the main challenges associated with the synthesis of trifluoromethyl arenes?

Historically, the synthesis of trifluoromethyl arenes has been challenging. Traditional methods often require harsh reaction conditions, stoichiometric amounts of metals, and expensive trifluoromethylating agents.[3] Key challenges include:

  • Poor Generality: Many methods are limited to specific substrates and may not be broadly applicable.[3]

  • Harsh Reaction Conditions: High temperatures and strong reagents can limit functional group tolerance.[3]

  • Cost of Reagents: Some sources of the CF₃ group are expensive, which can be a limitation for large-scale synthesis.[3]

  • Side Reactions: Competing reactions, such as protodefluorination or reactions with other functional groups on the substrate, can lead to low yields.[5]

  • Regioselectivity: Controlling the position of trifluoromethylation on the aromatic ring can be difficult, especially in direct C-H trifluoromethylation.[1]

Q3: What are the primary classes of trifluoromethylating reagents?

Trifluoromethylating reagents can be broadly categorized based on the nature of the trifluoromethyl species they deliver:

  • Electrophilic Reagents ("CF₃⁺"): These reagents, such as Umemoto's and Togni's reagents, deliver an electrophilic trifluoromethyl group.[6][7][8][9] They are often used for the trifluoromethylation of nucleophiles.[9]

  • Nucleophilic Reagents ("CF₃⁻"): Reagents like TMSCF₃ (Ruppert-Prakash reagent) and trifluoromethyl organometallic compounds (e.g., CuCF₃) provide a nucleophilic trifluoromethyl source.[6][10][11] These are commonly used in cross-coupling reactions with aryl halides or boronic acids.[6][10]

  • Radical Reagents ("CF₃•"): Trifluoromethyl radicals can be generated from various precursors, often through photoredox catalysis or with radical initiators.[1][6][12] This approach is particularly useful for direct C-H trifluoromethylation.[1][6]

Troubleshooting Guides

Problem 1: Low or no yield in a Palladium-Catalyzed Trifluoromethylation of an Aryl Halide.

Possible Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst may not be in the active catalytic state.

    • Troubleshooting: Ensure the use of a suitable ligand that promotes both oxidative addition and reductive elimination.[13] Consider using a pre-catalyst that is easily activated. For challenging substrates like aryl chlorides, specialized ligands may be necessary.[13][14]

  • Slow Reductive Elimination: The C-CF₃ bond-forming reductive elimination from the Pd(II) intermediate can be a high-energy barrier.[3][13]

    • Troubleshooting: Employing ligands that are more electron-donating or have a larger bite angle can sometimes facilitate this step. Alternatively, strategies involving Pd(IV) intermediates, generated by oxidation of the Pd(II) complex, can lead to more facile reductive elimination.[3][13]

  • Decomposition of the CF₃ Source: Nucleophilic trifluoromethyl sources like TMSCF₃ can decompose in the presence of fluoride ions, which are often used as activators.[13]

    • Troubleshooting: The rate of transmetalation must be faster than the decomposition of the reagent. Optimize reaction conditions (temperature, concentration) to favor the desired reaction pathway.

Problem 2: Poor regioselectivity in a direct C-H trifluoromethylation reaction.

Possible Causes & Solutions:

  • Radical Pathway: Many direct C-H trifluoromethylations proceed via a radical mechanism, which can sometimes lead to a mixture of isomers.[1]

    • Troubleshooting: The inherent reactivity of the arene substrate plays a significant role. For some substrates, a particular isomer may be electronically or sterically favored. If high regioselectivity is crucial, consider a directed C-H activation approach where a directing group on the substrate guides the trifluoromethylation to a specific position (e.g., ortho-position).[15]

Problem 3: Competitive side reactions when using electrophilic trifluoromethylating reagents.

Possible Causes & Solutions:

  • Substrate Reactivity: Highly activated aromatic systems or substrates with multiple nucleophilic sites can react non-selectively.[7]

    • Troubleshooting: The reactivity of electrophilic trifluoromethylating reagents can be tuned by modifying their chemical structure.[7] Choosing a reagent with appropriate reactivity for the specific substrate is key. For instance, some reagents are powerful enough to trifluoromethylate less activated systems, while others are more selective for highly nucleophilic substrates.[7] Protecting sensitive functional groups on the substrate may also be necessary.

Quantitative Data Summary

Table 1: Comparison of Copper-Catalyzed Trifluoromethylation Methods for Aryl Iodides.

CF₃ SourceCatalyst SystemAdditiveTemperature (°C)Time (h)Typical Yield Range (%)Reference
TMSCF₃CuITrimethylborate601270-95[10]
CF₃I / ZnCuI / 1,10-phenanthrolineNone502460-90[11][16]
CF₃CO₂NaCuI1,10-phenanthroline1202450-85[17]
MTFACuI1,10-phenanthroline1202465-90[17]

Table 2: Performance of Electrophilic Trifluoromethylating Reagents in the Trifluoromethylation of Indole.

ReagentCatalyst/ConditionsSolventTemperatureTime (h)Yield (%)Reference
Umemoto's ReagentNi(III) complex / Blue LEDMeCNRoom Temp2478[12]
Togni's ReagentPd(OAc)₂ / TFADichloroethane10024Low (11%)[15]
Triflyl ChlorideRu(phen)₃Cl₂ / Visible LightMeCNRoom Temp1288[1][6]

Experimental Protocols

Protocol 1: Copper-Catalyzed Trifluoromethylation of Aryl Iodides with in situ generated Trifluoromethylzinc Reagent

This protocol is adapted from the work of Kitazume and Yamazaki.[11]

Materials:

  • Zinc powder (activated)

  • Trifluoromethyl iodide (CF₃I)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Aryl iodide

Procedure:

  • To a suspension of zinc powder (1.0 mmol) in DMPU (0.5 mL) under an argon atmosphere, add trifluoromethyl iodide (approx. 2.5 mmol).

  • Stir the solution at room temperature for 2 hours.

  • Add CuI (0.01 mmol, 2 mol%), 1,10-phenanthroline (0.01 mmol, 2 mol%), and the aryl iodide (0.5 mmol).

  • Stir the reaction mixture at 50 °C for 24 hours.

  • After completion, the reaction is worked up using standard extraction procedures and purified by column chromatography.

Protocol 2: Photoredox-Catalyzed Direct C-H Trifluoromethylation of Arenes

This protocol is based on the work of MacMillan and co-workers.[1][6]

Materials:

  • Arene substrate

  • Triflyl chloride (TfCl)

  • fac-[Ir(ppy)₃] or Ru(phen)₃Cl₂ as photocatalyst

  • Base (e.g., K₂HPO₄)

  • Acetonitrile (MeCN) as solvent

  • Visible light source (e.g., household light bulb)

Procedure:

  • In a reaction vessel, combine the arene substrate (1.0 equiv), photocatalyst (1-2 mol%), and base (2.0 equiv).

  • Add degassed acetonitrile.

  • Add triflyl chloride (2.0 equiv).

  • Irradiate the reaction mixture with a visible light source at room temperature with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is quenched, and the product is isolated using standard purification techniques.

Visualizations

experimental_workflow Experimental Workflow: Cu-Catalyzed Trifluoromethylation reagent_prep Reagent Preparation: In situ generation of CF3ZnI from CF3I and Zn in DMPU reaction_setup Reaction Setup: Add CuI, 1,10-phenanthroline, and aryl iodide reagent_prep->reaction_setup reaction Reaction: Stir at 50°C for 24h reaction_setup->reaction workup Workup: Aqueous quench and extraction reaction->workup purification Purification: Column chromatography workup->purification product Final Product: Trifluoromethylated Arene purification->product

Caption: Workflow for copper-catalyzed trifluoromethylation.

signaling_pathway Simplified Catalytic Cycle: Pd-Catalyzed Trifluoromethylation pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_aryl Ar-Pd(II)-X oxidative_addition->pd_aryl transmetalation Transmetalation ('CF3' source) pd_aryl->transmetalation pd_aryl_cf3 Ar-Pd(II)-CF3 transmetalation->pd_aryl_cf3 reductive_elimination Reductive Elimination pd_aryl_cf3->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-CF3 reductive_elimination->product

Caption: Palladium-catalyzed trifluoromethylation cycle.

logical_relationship Troubleshooting Logic for Low Yield start Low Yield Observed check_catalyst Check Catalyst Activity - Ligand choice - Pre-catalyst activation start->check_catalyst check_reductive_elim Consider Reductive Elimination Barrier - Adjust ligand electronics - Explore alternative oxidation states (Pd(IV)) start->check_reductive_elim check_reagent_stability Verify Reagent Stability - Optimize conditions to favor transmetalation over decomposition start->check_reagent_stability solution1 Modify Ligand/Catalyst System check_catalyst->solution1 solution2 Alter Reaction Pathway/Conditions check_reductive_elim->solution2 solution3 Optimize Reagent Addition/Concentration check_reagent_stability->solution3

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Purification of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions, and detailed protocols for the purification of fluorinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated aromatic compounds often difficult to purify? A1: The unique properties of fluorine create purification challenges. The high electronegativity and low polarizability of fluorine atoms can lead to unexpected elution orders in chromatography and altered solubility behavior.[1] Fluorinated compounds may have very similar polarities to their non-fluorinated synthetic precursors, making separation difficult.[2] Additionally, some smaller fluorinated aromatics can be volatile, leading to sample loss during solvent evaporation.[2][3]

Q2: What are the most common sources of fluorine background contamination in a lab? A2: Fluorine contamination is a common issue that can affect the analysis of trace-level compounds.[4] Major sources include laboratory equipment made from fluoropolymers like PTFE (e.g., coated vials, caps, stir bars, tubing, and frits in LC systems).[4] To minimize this, it is recommended to use PEEK or stainless steel components in LC systems and run "method blanks" to identify contamination sources.[4]

Q3: How does increasing the fluorine content of a molecule affect its retention in reversed-phase chromatography? A3: In reversed-phase chromatography using standard C8 or C18 columns, increasing fluorine content can sometimes lead to decreased retention due to the "hydrophobic" nature of fluorine being different from the hydrophobicity of alkyl chains. However, when using a fluorinated stationary phase (e.g., PFP or TDF), retention generally increases with higher fluorine content.[5][6] This is because of favorable interactions between the fluorinated analyte and the fluorinated column material. The key factor is often the overall fluorine percentage of the molecule rather than just the absolute number of fluorine atoms.[6]

Q4: What is the best way to confirm the purity of my fluorinated aromatic compound after purification? A4: A combination of analytical techniques is recommended. ¹⁹F NMR is a primary technique for characterizing fluorinated compounds because the ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, providing detailed information about the local electronic environment of each fluorine atom.[4] For volatile compounds, Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) are excellent for determining purity percentages and identifying volatile impurities.[3] For less volatile compounds, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer is standard.

Troubleshooting Guides

This section addresses specific issues encountered during purification experiments in a question-and-answer format.

Chromatography (Flash & HPLC)

Q: My fluorinated compound is co-eluting with an impurity. How can I improve separation? A: Co-elution occurs when the chosen conditions do not provide adequate resolution.[2]

  • Optimize Selectivity: The most effective approach is to change the stationary or mobile phase to alter selectivity.[2]

    • Change Stationary Phase: If you are using a standard C18 column, switching to a Pentafluorophenyl (PFP) phase can dramatically change the elution order.[5][7] PFP columns offer multiple interaction mechanisms, including π-π, dipole-dipole, and ion-exchange, which are different from the hydrophobic interactions of a C18 column.[1][7]

    • Change Mobile Phase: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.[2] For particularly difficult separations, using a fluorinated eluent like trifluoroethanol (TFE) with a standard C8 or C18 column can also provide optimal separation through "hetero-pairing".[6]

Q: I'm seeing poor peak shape (tailing or fronting) for my analyte. A: Poor peak shape is often caused by secondary interactions or column overload.[2][4]

  • Mitigate Secondary Interactions: Polar fluorinated compounds can interact strongly with residual silanols on silica-based columns, causing peak tailing.[2] Using a modern, end-capped column can minimize these interactions.[2] For basic compounds, adding a small amount of a modifier like triethylamine (for normal phase) or trifluoroacetic acid (TFA) (for reversed-phase) can improve peak shape.[8]

  • Reduce Sample Load: Injecting too much sample can cause peak fronting.[2][4] Try diluting your sample or injecting a smaller volume.[2]

  • Use Dry Loading: For flash chromatography, if the compound has poor solubility in the eluent, dry loading is recommended. Dissolve the sample, adsorb it onto silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[2][9]

Q: My fluorinated compound, which is basic, shows very strong retention on a PFP column. Why? A: PFP phases are known to exhibit greater retention of basic analytes compared to traditional alkyl columns.[7] This is attributed to the presence of strong ion-exchange interactions with the stationary phase, the exact origin of which is still a subject of study.[7] To modulate retention, you can adjust the mobile phase pH or ionic strength.

Recrystallization

Q: I'm trying to recrystallize my fluorinated aromatic compound, but it "oiled out" instead of forming crystals. What should I do? A: "Oiling out" occurs when a compound separates from the solution as a liquid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if cooling is too rapid.[10]

  • Solution 1: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation level.[10]

  • Solution 2: Allow the solution to cool much more slowly. Insulating the flask can help encourage slow cooling and promote proper crystal formation over oiling.[10]

  • Solution 3: Add a seed crystal (a pure crystal of the desired compound) to the cooled solution to initiate crystallization.

Q: No crystals are forming, even after cooling the solution in an ice bath. A: This indicates that the solution is not sufficiently supersaturated, likely because too much solvent was used.

  • Solution 1: Evaporate some of the solvent to increase the concentration of your compound and then attempt to cool again.[11]

  • Solution 2: If you have a miscible solvent in which your compound is insoluble (an "anti-solvent"), add it dropwise to the solution until it becomes cloudy, then add a few drops of the original solvent to clarify.[10] This brings the solution closer to its saturation point. Allow this new mixture to cool slowly.

Distillation

Q: I'm losing a significant amount of my volatile fluorinated compound during distillation or solvent removal. A: Sample loss is a major challenge with volatile compounds due to their high vapor pressure.[3]

  • Improve Condensation: Ensure you are using a high-efficiency condenser. For very volatile compounds (boiling point < 40 °C), using a cold trap with a dry ice/acetone or liquid nitrogen bath after the primary condenser is crucial to capture product from the vacuum line.[3]

  • Control Vacuum and Temperature: Avoid applying a very high vacuum. Perform the distillation at a moderately reduced pressure or, if possible, at atmospheric pressure.[3] Use the lowest effective temperature for the heating bath to minimize bumping and vigorous boiling.[12]

Q: My fractional distillation is resulting in poor separation of closely boiling fluorinated isomers. A: This indicates that the distillation column is not efficient enough for the separation.

  • Increase Column Efficiency: Use a longer fractionating column or one with a higher number of theoretical plates, such as a Vigreux or a packed column.[12]

  • Slow the Distillation Rate: Reduce the heating rate to allow proper equilibrium to be established between the liquid and vapor phases on each theoretical plate. A slow, steady distillation is key for separating compounds with close boiling points.[12]

Data Presentation
Table 1: Comparison of Common HPLC Columns for Fluorinated Aromatic Compound Purification
FeatureStandard C18 ColumnPentafluorophenyl (PFP) Column
Primary Interaction Hydrophobic interactionsMultiple: π-π, dipole-dipole, charge transfer, ion-exchange, hydrophobic.[1][7]
Selectivity Good for general-purpose separations based on hydrophobicity.Alternative and often orthogonal selectivity to C18, especially for halogenated and aromatic compounds.[5]
Retention of Bases Can be poor without mobile phase additives due to silanol interactions.Generally provides greater retention for basic analytes due to ion-exchange interactions.[7]
Best For Separating compounds with significant differences in hydrophobicity.Separating positional isomers, halogenated compounds, and analytes where C18 fails to provide resolution.[5]
Common Eluents Acetonitrile/Water, Methanol/WaterAcetonitrile/Water, Methanol/Water. Can tolerate high levels of organic modifiers.[1]
Table 2: Solvent Selection Guide for Purification of Fluorinated Aromatics
Purification MethodSolvent ClassExamplesPolarityTypical Use & Interactions
Recrystallization Protic SolventsMethanol, EthanolHighGood for polar fluorinated molecules; engages in hydrogen bonding.[13]
Aprotic PolarAcetone, Ethyl AcetateMediumDissolves a wide range of compounds via dipole-dipole interactions.[13]
Aromatic HydrocarbonsToluene, XylenesLowCan be effective due to π-stacking and C-F···π interactions.[13]
Aliphatic HydrocarbonsHexanes, HeptaneVery LowGenerally used as anti-solvents to induce crystallization.[13]
Normal-Phase Chromatography AlkanesHexanes, HeptaneNon-polarPrimary mobile phase component.
Ethers / EstersDiethyl ether, Ethyl AcetatePolar ModifierUsed to increase eluent strength.
Reversed-Phase Chromatography WaterHPLC Grade WaterPolarPrimary mobile phase component.
Nitriles / AlcoholsAcetonitrile, MethanolNon-polar ModifierUsed to increase eluent strength.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography

This protocol outlines a standard procedure for purifying a fluorinated aromatic compound using flash chromatography on silica gel.

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexanes/Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[8]

  • Column Packing:

    • Plug a glass column with a small piece of cotton wool and add a ~1-2 cm layer of sand.[8]

    • Fill the column with dry silica gel (typically 6-10 inches high).[8]

    • Gently tap the column to ensure even packing. Add another ~1-2 cm layer of sand on top of the silica.

    • Pre-elute the column by passing several column volumes of the chosen eluent through the silica gel using positive pressure (air or nitrogen), ensuring not to let the column run dry.[8]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) to this solution.

    • Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[9]

    • Gently add this powder to the top of the packed column, creating an even layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure to begin eluting the solvent through the column. Maintain a steady flow rate.

    • Begin collecting fractions immediately.[8] The size of the fractions depends on the column size and expected separation.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator. Be mindful of the product's volatility; use a cool water bath if necessary.[3]

Protocol 2: General Procedure for Recrystallization

This protocol is for purifying a solid fluorinated aromatic compound from soluble impurities.

  • Solvent Selection:

    • In small test tubes, test the solubility of the crude compound in various solvents. The ideal solvent dissolves the compound well when hot but poorly when cold.[10][11] Common choices include ethanol/water, toluene, or ethyl acetate/hexanes mixtures.[10]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent, just enough to create a slurry.

    • Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[14] Avoid adding excess solvent.[11]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and add a very small amount of activated carbon. Re-heat to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the carbon and any other insoluble impurities.[10]

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Covering the flask can promote slow cooling.[10]

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[14]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[11]

    • Allow the crystals to dry completely under vacuum.

Protocol 3: TFA Removal via Anion Exchange

Trifluoroacetic acid (TFA) is often used in HPLC and can form salts with basic compounds. This protocol describes its removal and replacement with an acetate or hydrochloride salt.[15][16]

  • Ion-Exchange Column Preparation (for Acetate Exchange):

    • Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the expected amount of TFA in the sample.[17]

    • Activate and convert the resin to the acetate form by eluting the column with a 1 M solution of sodium acetate.

    • Wash the column thoroughly with distilled water to remove excess sodium acetate.[17]

  • Sample Loading and Elution:

    • Dissolve the TFA salt of your compound in a minimal amount of distilled water.

    • Apply the solution to the prepared ion-exchange column.

    • Elute the compound from the column with distilled water. The resin will retain the trifluoroacetate ions and release acetate ions, which then form a salt with your compound.

  • Alternative (for Hydrochloride Salt):

    • Dissolve the peptide in distilled water (e.g., 1 mg/mL).[18]

    • Add 100 mM HCl to achieve a final concentration between 2 and 10 mM HCl.[18]

    • Let the solution stand for several minutes.

    • Freeze the solution (e.g., in liquid nitrogen) and lyophilize it overnight.[17][18]

    • To ensure complete exchange, this process may need to be repeated 2-3 times.[17][18]

  • Analysis:

    • Confirm the removal of TFA using ¹⁹F NMR. The characteristic TFA signal should be absent or significantly diminished.[16]

Visualizations

// Nodes start [label="Crude Fluorinated\nAromatic Compound", shape=ellipse, fillcolor="#F1F3F4"]; is_solid [label="Is the compound a solid at RT?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; is_volatile [label="Is the compound volatile?\n(BP < 150°C)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; recrystallize [label="Attempt Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; distill [label="Consider Fractional Distillation\nor Prep-GC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography [label="Use Chromatography\n(Flash or HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purity_check1 [label="Check Purity\n(TLC, NMR, LCMS)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; purity_check2 [label="Check Purity\n(GC, NMR)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; purity_check3 [label="Check Purity\n(TLC, NMR, LCMS)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Pure Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="If purity is insufficient,\nconsider an alternative method", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> is_solid; is_solid -> recrystallize [label="Yes"]; is_solid -> is_volatile [label="No (Liquid/Oil)"]; is_volatile -> distill [label="Yes"]; is_volatile -> chromatography [label="No"];

recrystallize -> purity_check1; distill -> purity_check2; chromatography -> purity_check3;

purity_check1 -> success [label="Sufficient"]; purity_check1 -> chromatography [label="Insufficient"]; purity_check2 -> success [label="Sufficient"]; purity_check2 -> chromatography [label="Insufficient"]; purity_check3 -> success [label="Sufficient"]; purity_check3 -> failure [label="Insufficient"]; } end_dot Caption: Workflow for selecting a primary purification technique.

// Nodes start [label="Flash/HPLC Run Completed", shape=ellipse, fillcolor="#F1F3F4"]; problem [label="What is the issue?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Co-elution Path coelution [label="Co-elution of\nProduct and Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; change_phase [label="Change Selectivity", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; change_sp [label="Switch Stationary Phase\n(e.g., C18 -> PFP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_mp [label="Switch Mobile Phase\n(e.g., ACN -> MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Poor Peak Shape Path peak_shape [label="Poor Peak Shape\n(Tailing/Fronting)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_shape [label="Potential Cause?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; secondary_int [label="Use End-Capped Column\nor Add Mobile Phase Modifier", fillcolor="#4285F4", fontcolor="#FFFFFF"]; overload [label="Reduce Sample Load\n(Dilute or inject less)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// No Elution Path no_elution [label="Product Not Eluting", fillcolor="#EA4335", fontcolor="#FFFFFF"]; increase_strength [label="Increase Eluent Strength\n(Increase % Organic)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> problem; problem -> coelution [label="Co-elution"]; problem -> peak_shape [label="Bad Peaks"]; problem -> no_elution [label="No Elution"];

coelution -> change_phase; change_phase -> change_sp [label="Stationary"]; change_phase -> change_mp [label="Mobile"];

peak_shape -> cause_shape; cause_shape -> secondary_int [label="Secondary Interactions"]; cause_shape -> overload [label="Overloading"];

no_elution -> increase_strength; } end_dot Caption: Troubleshooting flowchart for common chromatography issues.

References

Technical Support Center: Troubleshooting Side Reactions in the Fluorination of Anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the fluorination of anisole. Our aim is to equip researchers with the knowledge to optimize reaction conditions, maximize product yield, and minimize the formation of unwanted byproducts.

Troubleshooting Guides

This section addresses specific issues you may encounter during the fluorination of anisole.

Issue 1: Poor Regioselectivity (Mixture of ortho-, meta-, and para-isomers)

Question: My reaction is producing a mixture of 2-fluoroanisole and 4-fluoroanisole, with or without the meta-isomer. How can I improve the selectivity for a single isomer?

Answer: The methoxy group of anisole is a strong ortho-, para-director in electrophilic aromatic substitution, making these the primary products. The formation of the meta-isomer is generally minimal. The ratio of ortho to para substitution is influenced by several factors.

Troubleshooting Steps:

  • Choice of Fluorinating Agent: The steric bulk of the fluorinating agent can influence the ortho/para ratio. Less sterically hindered reagents may favor the ortho position, while bulkier reagents may preferentially react at the less hindered para position.

  • Solvent Effects: The polarity of the solvent can impact the regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., hexane, CCl₄) to polar aprotic (e.g., acetonitrile, nitromethane) can help optimize the desired isomer ratio.[1] For instance, in the analogous nitration of anisole, the ortho/para ratio was observed to vary significantly with the polarity of the solvent.[1]

  • Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the product formed via the lowest activation energy pathway. Conversely, higher temperatures can lead to a loss of selectivity and the formation of a broader product mixture.

  • Additives: In some cases, additives can influence the course of the reaction. For example, in certain radical fluorinations, anisole itself can act as an additive to improve yields by scavenging highly reactive radical species.[2]

Logical Workflow for Troubleshooting Poor Regioselectivity

G start Poor Regioselectivity (o/p Mixture) reagent Evaluate Fluorinating Agent (Steric Hindrance) start->reagent solvent Screen Different Solvents (Varying Polarity) reagent->solvent temp Optimize Reaction Temperature (Typically Lower) solvent->temp analyze Analyze Isomer Ratio (GC-MS, NMR) temp->analyze success Improved Selectivity analyze->success Yes fail Re-evaluate Strategy analyze->fail No

Caption: A step-by-step workflow for addressing poor regioselectivity in anisole fluorination.

Issue 2: Formation of Poly-fluorinated Byproducts

Question: I am observing the formation of di- or tri-fluorinated anisole derivatives in my reaction mixture. How can I prevent this over-fluorination?

Answer: Over-fluorination occurs when the initially formed fluoroanisole, which is still an activated aromatic ring, undergoes a subsequent fluorination reaction.

Troubleshooting Steps:

  • Stoichiometry of the Fluorinating Agent: Carefully control the stoichiometry of the fluorinating agent. Use of a significant excess of the fluorinating agent will drive the reaction towards poly-fluorination. Start with a 1:1 molar ratio of anisole to the fluorinating agent and adjust as needed based on reaction monitoring.

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR. Quench the reaction as soon as the starting material is consumed to a satisfactory level to prevent the formation of poly-fluorinated products.

  • Reagent Reactivity: Employ a less reactive fluorinating agent. If you are using a highly potent reagent like elemental fluorine, consider switching to a milder one such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of the second and subsequent fluorination reactions.

Issue 3: Polymerization or Tar Formation

Question: My reaction is resulting in a significant amount of dark, insoluble material (tar), and the yield of the desired product is low. What is causing this and how can I avoid it?

Answer: Anisole is an electron-rich aromatic compound, making it susceptible to polymerization under strongly acidic or oxidizing conditions, which are often present during electrophilic fluorination.

Troubleshooting Steps:

  • Control of Acidity: Some fluorination reactions generate strong acids as byproducts (e.g., HF from elemental fluorine or XeF₂). The presence of a non-nucleophilic, acid-scavenging base (e.g., anhydrous sodium carbonate or potassium carbonate) can mitigate polymerization.

  • Temperature Management: Exothermic reactions can lead to localized overheating, which promotes polymerization. Ensure efficient stirring and consider adding the fluorinating agent portion-wise or via a syringe pump to control the reaction rate and temperature. Running the reaction at a lower temperature is also advisable.

  • Choice of Solvent: The solvent can play a role in stabilizing reactive intermediates. Using a solvent that is inert to the reaction conditions and can effectively dissipate heat is important.

  • Degassing: Remove dissolved oxygen from the reaction mixture by degassing the solvent, as radical-initiated polymerization can sometimes be a contributing factor.

Frequently Asked Questions (FAQs)

Q1: What are the typical side products when using Selectfluor® for the fluorination of anisole?

A1: The main products are 2-fluoroanisole and 4-fluoroanisole. The ratio of these isomers can vary depending on the reaction conditions. Over-fluorination to produce difluoroanisoles can occur, especially with an excess of Selectfluor® or at elevated temperatures. In some cases, with highly activated substrates, amination products have been observed.[3]

Q2: Is N-Fluorobenzenesulfonimide (NFSI) a suitable reagent for the fluorination of anisole?

A2: The fluorination of anisole with NFSI is generally less efficient compared to more activated aromatic compounds. It often requires harsh conditions, such as high temperatures and neat (solvent-free) reaction mixtures, to proceed.[4][5] Under these conditions, the likelihood of side reactions, including the formation of regioisomer mixtures and degradation, increases. For more facile fluorination of anisole, a more powerful electrophilic fluorinating agent is often preferred.

Q3: What are the challenges and side reactions associated with using elemental fluorine (F₂) for the fluorination of anisole?

A3: Elemental fluorine is the most powerful fluorinating agent and its reaction with organic compounds can be highly exothermic and difficult to control, potentially leading to explosions.[6]

  • Safety: Extreme caution and specialized equipment are necessary.

  • Side Reactions: The high reactivity of F₂ often leads to a complex mixture of products, including poly-fluorinated compounds, ring-opening products, and tar formation. Controlling the stoichiometry and reaction conditions is critical and challenging. Direct fluorination with elemental fluorine is often carried out in acidic media like formic or sulfuric acid to promote an electrophilic pathway.[7][8]

Q4: What side reactions can be expected with Xenon Difluoride (XeF₂) in the fluorination of anisole?

A4: Xenon difluoride is a powerful electrophilic fluorinating agent. The reaction with anisole is expected to proceed via an electrophilic aromatic substitution mechanism to yield a mixture of 2-fluoroanisole and 4-fluoroanisole. The reaction may be catalyzed by trace amounts of HF.[1] A potential minor side reaction is the formation of substituted biphenyls, which suggests a competing radical-cation pathway may be in operation.[1][9]

Q5: Can dearomatization be a side reaction in the fluorination of anisole?

A5: While dearomatization is a more commonly observed side reaction in the fluorination of phenols, it is a possibility with anisole under strongly oxidizing conditions. The formation of fluorinated cyclohexadienone-type structures could occur, particularly with potent electrophilic fluorinating agents.

Quantitative Data on Product Distribution

The regioselectivity of anisole fluorination is highly dependent on the specific experimental conditions. The following table summarizes representative data found in the literature for different fluorinating agents.

Fluorinating AgentSolventTemperature (°C)ortho:para RatioOther Major Side ProductsTotal Yield (%)Reference
Selectfluor®Acetonitrile801.8 : 1 (for diphenylmethane)Oxidation of the methyl groupModerate[10]
NFSINeatHighMixture of isomers-Poor to Good[11][12]
Elemental Fluorine (F₂)Formic AcidAmbientPredominantly ortho and paraPolyfluorination, TarVariable[7][8]
Xenon Difluoride (XeF₂)CH₂Cl₂AmbientMixture of isomersBiphenyls (minor)-[1][9]

Note: Quantitative data for the direct fluorination of anisole is often not systematically tabulated, and yields and isomer ratios can vary significantly between different literature reports due to subtle differences in reaction setup and conditions.

Experimental Protocols

General Protocol for Electrophilic Fluorination of Anisole with Selectfluor®

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • Anisole

  • Selectfluor®

  • Anhydrous Acetonitrile (or other suitable solvent)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anisole (1.0 equiv.) and anhydrous acetonitrile.

  • With vigorous stirring, add Selectfluor® (1.0 - 1.2 equiv.) portion-wise at room temperature. Note: For highly exothermic reactions, an ice bath may be necessary.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the isomeric products and remove any byproducts.

Reaction Monitoring Workflow

G setup Reaction Setup (Anisole, Selectfluor®, Solvent) monitor Monitor Progress (TLC, GC-MS) setup->monitor workup Quench and Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analysis Product Analysis (NMR, GC-MS) purify->analysis

Caption: A typical workflow for monitoring and processing the fluorination of anisole.

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a well-equipped laboratory with appropriate safety precautions. Users should consult relevant safety data sheets (SDS) for all chemicals used.

References

Technical Support Center: Late-Stage C-H Trifluoromethoxylation of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the late-stage C-H trifluoromethoxylation of pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Question: My reaction yield is low or I'm observing no product formation. What are the potential causes and solutions?

Answer:

Low or no yield in the trifluoromethoxylation of pyridines can stem from several factors. A primary challenge is the inherent electron-deficient nature of the pyridine ring, which can hinder the reaction.[1] Consider the following troubleshooting steps:

  • Reagent Stoichiometry and Choice: The equivalents of silver salts, the trifluoromethoxylating agent, and the oxidant are critical. For electron-deficient pyridines, increasing the equivalents of the silver salt (e.g., AgF2 to 4.0 equiv) can be beneficial.[2][3] The choice of trifluoromethoxylating reagent is also crucial; while silver-mediated methods using a trifluoromethoxide anion source are common, other reagents like Togni reagent I have been successfully employed.[4]

  • Oxidant Selection: The strength of the oxidant plays a significant role. If Selectfluor is not providing the desired outcome, a stronger oxidant like K₂S₂O₈ or switching to a higher valent silver salt like AgF₂ might be necessary.[3][5]

  • Ligand Addition: For particularly challenging or electron-deficient substrates, the addition of a ligand can improve the reaction efficiency. Ligands such as di(pyridin-2-yl)methanone have been shown to facilitate the reaction.[2]

  • Solvent and Temperature: The reaction is sensitive to the solvent and temperature. Common solvents include dimethyl carbonate (DMC) and acetonitrile (MeCN).[2][5] Optimization of the reaction temperature is also important; some methods proceed at mild temperatures (e.g., 10°C or 35°C), while others may require heating.[2][4][5]

  • Substrate Electronic Properties: The electronic nature of the substituents on the pyridine ring significantly influences the reaction's success. Substrates with electron-donating groups tend to react more readily.[4] For electron-withdrawing groups, more forcing conditions (higher reagent equivalents, stronger oxidants, or ligands) may be required.[2]

Question: I am observing poor regioselectivity in my reaction. How can I improve the selectivity for the desired isomer?

Answer:

Achieving high regioselectivity, particularly for the ortho-position, is a key challenge in pyridine C-H trifluoromethoxylation.[2][3] Here are some strategies to enhance selectivity:

  • Silver-Mediated Methods: Silver-mediated reactions have been reported to provide exclusive ortho-position selectivity.[2][3] This is attributed to the coordination of the silver species to the pyridine nitrogen, directing the functionalization to the adjacent C-H bond.

  • Directing Groups: While not always applicable in late-stage functionalization, the presence of a directing group on the substrate can control the position of trifluoromethoxylation.

  • Reaction Conditions: Fine-tuning the reaction conditions, such as the choice of ligand and solvent, can influence the regiochemical outcome. For instance, the use of specific ligands can promote coordination and direct the reaction to the desired position.[2]

  • Alternative Methodologies: If direct C-H functionalization yields a mixture of isomers, consider alternative strategies. One approach involves the preparation of N-protected hydroxylamine precursors of the pyridine, followed by O-trifluoromethylation and a subsequent rearrangement that can provide high regioselectivity.[6]

Question: My starting material is decomposing or I'm seeing significant side product formation. How can I minimize this?

Answer:

Substrate decomposition and side product formation can be attributed to harsh reaction conditions or the inherent instability of the starting material or intermediates.

  • Mild Reaction Conditions: The use of mild reaction conditions is crucial. Many modern methods for C-H trifluoromethoxylation operate at or below room temperature, minimizing thermal degradation.[2][3]

  • Reagent Purity: Ensure the purity of all reagents, especially the silver salts and the trifluoromethoxylating agent. Impurities can lead to unwanted side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of sensitive substrates and reagents.[2][5]

  • Reaction Time: Monitor the reaction progress carefully (e.g., by TLC or LC-MS) to avoid prolonged reaction times that can lead to product degradation or the formation of byproducts.

  • Radical Traps: In some cases, radical side reactions may occur. While the primary mechanism may not be radical-based, the presence of radical inhibitors could be investigated, although this may also inhibit the desired reaction if a radical pathway is involved.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents used for late-stage C-H trifluoromethoxylation of pyridines?

A1: The most common approach involves the in-situ generation of a reactive trifluoromethoxylating species. Key reagents include:

  • Silver Salts: Silver(I) or Silver(II) salts like AgF₂ are frequently used as mediators.[2][3]

  • Trifluoromethoxide Source: Trifluoromethyl arylsulfonates (TFMS) are often used as a precursor to the trifluoromethoxide anion.[2][5]

  • Oxidants: Reagents like Selectfluor or potassium persulfate (K₂S₂O₈) are used to generate the active silver(II) species.[2][5]

  • Fluoride Source: Cesium fluoride (CsF) is often added to facilitate the generation of the trifluoromethoxide anion from TFMS.[2][5]

  • Alternative Reagents: Togni reagent I is another effective, commercially available reagent for trifluoromethoxylation.[4]

Q2: What is the typical regioselectivity observed in the C-H trifluoromethoxylation of pyridines?

A2: A significant advantage of many modern methods, particularly silver-mediated ones, is the high ortho-selectivity.[2][3] This is a result of the directing effect of the pyridine nitrogen atom, which coordinates to the metal center. However, the electronic and steric properties of substituents on the pyridine ring can influence the regiochemical outcome.

Q3: Are there any specific functional groups that are incompatible with these reaction conditions?

A3: While many methods exhibit broad functional group tolerance, certain groups can be problematic.[2][4]

  • Basic Amines: Highly basic functional groups, such as primary or secondary amines, can compete with the pyridine nitrogen for coordination to the silver salt, potentially inhibiting the reaction.

  • Readily Oxidizable Groups: Functional groups that are easily oxidized may be susceptible to degradation by the strong oxidants used in the reaction.

  • N-oxides: Pyridine N-oxides are generally not suitable substrates for this direct C-H functionalization, as the oxygen atom alters the electronic properties and coordination of the ring.

Q4: Can this methodology be applied to other heteroaromatic systems?

A4: Yes, many of the developed methods are not limited to pyridines and have been successfully applied to a range of other arenes and heteroarenes.[2][3] The efficiency and selectivity will, however, depend on the specific electronic and steric properties of the heterocyclic system.

Quantitative Data Summary

The following tables summarize the reaction conditions for different methods of late-stage C-H trifluoromethoxylation of pyridines and other (hetero)arenes.

Table 1: Silver-Mediated C-H Trifluoromethoxylation Conditions [2][5]

MethodSubstrate (equiv)AgF₂ (equiv)TFMS (equiv)Selectfluor (equiv)CsF (equiv)Ligand (equiv)SolventTemperature (°C)
A 1.01.03.02.03.0-DMC35
B 1.04.04.0---MeCN10
C 1.01.04.02.04.00.1DMC35
D 1.04.04.0--0.1MeCN10
  • Ligand for Method C: 4-tert-butyl-2,6-bis(4-tert-butylpyridin-2-yl)pyridine

  • Ligand for Method D: di(pyridin-2-yl)methanone

  • TFMS: Trifluoromethyl arylsulfonate

  • DMC: Dimethyl carbonate

  • MeCN: Acetonitrile

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the silver-mediated C-H trifluoromethoxylation of a pyridine substrate.

experimental_workflow start_end start_end process process reagents reagents conditions conditions analysis analysis sub Pyridine Substrate reagent_mix Mix Reagents: - AgF2 - TFMS - Oxidant (e.g., Selectfluor) - CsF - Solvent (e.g., DMC/MeCN) sub->reagent_mix Add reaction Reaction under Inert Atmosphere reagent_mix->reaction Stir at specified temperature quench Reaction Quenching reaction->quench workup Aqueous Workup & Extraction quench->workup purification Column Chromatography workup->purification product Isolated Product purification->product characterization Characterization (NMR, MS) product->characterization

Caption: General experimental workflow for silver-mediated C-H trifluoromethoxylation.

Logical Relationship for Troubleshooting Low Yield

This diagram outlines the logical steps to troubleshoot a low-yielding reaction.

troubleshooting_workflow problem problem check check action action outcome outcome sub_problem sub_problem start Low or No Yield check_reagents Check Reagent Stoichiometry and Purity start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp) start->check_conditions check_substrate Analyze Substrate Electronic Properties start->check_substrate adjust_reagents Increase Ag Salt Equiv. Consider Stronger Oxidant check_reagents->adjust_reagents optimize_conditions Optimize Solvent and Temperature check_conditions->optimize_conditions add_ligand Add Ligand for Electron-Deficient Substrates check_substrate->add_ligand yield_improved Yield Improved adjust_reagents->yield_improved no_improvement No Improvement adjust_reagents->no_improvement add_ligand->yield_improved add_ligand->no_improvement optimize_conditions->yield_improved optimize_conditions->no_improvement consider_alt Consider Alternative Methodology no_improvement->consider_alt

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Managing Hazardous Byproducts of 2,3,4-Trifluoroanisole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3,4-Trifluoroanisole is a key intermediate in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1] Its unique electronic properties, conferred by the trifluorinated ring and the methoxy group, make it a versatile substrate for reactions such as nucleophilic aromatic substitution (SNAr).[2][3] However, the very stability and reactivity that make this compound valuable also necessitate a robust understanding and careful management of its reactions and resultant byproducts. The carbon-fluorine bond is exceptionally strong, leading to the formation of fluorinated aromatic byproducts that can be persistent, toxic, and require specialized handling and disposal protocols.[4][5]

This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides field-proven insights and practical, step-by-step protocols in a question-and-answer format to address specific issues encountered during the experimental lifecycle, from reaction quenching to final waste disposal.

Frequently Asked Questions (FAQs)

Section 1: Byproduct Identification & Characterization

Q1: What are the most likely hazardous byproducts from a reaction involving this compound?

A1: The byproduct profile is highly dependent on the specific reaction conditions (e.g., nucleophile, base, solvent, temperature). However, common hazardous byproducts typically fall into these categories:

  • Unreacted Starting Material: Incomplete reactions will leave residual this compound.

  • Isomeric Substitution Products: Depending on the directing effects of the substituents, nucleophilic attack could potentially occur at other positions on the aromatic ring, leading to isomeric impurities.

  • Products of Demethylation: Strong nucleophiles or acidic conditions can lead to O-demethylation, generating 2,3,4-trifluorophenol, which is more acidic and may have different solubility and toxicity profiles.

  • Hydrolyzed or Solvolysis Products: If water or other protic solvents are present, they can act as nucleophiles, leading to the formation of corresponding phenols or other derivatives.

  • Degradation Products: Highly forcing conditions (e.g., high heat) can cause decomposition. The resulting products of incomplete combustion or degradation can be complex and potentially more hazardous.[5]

  • Related Trifluorinated Anilines: In syntheses targeting aniline derivatives, you may find residual trifluoroaniline precursors or byproducts from side reactions.[6][7] These are often toxic and require careful handling.

Q2: Which analytical techniques are best for identifying and quantifying these fluorinated byproducts?

A2: A multi-technique approach is essential for comprehensive impurity profiling.[8][9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile and semi-volatile byproducts, providing both separation and structural information.[8][11]

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or MS detector, HPLC is excellent for separating non-volatile byproducts and quantifying impurity levels relative to the main product.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for identifying and quantifying all fluorine-containing species in a mixture due to its high sensitivity and wide chemical shift range. ¹H and ¹³C NMR are crucial for complete structural elucidation of isolated impurities.[8]

Section 2: Safe Handling & Reaction Quenching

Q3: My reaction with this compound is complete. What is the safest way to quench it?

A3: The cardinal rule for quenching any potentially energetic reaction is "slow and cold." [12] The choice of quenching agent depends on the reagents used. For instance, if you used a strong base like NaH or an organolithium reagent, a protic source is needed. If you used an electrophilic reagent, a mild reducing agent or basic solution might be appropriate. A general, cautious approach is critical. For a detailed methodology, see Protocol 1: General Quenching Procedure for this compound Reactions .

Q4: I observed a strong exotherm (heat release) and gas evolution during the quench. What should I do?

A4: An uncontrolled exotherm is a serious safety risk.

  • Stop Addition Immediately: Cease adding the quenching reagent.

  • Ensure Adequate Cooling: If not already in place, immerse the reaction vessel in an ice/water or ice/salt bath to absorb the heat.[12]

  • Maintain Stirring: Ensure the reaction mixture is being stirred efficiently to dissipate heat evenly and prevent localized hot spots.

  • Ventilation: Ensure the reaction is being conducted in a chemical fume hood with the sash at the appropriate height to contain any fumes or sudden gas release.

  • Resume Quenching Cautiously: Once the temperature is under control (e.g., below 10°C), resume adding the quenching reagent even more slowly, perhaps dropwise via an addition funnel.

Q5: What personal protective equipment (PPE) is mandatory when working with fluorinated aromatics?

A5: Due to the potential for skin irritation, serious eye damage, and organ toxicity through prolonged exposure, stringent PPE is required.[6][7][13]

  • Eye Protection: Chemical splash goggles are the minimum. A face shield worn over goggles is highly recommended.[13]

  • Hand Protection: Use gloves with proven resistance to the specific solvents and reagents in your reaction. Double-gloving is a prudent practice.[13]

  • Body Protection: A flame-resistant lab coat is essential. For larger-scale operations, a chemical-resistant apron should be worn.[13]

  • Respiratory Protection: All work must be performed in a certified chemical fume hood.[14][15]

Section 3: Waste Treatment & Disposal

Q6: How do I handle the aqueous and organic waste streams after work-up?

A6: Segregation is key. Never mix incompatible waste streams.[13]

  • Organic Waste: All organic layers and solvent washes containing fluorinated compounds must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[16]

  • Aqueous Waste: The aqueous layer may contain dissolved fluorinated species, salts, and acids or bases from the quench/work-up. This stream should be considered hazardous. It must be neutralized before being collected in a labeled "Aqueous Hazardous Waste" container. Do not pour it down the drain.[13][17] For a detailed methodology, see Protocol 2: Aqueous Waste Treatment for Fluorinated Aromatic Compounds .

Q7: What are the approved final disposal methods for this type of hazardous waste?

A7: Fluorinated aromatic compounds are considered persistent organic pollutants, often referred to as "forever chemicals" in a broader context.[4] Standard disposal methods are not sufficient.

  • High-Temperature Incineration: This is a promising method for the complete destruction of per- and polyfluoroalkyl substances (PFAS) and related compounds.[4][5] The high temperatures are necessary to break the strong carbon-fluorine bonds.[5][18] This must be done in a specialized facility equipped to handle and scrub acidic gases (like HF) produced during combustion.

  • Hazardous Waste Landfill: If incineration is not an option, disposal in a permitted hazardous waste landfill is an acceptable, though less ideal, alternative.[4][18] These landfills have extensive controls to prevent environmental contamination.[4]

Data Summaries

Table 1: Potential Hazardous Byproducts and Their Associated Risks

Byproduct ClassExample CompoundPrimary Hazards
Unreacted AnisoleThis compoundFlammable, potential irritant.[19]
Demethylated Product2,3,4-TrifluorophenolCorrosive, toxic, skin/eye irritant.
Substituted Anilines2,3,4-TrifluoroanilineHarmful if swallowed or in contact with skin, causes serious eye damage, may cause organ damage through prolonged exposure.[6][7]
Inorganic SaltsLithium Fluoride (from n-BuLi/quench)Irritant.
Reagent-derivedTriphenylphosphine oxideGenerally low toxicity but can complicate purification.[20]

Table 2: Recommended Analytical Techniques for Impurity Profiling

TechniquePurposeKey Advantages
GC-MS Identification & quantification of volatile/semi-volatile impurities.High resolution, provides mass fragmentation for structural clues.[11]
HPLC-UV/MS Separation & quantification of non-volatile impurities.Versatile for a wide range of polarities, MS provides mass data.[8]
¹⁹F NMR Identification & quantification of all fluorine-containing species.Specific to the fluoro-compounds, highly sensitive, quantitative.
¹H & ¹³C NMR Full structural elucidation of isolated impurities.Provides detailed information on the carbon-hydrogen framework.
FTIR Functional group analysis.Quick identification of key functional groups (e.g., -OH, C=O).[8]

Experimental Protocols

Protocol 1: General Quenching Procedure for this compound Reactions

Causality: This protocol is designed to mitigate risk by controlling the reaction rate and temperature, preventing dangerous exotherms and gas evolution that can occur when reactive species are neutralized.[12]

  • Preparation: Before starting the quench, ensure a cooling bath (e.g., ice/water) is prepared and is large enough to accommodate the reaction flask.

  • Cooling: Cool the completed reaction mixture to 0°C by placing the flask in the cooling bath. Allow at least 10-15 minutes for the temperature to equilibrate.

  • Slow Addition: Prepare the quenching solution (e.g., saturated aqueous ammonium chloride, water, or dilute acid). Using an addition funnel or a syringe pump for larger scales, add the quenching solution dropwise to the rapidly stirred reaction mixture.

  • Monitoring: Monitor the internal temperature of the reaction flask with a thermometer. If the temperature rises by more than 5°C, pause the addition until it cools back down. Watch for any excessive gas evolution.[12]

  • Completion: Continue the slow addition until all reactive reagents are consumed (often indicated by the cessation of gas evolution or a color change).

  • Warm-up: Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir.

  • Work-up: Proceed with the standard aqueous work-up (e.g., layer separation, extraction with an organic solvent, washing, and drying).[13]

Protocol 2: Aqueous Waste Treatment for Fluorinated Aromatic Compounds

Causality: This protocol ensures that aqueous waste streams are neutralized to prevent corrosion of storage containers and to comply with hazardous waste disposal requirements. It is a critical step before consolidation for final disposal.

  • Segregation: Collect all aqueous layers from the work-up into a dedicated, properly labeled container. Do not mix with organic or other waste streams.[13]

  • pH Testing: Place the container in a secondary containment tray. Carefully measure the pH of the aqueous waste using pH paper or a calibrated pH meter.

  • Neutralization (Acidic Waste): If the waste is acidic (pH < 6), slowly add a dilute basic solution (e.g., 1 M sodium hydroxide) with stirring. Monitor the pH frequently.

  • Neutralization (Basic Waste): If the waste is basic (pH > 8), slowly add a dilute acidic solution (e.g., 1 M hydrochloric acid) with stirring. Monitor the pH frequently.

  • Final pH: Adjust the pH until it is in the neutral range (pH 6-8).

  • Storage: Seal the container and store it in a designated hazardous waste accumulation area for pickup by a certified waste disposal service. Ensure the label clearly indicates "Aqueous Hazardous Waste containing Fluorinated Organic Compounds."

Visualizations

Workflow for Managing Hazardous Byproducts

G cluster_lab In the Lab cluster_waste Waste Handling A Reaction Completion (this compound + Reagents) B Controlled Quenching (Protocol 1) A->B C Aqueous Work-up (Extraction, Washing) B->C D Organic Phase (Product + Byproducts) C->D E Aqueous Phase (Salts, Soluble Byproducts) C->E F Collect in Halogenated Organic Waste D->F I Product Purification (e.g., Chromatography) D->I G Neutralization & pH Check (Protocol 2) E->G J Final Disposal by Certified Vendor (Incineration or Landfill) F->J H Collect in Aqueous Hazardous Waste G->H H->J I->F Purification Waste

Caption: General workflow from reaction completion to final waste disposal.

Troubleshooting Guide for Reaction Quenching

G start Begin Quench (Cold & Slow) exotherm Strong Exotherm or Gas Release? start->exotherm precipitate Unexpected Precipitate? exotherm->precipitate No action_stop STOP ADDITION. Increase Cooling. exotherm->action_stop Yes end_ok Quench Successful. Proceed to Work-up. precipitate->end_ok No action_check_sol Is precipitate soluble in work-up solvents? precipitate->action_check_sol Yes action_resume Resume Dropwise Addition Cautiously action_stop->action_resume action_resume->exotherm action_filter Filter mixture through Celite/glass wool action_check_sol->action_filter No action_proceed Proceed with layers (may require filtration) action_check_sol->action_proceed Yes action_filter->action_proceed action_proceed->end_ok

Caption: Decision tree for troubleshooting common issues during quenching.

References

Technical Support Center: Scaling Up the Synthesis of 2,3,4-Trifluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3,4-Trifluoroanisole. This guide is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during the scale-up of this process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions for problems encountered during the synthesis of this compound via the Williamson ether synthesis, starting from 2,3,4-trifluorophenol.

Q1: My reaction yield is significantly lower on a larger scale compared to my small-scale trials. What are the primary causes?

A: Low yields during scale-up can stem from several factors that are less prominent at the lab scale:

  • Incomplete Deprotonation: The base may not be sufficient to fully deprotonate the 2,3,4-trifluorophenol. While the fluorine atoms increase the acidity of the phenol compared to phenol itself, efficient phenoxide formation is critical. Ensure the base is strong enough and used in the correct stoichiometry (at least 1.1 equivalents).

  • Inefficient Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" or areas of poor reagent distribution, preventing the reaction from going to completion. Ensure your reactor is equipped with an appropriate overhead stirrer.

  • Temperature Control: Poor heat dissipation in larger reactors can lead to an increase in temperature, favoring side reactions such as elimination or C-alkylation.

  • Moisture Contamination: Water in the reactants or solvent will consume the base and can hydrolyze the methylating agent. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1]

Q2: I am observing a significant impurity with a similar retention time to my product in chromatography. What could it be?

A: The most likely impurities are unreacted starting material (2,3,4-trifluorophenol) or a C-alkylated byproduct.

  • Unreacted 2,3,4-trifluorophenol: This is the most common impurity and arises from incomplete reaction. Its presence can be confirmed by comparing with a standard. To remove it, a dilute aqueous base wash (e.g., 1M NaOH) during workup can extract the acidic phenol into the aqueous layer.

  • C-Alkylated Byproduct: While O-alkylation is generally favored for phenolates, some C-alkylation on the aromatic ring can occur, especially at higher temperatures.[2] This occurs because the phenoxide ion is an ambident nucleophile. Polar aprotic solvents like DMF or DMSO tend to favor the desired O-alkylation.

Q3: How do I choose the best methylating agent for scale-up: methyl iodide or dimethyl sulfate?

A: Both are effective, but have different considerations for scale-up.

  • Methyl Iodide (MeI): Highly reactive and effective.[3] Its primary drawback is its high volatility (boiling point: 42 °C) and toxicity. On a large scale, this requires a well-sealed reactor and careful handling to prevent loss and exposure.[1][3]

  • Dimethyl Sulfate (DMS): Less volatile (boiling point: 188 °C) and often more cost-effective for large-scale reactions. However, it is extremely toxic and a suspected carcinogen.[4][5] Strict safety protocols and a quenching procedure (e.g., with ammonia or NaOH solution) are mandatory for any unreacted DMS during workup.[4][5]

Q4: The reaction is proceeding very slowly or has stalled. What parameters should I investigate?

A: A stalled reaction is often due to issues with the nucleophile generation or reagent reactivity.

  • Base Strength: The chosen base may be too weak. For phenols, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH).[6][7][8] Since 2,3,4-trifluorophenol is more acidic than simple phenols, a moderately strong base like K₂CO₃ in a polar aprotic solvent should be sufficient.[9]

  • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation but not the phenoxide nucleophile, increasing its reactivity.[8] Protic solvents (like ethanol) will solvate the phenoxide and reduce its nucleophilicity.

  • Reagent Purity: Ensure the purity of your 2,3,4-trifluorophenol and methylating agent. Impurities can interfere with the reaction.

Q5: How can I effectively purify the final product, this compound, at a larger scale?

A: Purification typically involves a combination of workup and distillation.

  • Aqueous Workup: After the reaction is complete, cool the mixture and quench any excess methylating agent. Dilute with a suitable organic solvent (e.g., ethyl acetate or MTBE) and wash with water. A wash with a dilute base (e.g., 1M NaOH) is highly effective at removing unreacted 2,3,4-trifluorophenol. Follow with a water wash and then a brine wash to remove residual base and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Vacuum Distillation: The crude product should be purified by vacuum distillation. This is the most effective method for removing non-volatile impurities and any C-alkylated byproducts which may have a close boiling point at atmospheric pressure.

Quantitative Data Summary

The selection of reagents and conditions significantly impacts the yield and purity of this compound. The following table provides a summary of expected outcomes based on different experimental parameters for the methylation of a substituted phenol.

ParameterOption 1Option 2Option 3Expected Outcome & Comments
Base K₂CO₃NaOHNaHK₂CO₃: Mild, safe, and effective for acidic phenols. NaOH: Stronger, but introduces water. NaH: Very strong, requires strictly anhydrous conditions and careful handling, but ensures complete deprotonation.
Methylating Agent Methyl IodideDimethyl SulfateDimethyl CarbonateMeI: High reactivity, volatile. DMS: High reactivity, less volatile but highly toxic. DMC: Greener option, but typically requires higher temperatures and pressure.
Solvent AcetoneAcetonitrileDMFAcetone: Common, but its lower boiling point limits reaction temperature. ACN/DMF: Higher boiling points, polar aprotic nature accelerates Sₙ2 reactions. DMF is often superior for solubility and rate.[8]
Temperature Room Temp60 °C100 °CHigher temperatures increase reaction rate but also risk promoting side reactions like C-alkylation. An optimal temperature is typically found between 50-80 °C.
Typical Yield 75-85%85-95%>95%Yield is highly dependent on the combination of parameters. Optimal conditions (e.g., NaH/MeI in DMF) can lead to near-quantitative conversion but pose greater handling challenges.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale procedure for the methylation of 2,3,4-trifluorophenol using methyl iodide. Appropriate safety measures must be taken when handling all reagents.

Materials:

  • 2,3,4-Trifluorophenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Methyl Iodide (MeI) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, add 2,3,4-trifluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable slurry (approx. 3-5 mL of DMF per gram of phenol).

  • Reaction Initiation: Begin stirring the mixture under a nitrogen atmosphere. Slowly add methyl iodide (1.2 eq) to the slurry at room temperature using a syringe.

  • Heating: Heat the reaction mixture to 60-70 °C and maintain this temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol), water, and finally, brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation to yield this compound as a clear liquid.

Visual Workflow

The following diagram illustrates a troubleshooting workflow for diagnosing and resolving low yield issues during the scale-up synthesis.

low_yield_troubleshooting Troubleshooting Workflow: Low Yield in Scale-Up start Low Yield Observed During Scale-Up check_conversion Analyze Crude Product (GC/LCMS, NMR) start->check_conversion incomplete_reaction Incomplete Reaction? (High Starting Material) check_conversion->incomplete_reaction check_base Check Base Stoichiometry & Strength incomplete_reaction->check_base Yes high_byproducts High Byproducts? incomplete_reaction->high_byproducts No check_temp Verify Internal Reaction Temperature check_base->check_temp check_mixing Evaluate Agitation Efficiency check_temp->check_mixing check_moisture Check for Moisture (Anhydrous Conditions) check_mixing->check_moisture c_alkylation C-Alkylation or Elimination Products? high_byproducts->c_alkylation Yes workup_loss Product Loss During Workup? high_byproducts->workup_loss No lower_temp Lower Reaction Temperature c_alkylation->lower_temp Yes c_alkylation->workup_loss No change_solvent Change to More Polar Aprotic Solvent lower_temp->change_solvent optimize_extraction Optimize Extraction pH & Solvent Volume workup_loss->optimize_extraction Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of 2,3,4-Trifluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4-Trifluoroanisole. Our goal is to offer practical solutions to common purification challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: My final product is contaminated with a phenolic impurity, likely 2,3,4-Trifluorophenol.

  • Question: How can I confirm the presence of 2,3,4-Trifluorophenol and effectively remove it from my this compound product?

  • Answer: The presence of 2,3,4-Trifluorophenol is a common issue, especially if the synthesis of this compound involves a Williamson ether synthesis using 2,3,4-Trifluorophenol as a starting material.[1][2][3][4][5]

    Confirmation:

    • FTIR Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of a phenol.

    • ¹H NMR Spectroscopy: The phenolic proton typically appears as a broad singlet in the region of δ 5-8 ppm. The exact chemical shift can vary depending on the solvent and concentration.

    • GC-MS Analysis: Gas chromatography-mass spectrometry can effectively separate and identify 2,3,4-Trifluorophenol from this compound.[6]

    Removal Method: Acid-Base Extraction This is the most effective method for removing phenolic impurities from an ether.[7][8][9][10] The principle lies in the acidic nature of phenols, which allows for their conversion into water-soluble salts upon treatment with a base.

    Experimental Protocol: Acid-Base Extraction

    • Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Add a 1 M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. The volume of the basic solution should be roughly equal to the organic phase.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The top layer will be the organic phase (containing this compound), and the bottom layer will be the aqueous phase (containing the sodium salt of 2,3,4-Trifluorophenol).

    • Drain the lower aqueous layer.

    • Wash the organic layer with a saturated sodium chloride (brine) solution to remove any residual water and base.

    • Separate the layers and collect the organic phase.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter to remove the drying agent.

    • Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

    DOT Script for Acid-Base Extraction Workflow

    AcidBaseExtraction start Crude this compound (in organic solvent) sep_funnel Separatory Funnel start->sep_funnel shake_vent Shake & Vent sep_funnel->shake_vent add_base Add 1M NaOH(aq) add_base->sep_funnel separate_layers Separate Layers shake_vent->separate_layers organic_layer Organic Layer (this compound) separate_layers->organic_layer Top Layer aqueous_layer Aqueous Layer (Sodium 2,3,4-Trifluorophenoxide) separate_layers->aqueous_layer Bottom Layer wash_brine Wash with Brine organic_layer->wash_brine dry_organic Dry over Anhydrous Salt wash_brine->dry_organic filter Filter dry_organic->filter evaporate Evaporate Solvent filter->evaporate product Purified this compound evaporate->product

Issue 2: My product contains unreacted starting materials and/or isomeric impurities.

  • Question: How can I remove unreacted starting materials (e.g., tetrafluorobenzene) and separate isomeric impurities from my this compound?

  • Answer: The presence of unreacted starting materials and isomeric byproducts is a common challenge in organic synthesis. [11][12]Purification can often be achieved through distillation or column chromatography.

    Removal Method 1: Distillation Under Reduced Pressure If the boiling points of the impurities are significantly different from that of this compound, distillation under reduced pressure (vacuum distillation) is an effective purification method. [13][14][15][16][17]This technique is particularly useful for high-boiling liquids that might decompose at atmospheric pressure.

    Experimental Protocol: Distillation Under Reduced Pressure

    • Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and stars.

    • Place the crude this compound in the distillation flask with a stir bar or boiling chips.

    • Slowly apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask.

    • Collect the fractions that distill at the expected boiling point of this compound at that pressure. The boiling point of 2,3,4-Trifluorophenol is 146.1 °C at atmospheric pressure, which can be used to estimate its boiling point under reduced pressure. [18] 6. Monitor the purity of the collected fractions using GC or NMR.

    Removal Method 2: Flash Column Chromatography For impurities with similar boiling points to the product, flash column chromatography is a powerful purification technique. [19][20][21][22] Experimental Protocol: Flash Column Chromatography

    • Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give a retention factor (Rf) of 0.2-0.4 for this compound and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

    • Pack a glass column with silica gel using the chosen solvent system.

    • Dissolve the crude product in a minimal amount of the solvent and load it onto the top of the silica gel column.

    • Elute the column with the solvent system, applying positive pressure (e.g., from a nitrogen line or air pump) to increase the flow rate.

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    DOT Script for Purification Workflow

    PurificationWorkflow cluster_input Input cluster_decision Primary Impurity Type cluster_purification Purification Method cluster_output Output crude_product Crude this compound impurity_check Phenolic or Acidic? crude_product->impurity_check acid_base Acid-Base Extraction impurity_check->acid_base Yes distillation Vacuum Distillation impurity_check->distillation No (Boiling Point Difference) chromatography Flash Column Chromatography impurity_check->chromatography No (Similar Boiling Points) pure_product Purified this compound acid_base->pure_product distillation->pure_product chromatography->pure_product

    Caption: Decision workflow for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted starting materials such as 2,3,4-Trifluorophenol or a tetrafluorobenzene isomer.

  • Reagents: Residual reagents from the synthesis, such as the methylating agent or base.

  • Byproducts: Isomeric fluoroanisoles or products from side reactions.

  • Solvents: Residual solvents used in the reaction or workup.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. [6][23][24][25]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help identify and quantify impurities. [26][27][28]* High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities.

Q3: What are the typical storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Data Presentation

Table 1: Physical Properties of this compound and a Common Impurity

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₅F₃O162.11Not readily available
2,3,4-TrifluorophenolC₆H₃F₃O148.08146.1

Note: The boiling point of this compound is not widely reported in the searched literature, but it is expected to be in a similar range to other fluoroanisole isomers.

Table 2: Summary of Purification Techniques and Target Impurities

Purification TechniqueTarget ImpuritiesPrinciple of Separation
Acid-Base ExtractionAcidic impurities (e.g., 2,3,4-Trifluorophenol)Difference in solubility between the neutral compound and its salt in aqueous and organic phases. [7][8][9]
Distillation Under Reduced PressureImpurities with significantly different boiling pointsDifference in volatility. [13][14][15][16]
Flash Column ChromatographyIsomeric impurities, non-volatile byproductsDifferential adsorption onto a stationary phase. [19][20][21][22]

References

Technical Support Center: Chemoselectivity in Reactions with Trifluoro-Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with chemoselectivity in reactions involving trifluoro-substituted compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Q1: I am performing a Nucleophilic Aromatic Substitution (SNAr) on a trifluoromethyl-substituted fluoroarene and obtaining a mixture of para and ortho isomers. How can I improve the para-selectivity?

A1: This is a common selectivity challenge. The strongly electron-withdrawing trifluoromethyl (-CF3) group activates the aromatic ring for nucleophilic attack, primarily at the para position. However, the ortho position is also activated, which can lead to isomeric mixtures.

Troubleshooting Steps:

  • Steric Hindrance: The regioselectivity is a balance between electronic activation and steric hindrance. Using a bulkier nucleophile can disfavor attack at the more sterically hindered ortho position, thus increasing para-selectivity.[1]

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Higher temperatures may provide enough energy to overcome the steric barrier of the ortho position, leading to a decrease in the para:ortho ratio.

  • Solvent Effects: The choice of solvent can influence the stabilization of the Meisenheimer complex intermediate. Aprotic polar solvents like DMF or DMSO are standard, but systematically screening solvents may reveal improved selectivity for your specific substrate-nucleophile pair.

Chemoselective Reduction of Carbonyl Compounds

Q2: I need to selectively reduce a ketone to a secondary alcohol in my molecule, which also contains an ester and a trifluoromethyl group. Standard reducing agents like LiAlH4 are reducing both carbonyls. What conditions should I use?

A2: Achieving chemoselectivity between a ketone and an ester is a classic challenge, further influenced by the electronic effects of the -CF3 group. Ketones are generally more reactive towards nucleophilic reducing agents than esters. Therefore, a milder reducing agent is required.

Troubleshooting & Recommended Protocol:

  • Choice of Reducing Agent: Sodium borohydride (NaBH4) is the reagent of choice for selectively reducing ketones and aldehydes in the presence of esters. It is significantly less reactive than lithium aluminum hydride (LiAlH4).

  • Low Temperature: Performing the reduction at low temperatures (e.g., 0 °C to -78 °C) enhances selectivity. At these temperatures, the reaction with the more electrophilic ketone is rapid, while the reaction with the less reactive ester is kinetically disfavored.

  • Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are typically used for NaBH4 reductions and can help to moderate its reactivity.

Q3: I am trying to synthesize a β-trifluoromethyl alcohol via the reduction of an α-trifluoromethyl ketone, but I am getting a mixture of diastereomers. How can I control the stereoselectivity?

A3: The diastereoselective reduction of α-trifluoromethyl ketones is crucial for synthesizing chiral β-trifluoromethyl alcohols. The stereochemical outcome is highly dependent on the reducing agent and reaction conditions. Excellent diastereoselectivity can often be achieved in a one-pot reduction following the ketone's synthesis.[1]

Troubleshooting & Optimization:

  • Chelation vs. Non-Chelation Control: The stereochemical outcome is dictated by the model of hydride delivery (e.g., Felkin-Anh or chelation-controlled models). The presence of the fluorine atoms can influence the preferred conformation of the substrate during the reduction.

  • Enzymatic Reduction: For achieving high diastereo- and enantiomeric excess, consider using ketoreductase (KRED) enzymes. Different KREDs can selectively produce either the syn or anti diastereomer from a racemic α-fluoro-β-keto ester through a dynamic reductive kinetic resolution process.[2]

  • Directed Reduction: Using a bulky reducing agent or a directing group on the substrate can favor one diastereomer over the other.

Selective Cross-Coupling Reactions

Q4: I am attempting a Suzuki-Miyaura cross-coupling on a substrate containing both an aryl bromide and an aryl triflate, which is also substituted with a -CF3 group. The reaction is occurring at both sites. How can I achieve selective coupling at the triflate position?

A4: This is a challenge of chemodivergent cross-coupling. Typically, in palladium-catalyzed reactions with phosphine ligands, oxidative addition is faster for C-Br bonds than C-OTf bonds. However, selectivity can be reversed under specific "ligand-free" conditions.

Troubleshooting & Strategy:

  • Ligand-Free Conditions: In the absence of strong ancillary ligands like phosphines, palladium salts in polar aprotic solvents (like acetonitrile or DMSO) can show a remarkable preference for C-OTf bond cleavage over C-Br bond cleavage at room temperature.[3][4]

  • Choice of Palladium Salt: Palladium(II) salts such as Pd(OAc)2 or PdCl2 are effective under these conditions.[4]

  • Base and Solvent System: The combination of base and solvent is critical. For chloroaryl triflates, KF in acetonitrile is effective. For bromoaryl triflates, using DMSO as the solvent can promote triflate-selectivity.[3]

Chemoselectivity in [3+2] Cycloaddition

Q5: In a [3+2] cycloaddition reaction between a nitrone and an α,β-unsaturated ketone bearing a trifluoromethyl group on the double bond, will the reaction occur at the C=C or C=O bond?

A5: The presence of the trifluoromethyl group significantly influences the reactivity of the conjugated system. Theoretical studies on the [3+2] cycloaddition between a thiocarbonyl ylide and (E)-1,1,1-trifluoro-4-phenylbut-3-en-2-one showed a high preference for cycloaddition across the C=O bond rather than the C=C double bond. The presence of the CF3 group accelerates the reaction but the regioselectivity is often controlled by other functional groups, such as an ester.[5]

Quantitative Data Summary

Table 1: Diastereoselective Reduction of α-Fluoroimines with Trichlorosilane [6]

EntrySolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1THF05716:1
2EtOAc07317:1
3EtOAc-207520:1
4EtOAc-407122:1
5EtOAc-787224:1

Table 2: Triflate-Selective Suzuki-Miyaura Coupling of a Bromoaryl Triflate [3]

Catalyst SystemSolventProduct Ratio (Triflate-Coupling : Bromo-Coupling)
Pd(OAc)2 / SPhosDioxaneLow Selectivity (Mixture)
PdCl2DMSO>99:1
Pd(OAc)2DMSO>99:1

Experimental Protocols

Protocol 1: Diastereoselective Reduction of an α-Trifluoromethyl Ketone

This protocol is a general representation based on the principles of diastereoselective reduction.[1]

  • Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the α-trifluoromethyl ketone (1.0 eq) and dissolve it in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of L-Selectride® (1.2 eq, 1.0 M in THF) dropwise to the stirred solution over 15 minutes.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the progress by TLC or LC-MS (typically complete within 1-3 hours).

  • Quenching: Once the starting material is consumed, carefully quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired β-trifluoromethyl alcohol.

Protocol 2: Triflate-Selective Suzuki-Miyaura Cross-Coupling

This protocol is adapted from literature procedures for ligand-free, triflate-selective couplings.[3][4]

  • Setup: In a glovebox or under an inert atmosphere, add the bromoaryl triflate (1.0 eq), arylboronic acid (1.5 eq), and potassium fluoride (KF, 3.0 eq) to a dry vial.

  • Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)2, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed DMSO to achieve a concentration of approximately 0.1 M.

  • Reaction: Seal the vial and stir the mixture at room temperature (20-25 °C) for 24 hours. Monitor the reaction by LC-MS or GC-MS to confirm the selective consumption of the triflate.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

G cluster_0 Troubleshooting Workflow: Poor Regioselectivity in SNAr start Problem: Mixture of para/ortho SNAr products on CF3-arene q1 Is the nucleophile sterically bulky? start->q1 a1_yes Consider electronic effects. Try lowering temperature. q1->a1_yes Yes a1_no Increase steric bulk of nucleophile (e.g., use t-BuO- instead of MeO-). q1->a1_no No q2 Is the reaction run at the lowest practical temperature? a1_yes->q2 a1_no->q2 a2_yes Screen alternative aprotic polar solvents (e.g., NMP, Diglyme). q2->a2_yes Yes a2_no Lower reaction temperature (e.g., from RT to 0 °C). q2->a2_no No end Improved para-Selectivity a2_yes->end a2_no->end

Caption: Troubleshooting workflow for improving para-selectivity in SNAr reactions.

Caption: Directing effects of the -CF3 group on an aromatic ring during SNAr.

G cluster_2 Experimental Workflow: Chemoselective Reduction start Start: Substrate with Ketone and Ester groups step1 1. Dissolve substrate in anhydrous MeOH. start->step1 step2 2. Cool solution to 0 °C. step1->step2 step3 3. Add NaBH4 (1.1 eq) portion-wise. step2->step3 step4 4. Stir for 1-2h. Monitor by TLC. step3->step4 step5 5. Quench with acetone, then add water. step4->step5 step6 6. Extract with EtOAc, dry, and concentrate. step5->step6 end Product: Ketone reduced, Ester intact. step6->end

References

Validation & Comparative

Trifluoroanisole Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups, such as the trifluoromethoxy group found in trifluoroanisole derivatives, has become a pivotal strategy in the development of novel bioactive molecules. This guide provides a comparative overview of the biological activities of trifluoroanisole derivatives, with a focus on their anticancer, antimicrobial, and herbicidal properties. The information is supported by experimental data and detailed methodologies to assist researchers in their drug discovery and development endeavors.

Comparative Analysis of Biological Activities

The biological activities of trifluoroanisole derivatives are diverse, with their efficacy being significantly influenced by the nature and position of substituents on the aromatic ring. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles and increased biological potency.[1][2]

Anticancer Activity

While direct comparative studies on a broad range of trifluoroanisole derivatives are limited, research on structurally related trifluoromethyl-containing compounds provides valuable insights into their anticancer potential. The trifluoromethyl group is a common feature in many anticancer drugs and is known to enhance their efficacy.[3][4] Studies on trifluoromethyl-substituted pyrazole and thiazolo[4,5-d]pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5]

For instance, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were evaluated for their in vitro anticancer activity against several human cancer cell lines.[4] The results, summarized in the table below, highlight the impact of different substitutions on the cytotoxic potency.

Table 1: In Vitro Anticancer Activity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives (IC50 in µM) [4]

Compound IDA375 (Melanoma)C32 (Melanoma)DU145 (Prostate)MCF-7 (Breast)
3a >5028.329.1>50
3b 25.424.427.845.6
3c >5032.1>50>50
3d 42.335.8>50>50
4a >50>5026.7>50

Data extracted from a study on related trifluoromethyl-containing heterocycles to illustrate the potential of this functional group in anticancer drug design.

The mechanism of action for many trifluoromethyl-containing anticancer agents involves the induction of apoptosis (programmed cell death).[5][6] For example, the drug trifluridine, a fluorinated thymidine analogue, is incorporated into DNA, leading to DNA dysfunction and cell death. It is plausible that trifluoroanisole derivatives may exert their anticancer effects through similar pathways.

Antimicrobial Activity

Trifluoromethyl-substituted anilines, which share structural similarities with trifluoroanisole derivatives, have shown promising antimicrobial activity, particularly against Gram-positive bacteria.[5] A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives revealed that the presence and position of substituents on the aniline ring significantly influence their minimum inhibitory concentrations (MIC).[5]

Table 2: Minimum Inhibitory Concentration (MIC) of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives against Staphylococcus aureus (MRSA) [5]

Compound SubstitutionMIC (µg/mL)
4-tert-butyl1.56
4-phenoxy1.56 - 3.12
4-fluoro> 12.5
4-chloro3.12
4-bromo3.12
4-trifluoromethyl3.12
2,4-dichloro0.78 - 1.56
2-chloro-4-fluoro1.56

This data on trifluoromethylanilines suggests that hydrophobic and halogen substituents can enhance the antibacterial potency.

The proposed mechanism for some of these compounds involves the disruption of the bacterial cell membrane.[2][7]

Herbicidal Activity

A series of α-trifluoroanisole derivatives containing phenylpyridine moieties have been synthesized and evaluated for their herbicidal activity.[4] These compounds were found to be potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis in plants.[4]

Table 3: Herbicidal and PPO Inhibitory Activity of α-Trifluoroanisole Derivatives [4]

Compound IDWeed Inhibition (ED50, g a.i./hm²) - A. theophrastiWeed Inhibition (ED50, g a.i./hm²) - A. retroflexusNtPPO Inhibition (IC50, nM)
7a 13.325.489.4
Fomesafen (control) 36.3910.09110.5

The data clearly indicates that the trifluoroanisole derivative 7a exhibits significantly greater herbicidal efficacy and PPO inhibitory activity compared to the commercial herbicide fomesafen.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[5]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria.

  • Serial Dilution: Perform serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay measures the ability of a compound to inhibit the PPO enzyme.

  • Enzyme Extraction: Extract the PPO enzyme from a suitable plant source.

  • Assay Reaction: In a reaction mixture containing a buffer and the substrate (protoporphyrinogen IX), add the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture under controlled conditions.

  • Fluorescence Measurement: Measure the fluorescence of the product, protoporphyrin IX, which is formed by the enzymatic reaction.

  • IC50 Calculation: Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in PPO activity.[4]

Visualizations

Experimental Workflow for Anticancer Activity Screening

cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination

Caption: A simplified workflow for determining the in vitro anticancer activity of trifluoroanisole derivatives using the MTT assay.

Signaling Pathway: PPO Inhibition and Herbicidal Action

Protoporphyrinogen IX Protoporphyrinogen IX PPO Enzyme PPO Enzyme Protoporphyrinogen IX->PPO Enzyme Substrate Trifluoroanisole Derivative Trifluoroanisole Derivative Trifluoroanisole Derivative->PPO Enzyme Inhibition Protoporphyrin IX Protoporphyrin IX PPO Enzyme->Protoporphyrin IX Oxidation Chlorophyll Chlorophyll Protoporphyrin IX->Chlorophyll Biosynthesis Reactive Oxygen Species Reactive Oxygen Species Protoporphyrin IX->Reactive Oxygen Species Photosensitization Cell Death Cell Death Reactive Oxygen Species->Cell Death Leads to

Caption: Mechanism of herbicidal action of trifluoroanisole derivatives through the inhibition of the PPO enzyme.

References

A Comparative Guide to 2,3,4-Trifluoroanisole and 2,3,5-Trifluoroanisole in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorinated building blocks for pharmaceutical and agrochemical development, trifluoroanisole isomers serve as critical synthons. The strategic placement of fluorine atoms on the aromatic ring significantly influences the molecule's reactivity, regioselectivity, and physicochemical properties. This guide provides an objective comparison of two such isomers: 2,3,4-trifluoroanisole and 2,3,5-trifluoroanisole, supported by available data and established principles of organic synthesis. While direct comparative studies are limited, this document aims to provide a comprehensive overview based on the reactivity of related compounds and theoretical considerations to aid researchers in selecting the appropriate isomer for their synthetic endeavors.

Physicochemical Properties

The seemingly subtle difference in the substitution pattern of the fluorine atoms on the anisole ring leads to distinct electronic and steric environments, which in turn affect their physical properties. A summary of key physicochemical data is presented below.

PropertyThis compound2,3,5-TrifluoroanisoleData Source
Molecular Formula C₇H₅F₃OC₇H₅F₃ON/A
Molecular Weight 162.11 g/mol 162.11 g/mol N/A
Boiling Point Not readily available175 °C (for the corresponding aniline)[1]
Density Not readily available1.409 g/mL (for the corresponding aniline)[1]

Note: Experimental data for the trifluoroanisole isomers is not consistently available in the public domain. Data for the corresponding trifluoroaniline precursors is provided for reference where available.

Synthesis of Trifluoroanisole Isomers

The synthesis of this compound and 2,3,5-trifluoroanisole typically proceeds from their corresponding trifluorophenol or trifluoroaniline precursors. While specific protocols for the direct synthesis of these anisoles are not widely published in comparative detail, the general methods involve nucleophilic substitution or methylation reactions.

A common route to fluorinated aromatics is through the amination of polyfluorinated benzenes. For instance, 2,3,4-trifluoroaniline can be synthesized from tetrafluorobenzene by reaction with liquid ammonia under pressure, with reported yields of up to 91%.[2] The subsequent conversion of the aniline to the corresponding anisole can be achieved through diazotization followed by hydrolysis and methylation, or through other functional group interconversions.

Synthesis_Workflow

Reactivity and Performance in Key Synthetic Transformations

The utility of 2,3,4- and 2,3,5-trifluoroanisole in synthesis is primarily dictated by their reactivity in nucleophilic aromatic substitution (SₙAr) and directed ortho-metalation (DoM) reactions. The fluorine substitution pattern plays a crucial role in determining the regioselectivity and reaction rates.

Nucleophilic Aromatic Substitution (SₙAr)

In SₙAr reactions, the aromatic ring is activated towards nucleophilic attack by the presence of electron-withdrawing fluorine atoms. The rate and regioselectivity of these reactions are highly dependent on the position of the fluorine atoms relative to each other and to the methoxy group.

This compound:

  • The fluorine atoms at the 2- and 4-positions strongly activate the ring for nucleophilic attack.

  • A nucleophile is expected to preferentially substitute the fluorine at the 4-position due to the combined electron-withdrawing effects of the ortho- and meta-fluorine atoms, and the para-directing effect of the methoxy group. Substitution at the 2-position is also possible but may be sterically hindered by the adjacent methoxy and fluorine groups.

2,3,5-Trifluoroanisole:

  • The fluorine atoms at the 2- and 5-positions activate the ring.

  • Nucleophilic attack is most likely to occur at the 2-position, which is activated by the para-fluorine and the meta-fluorine. The 5-position is also activated, but to a lesser extent.

SNAr_Comparison

Directed ortho-Metalation (DoM)

The methoxy group is a well-known directing group for ortho-lithiation. However, the presence of fluorine atoms can significantly influence the regioselectivity of this reaction. The acidity of the aromatic protons is increased by the inductive effect of the fluorine atoms, potentially leading to competitive deprotonation at various sites.

This compound:

  • The proton at the 5-position is flanked by a fluorine and is meta to the other two fluorines.

  • The proton at the 6-position is ortho to the methoxy group and a fluorine atom.

  • Deprotonation is most likely to occur at the 6-position, directed by the methoxy group. However, the acidity of the 5-proton could lead to a mixture of products depending on the reaction conditions and the base used.

2,3,5-Trifluoroanisole:

  • The proton at the 4-position is situated between two fluorine atoms (meta).

  • The proton at the 6-position is ortho to both the methoxy group and a fluorine atom.

  • The methoxy group will strongly direct lithiation to the 6-position. The acidity of the 4-proton is also enhanced, but the directing effect of the methoxy group is generally dominant.

DoM_Comparison

Experimental Protocols

Detailed and directly comparative experimental protocols for reactions of 2,3,4- and 2,3,5-trifluoroanisole are scarce in the literature. However, general procedures for SₙAr and DoM reactions on related fluoroaromatic compounds can be adapted. Researchers should perform careful optimization of reaction conditions for each specific substrate and nucleophile/base combination.

General Procedure for Nucleophilic Aromatic Substitution (SₙAr)
  • Reaction Setup: To a solution of the trifluoroanisole isomer (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.0-1.5 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or NaH; 1.5-3.0 eq.).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, depending on the reactivity of the nucleophile and the substrate. The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Directed ortho-Metalation (DoM)
  • Reaction Setup: A solution of the trifluoroanisole isomer (1.0 eq.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation: A solution of an alkyllithium base (e.g., n-BuLi or s-BuLi; 1.0-1.2 eq.) in a suitable solvent is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for a specified time (typically 1-2 hours) to allow for complete lithiation.

  • Electrophilic Quench: The desired electrophile (1.0-1.5 eq.) is then added to the reaction mixture at -78 °C. The reaction is allowed to warm to room temperature slowly and stirred until completion (monitored by TLC or GC-MS).

  • Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Conclusion

Both this compound and 2,3,5-trifluoroanisole are valuable building blocks for the synthesis of complex fluorinated molecules. The choice between these two isomers will largely depend on the desired substitution pattern of the final product.

  • This compound is a promising substrate for introducing a nucleophile at the 4-position via an SₙAr reaction or a functional group at the 6-position through DoM.

  • 2,3,5-Trifluoroanisole is likely to undergo SₙAr at the 2-position and DoM at the 6-position, providing a different regiochemical outcome.

The lack of direct comparative experimental data necessitates a careful, case-by-case evaluation of these isomers in any new synthetic route. The information and general protocols provided in this guide are intended to serve as a starting point for researchers to design and execute their synthetic strategies effectively. Further experimental studies are warranted to fully elucidate and quantify the reactivity differences between these two versatile fluorinated synthons.

References

A Comparative Guide to the Structure-Activity Relationship of Trifluoroanisole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethoxy group (-OCF3) into a molecular scaffold can significantly modulate a compound's physicochemical and pharmacological properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoroanisole-containing compounds, drawing from recent studies in herbicidal and antimicrobial research. The data presented herein offers insights for the rational design of novel bioactive molecules.

Herbicidal Activity of α-Trifluoroanisole Derivatives

Recent research has focused on α-trifluoroanisole derivatives containing phenylpyridine moieties as potent herbicides. These compounds have been shown to exhibit significant inhibitory activity against various weeds, with some demonstrating superior or comparable efficacy to the commercial herbicide fomesafen.[1][2]

Quantitative SAR Data: Herbicidal Activity

The following table summarizes the herbicidal activity of selected α-trifluoroanisole derivatives against different weed species. The primary mechanism of action for the most potent compounds is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme.[1]

CompoundR1R2R3R4Target WeedInhibition (%) at 37.5 g a.i./hm²ED₅₀ (g a.i./hm²)NtPPO IC₅₀ (nM)
7a HHHHAbutilon theophrasti>8013.329.4
Amaranthus retroflexus>805.48
Eclipta prostrata>80-
Digitaria sanguinalis>80-
Setaria viridis>80-
7j HH3-Cl5-CF₃Abutilon theophrasti100--
Amaranthus retroflexus100-
7k HH2-F4-CF₃Abutilon theophrasti100--
Amaranthus retroflexus100-
Fomesafen ----Abutilon theophrasti-36.39110.5
Amaranthus retroflexus-10.09

Data sourced from: Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.[1][2]

Key SAR Insights:

  • Substituents on the Phenylpyridine Ring: The nature and position of substituents on the phenylpyridine ring significantly influence herbicidal activity. For instance, compounds with hydrogen or fluorine atoms at the R1 and R2 positions tend to exhibit optimal activity.[2]

  • Bulky Groups: The introduction of bulky groups, such as CF₃ and CH₃, at the R2 position leads to a marked decrease in herbicidal activity.[2]

  • Substituents on the Benzyl Ring: For substitutions at R3 and R4, a hydrogen or chlorine atom at the R4 position is associated with optimal activity against grass weeds.[2]

  • Enzyme Inhibition: The most potent compound, 7a, exhibited a significantly lower IC₅₀ value for the inhibition of the Nicotiana tabacum PPO (NtPPO) enzyme compared to fomesafen, indicating a strong interaction with the target enzyme.[1]

Antimicrobial Activity of Trifluoro-Anilines

Trifluoromethylated aniline derivatives have demonstrated notable antibacterial and antibiofilm efficacy against pathogenic Vibrio species, which are common contaminants in seafood.[3]

Quantitative SAR Data: Antimicrobial Activity
CompoundStructureTarget OrganismMIC (µg/mL)
ACNBF 4-amino-3-chloro-5-nitrobenzotrifluorideVibrio parahaemolyticus100
ITFMA 2-iodo-4-trifluoromethylanilineVibrio parahaemolyticus50

Data sourced from: Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.[3]

Key SAR Insights:

  • The presence of the trifluoromethyl group in conjunction with other electron-withdrawing groups (e.g., nitro, chloro, iodo) on the aniline ring appears to be crucial for the observed antibacterial and antibiofilm activities.

  • These compounds were found to disrupt the bacterial cell membrane and were bactericidal against V. parahaemolyticus within 30 minutes of exposure at a concentration of 100 µg/mL.[3]

Experimental Protocols

Greenhouse Herbicidal Activity Assay

Post-emergence herbicidal activities of the α-trifluoroanisole derivatives were evaluated in a greenhouse setting.[1]

  • Plant Cultivation: Seeds of various weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, and Setaria viridis) were sown in plastic pots containing a mixture of vermiculite, perlite, and peat. The pots were maintained in a greenhouse at 25 ± 2 °C with a 14/10 hour light/dark cycle.

  • Compound Application: When the weeds reached the 3-4 leaf stage, they were sprayed with a solution of the test compound. The compounds were dissolved in a mixture of acetone and Tween-20 in water.

  • Evaluation: The herbicidal efficacy was assessed visually 21 days after treatment by estimating the percentage of growth inhibition compared to control plants sprayed with a blank solution. The fresh weight of the aerial parts of the weeds was also measured. ED₅₀ values were calculated using probit analysis.

In Vitro PPO Inhibitory Activity Assay

The inhibitory activity of the compounds against the NtPPO enzyme was determined spectrophotometrically.[1]

  • Enzyme Preparation: The NtPPO enzyme was expressed and purified from E. coli.

  • Assay Mixture: The reaction mixture contained 100 mM HEPES-KOH buffer (pH 7.5), 1 mM EDTA, 1 mM DTT, 0.5% (w/v) Tween-20, 20 µM FAD, and the test compound dissolved in DMSO.

  • Reaction Initiation: The reaction was initiated by adding the substrate, protoporphyrinogen IX.

  • Measurement: The oxidation of protoporphyrinogen IX to protoporphyrin IX was monitored by measuring the increase in absorbance at 630 nm.

  • IC₅₀ Determination: The concentration of the compound that inhibited 50% of the enzyme activity (IC₅₀) was calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the trifluoro-anilines was determined using a broth microdilution method.[3]

  • Bacterial Culture: Vibrio parahaemolyticus was grown in Tryptic Soy Broth (TSB) supplemented with 3% NaCl.

  • Compound Dilution: The test compounds were serially diluted in TSB in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with a standardized bacterial suspension.

  • Incubation: The plate was incubated at 37 °C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed mechanism of action for the herbicidal trifluoroanisole derivatives and a general workflow for SAR studies.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cellular_effect Cellular Effect Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Oxidation Accumulation Accumulation of Protoporphyrinogen IX Heme Heme Protoporphyrin_IX->Heme Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Trifluoroanisole Trifluoroanisole Derivative (e.g., 7a) Trifluoroanisole->PPO Inhibition ROS Reactive Oxygen Species (ROS) Accumulation->ROS Leakage & Oxidation Cell_Death Cell Death ROS->Cell_Death Membrane Damage SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead_Compound Lead Trifluoroanisole Compound Analog_Design Analog Design (Vary Substituents) Lead_Compound->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Screening Primary Biological Screening Synthesis->Screening Dose_Response Dose-Response & IC₅₀/EC₅₀/MIC Determination Screening->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism SAR_Analysis Structure-Activity Relationship Analysis Mechanism->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization New_Leads New Lead Compounds Optimization->New_Leads New_Leads->Analog_Design Iterative Improvement

References

Assessing the Antimicrobial Efficacy of Trifluoro-anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Trifluoro-anilines, a class of organic compounds characterized by an aniline ring substituted with a trifluoromethyl group, have emerged as a promising area of investigation. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of the parent aniline molecule, potentially enhancing its biological activity. This guide provides a comparative assessment of the antimicrobial efficacy of various trifluoro-aniline derivatives, supported by experimental data and detailed methodologies.

Comparative Antimicrobial Activity

Recent studies have highlighted the potential of trifluoro-aniline derivatives against a range of bacterial pathogens. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which represent the lowest concentration of a compound that inhibits visible growth and kills 99.9% of the initial bacterial inoculum, respectively.

A study investigating 68 aniline derivatives identified two trifluoro-anilines, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), as having significant antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi[1][2][3]. Notably, ITFMA demonstrated a lower MIC value compared to ACNBF, indicating greater potency against planktonic cells[1][2][3].

Furthermore, research into pyrazole derivatives incorporating a trifluoromethylphenyl moiety has revealed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[4][5]. The substitution pattern on the aniline ring plays a crucial role in determining the antimicrobial potency, with hydrophobic halogen substituents generally favoring activity[4][5].

The following table summarizes the MIC and MBC values for selected trifluoro-aniline derivatives from the available literature.

CompoundTarget Organism(s)MIC (µg/mL)MBC (µg/mL)Reference
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus, Vibrio harveyi50Not explicitly stated, but bactericidal at 100 µg/mL[1][2]
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus, Vibrio harveyi100Not explicitly stated, but bactericidal at 100 µg/mL[1][2]
Fluoro-trifluoromethyl substituted aniline pyrazole derivative (Compound 59)Gram-positive bacteria (including MRSA)0.78 - 3.125Not explicitly stated[4]
Tetrasubstituted trifluoromethyl aniline pyrazole derivative (Compound 79)Gram-positive bacteria (including MRSA)0.78Not explicitly stated[4]
Bromo and trifluoromethyl substituted aniline pyrazole derivative (Compound 25)Gram-positive bacteria (including MRSA)0.78 - 1.56Not explicitly stated[5]

Mechanism of Action

The antimicrobial mechanism of trifluoro-anilines appears to be multifaceted. For ACNBF and ITFMA, the primary mode of action involves the disruption of bacterial cell membrane integrity[1][2]. These compounds were observed to cause noticeable destruction to the bacterial cell membrane, leading to bactericidal effects within 30 minutes of exposure at a concentration of 100 µg/mL[1][2][3]. This membrane disruption is a key factor in their efficacy against both planktonic cells and biofilms[1][3].

In addition to direct membrane damage, these trifluoro-anilines have been shown to reduce the production of key virulence factors in Vibrio species, including motility, protease activity, hemolysis, and indole production[1][2]. The inhibition of these factors likely contributes to their antibiofilm activity by interfering with the processes of surface attachment and biofilm maturation[1][3]. Some studies also suggest that the bactericidal activity of fluorinated antimicrobial agents may be linked to the induction of reactive oxygen species (ROS)[1].

For the pyrazole derivatives containing trifluoromethyl-aniline, investigations into their mode of action suggest that they may have a broad impact on bacterial cell function rather than targeting a single specific pathway[5].

The following diagram illustrates a proposed workflow for assessing the antimicrobial mechanism of action of trifluoro-anilines.

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Biofilm Activity MIC_MBC MIC/MBC Determination Membrane_Integrity Membrane Integrity Assay (e.g., Propidium Iodide Staining) MIC_MBC->Membrane_Integrity ROS_Production ROS Production Assay (e.g., DCFH-DA) MIC_MBC->ROS_Production Virulence_Factors Virulence Factor Assays (Motility, Protease, etc.) MIC_MBC->Virulence_Factors Macromolecular_Synthesis Macromolecular Synthesis Inhibition Assays MIC_MBC->Macromolecular_Synthesis Biofilm_Inhibition Biofilm Formation Inhibition Assay MIC_MBC->Biofilm_Inhibition Biofilm_Eradication Pre-formed Biofilm Eradication Assay Biofilm_Inhibition->Biofilm_Eradication

Caption: Workflow for investigating the antimicrobial mechanism of trifluoro-anilines.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate also includes positive controls (bacteria without compound) and negative controls (broth only). The plate is then incubated at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined as an extension of the MIC assay to assess the bactericidal activity of the compound.

  • Subculturing from MIC Plate: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.

  • Plating and Incubation: The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar) and incubated at the optimal temperature for 24-48 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

The following diagram outlines the workflow for MIC and MBC determination.

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Trifluoro-aniline Serial_Dilution->Inoculate_Plate Incubate Incubate (18-24h) Inoculate_Plate->Incubate Read_MIC Read MIC (No Visible Growth) Incubate->Read_MIC Plate_No_Growth Plate Aliquots from Wells with No Growth Read_MIC->Plate_No_Growth Incubate_Agar Incubate Agar Plates (24-48h) Plate_No_Growth->Incubate_Agar Read_MBC Read MBC (≥99.9% Killing) Incubate_Agar->Read_MBC End End Read_MBC->End

Caption: Standard workflow for determining MIC and MBC values.

Conclusion and Future Directions

Trifluoro-anilines represent a valuable scaffold for the development of novel antimicrobial agents. The available data indicates that their efficacy is significantly influenced by the substitution pattern on the aniline ring, with halogenated and other hydrophobic moieties appearing to enhance activity. The primary mechanism of action for some derivatives involves the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to intracellular targets.

Future research should focus on a broader structure-activity relationship (SAR) analysis to optimize the antimicrobial potency and selectivity of trifluoro-aniline derivatives. Further investigation into their detailed mechanism of action, including potential interactions with specific cellular pathways and the basis for their antibiofilm activity, is warranted. Additionally, toxicity studies are essential to assess their safety profile for potential therapeutic applications. The continued exploration of this chemical class holds promise for the discovery of new and effective treatments to combat the growing challenge of antimicrobial resistance.

References

A Senior Application Scientist's Guide to Bioisosteric Replacement: A Comparative Analysis of PhOCH3 vs. PhOCF3 in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the "Magic Methyl" - The Strategic Rise of Trifluoromethoxy

In the intricate chess game of drug design, medicinal chemists constantly seek to optimize a molecule's properties by making subtle yet impactful structural modifications. One of the most common pieces on the board is the methoxy group (-OCH3), a substituent so frequently used to fine-tune potency and physicochemical properties that its counterpart, the methyl group, has been dubbed the "magic methyl."[1] However, the very prevalence of the methoxy group also reveals its Achilles' heel: its susceptibility to metabolic degradation.

This guide delves into the strategic replacement of the methoxy (-OCH3) group with its fluorinated bioisostere, the trifluoromethoxy (-OCF3) group. While both are oxygen-linked substituents, their effects on a drug candidate's profile are worlds apart. The substitution of hydrogen atoms with fluorine imparts unique electronic, conformational, and metabolic characteristics that can transform a problematic lead compound into a viable drug candidate.[2]

This analysis will provide researchers, scientists, and drug development professionals with a comprehensive comparison, grounded in experimental data and field-proven insights, to guide the rational application of this powerful medicinal chemistry strategy. We will explore the fundamental physicochemical differences, their profound impact on metabolic stability and pharmacokinetics, and provide actionable experimental protocols for their evaluation.

Part 1: The Physicochemical Divide - How Three Fluorine Atoms Change Everything

The decision to swap an -OCH3 for an -OCF3 group is rooted in their fundamentally different physicochemical properties. These differences directly influence how a molecule behaves in a biological system, affecting everything from membrane passage to target engagement.

Lipophilicity: A Tale of Two Substituents

Lipophilicity, often measured as LogP or the Hansch parameter (π), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Here, the two groups diverge dramatically.

  • The methoxy group (-OCH3) is nearly lipophilically neutral, with a Hansch π value of -0.02.[3]

  • The trifluoromethoxy group (-OCF3) is one of the most lipophilic substituents used in drug design, boasting a Hansch π value of +1.04.[3][4]

This stark contrast means that replacing -OCH3 with -OCF3 significantly increases a molecule's overall lipophilicity. This can enhance membrane permeability, potentially improving oral bioavailability and penetration of the blood-brain barrier.[1][5] However, this increased lipophilicity must be carefully balanced, as excessively high values can lead to poor solubility, increased plasma protein binding, and a higher risk of toxicity.[1]

Electronic Effects: Flipping the Switch from Donor to Acceptor

The electronic nature of a substituent dictates its influence on the aromatic ring and its potential for electrostatic or hydrogen bonding interactions with a biological target. Hammett parameters (σ) quantify these effects.

  • Methoxy (-OCH3): This group is a classic example of an electronic dichotomy. It is electron-withdrawing by induction due to the electronegative oxygen atom (positive σm value) but is a strong electron-donating group by resonance, as the oxygen's lone pairs can delocalize into the aromatic ring (negative σp value).[6]

  • Trifluoromethoxy (-OCF3): The intense inductive effect of the three highly electronegative fluorine atoms overwhelms the oxygen's resonance donation.[6][7] Consequently, the -OCF3 group acts as a strong electron-withdrawing substituent both by induction and through the π-system.[8]

This electronic reversal is critical for target binding. An electron-withdrawing -OCF3 group can alter the pKa of nearby functionalities, strengthen hydrogen bonds, and engage in favorable electrostatic interactions within a protein binding pocket that were unavailable to the electron-donating -OCH3 group.[1][5]

Steric and Conformational Profile

Beyond electronics, the physical space a group occupies and its preferred orientation are crucial for fitting into a target's binding site.

  • Conformation: The methoxy group generally prefers a coplanar orientation with the phenyl ring to maximize resonance. In contrast, the trifluoromethoxy group adopts a conformation orthogonal (perpendicular) to the plane of the aromatic ring.[3][9] This is due to steric hindrance and hyperconjugation effects between the oxygen lone pairs and the C-F σ* orbitals.[3][9] This unique orientation can be exploited to probe different regions of a binding pocket or to avoid steric clashes.

  • Size: The -CF3 moiety is significantly larger than a -CH3 group, making the -OCF3 substituent bulkier than -OCH3.[1] This can enhance binding affinity through increased van der Waals interactions if the pocket can accommodate the size.[5]

PropertyMethoxy (-OCH3)Trifluoromethoxy (-OCF3)Implication in Drug Design
Hansch Lipophilicity (π) -0.02[3]+1.04[3][4]Increased membrane permeability, bioavailability, BBB penetration.
Hammett Constant (σp) -0.27[10]+0.35[6]Alters target interactions; -OCF3 is strongly electron-withdrawing.
Hammett Constant (σm) +0.07[6]+0.40[6]Strong inductive electron withdrawal for -OCF3.
Conformation Prefers to be coplanar with the aryl ring.Prefers to be orthogonal to the aryl ring.[3][9]Can alter binding pose and explore different pocket space.
Metabolic Liability High (O-demethylation).Very Low (Resistant to oxidation).[1][5]Increased half-life, reduced metabolic clearance.

Part 2: The Metabolic Stability Revolution

The single most significant advantage of the -OCF3 group over -OCH3 is its profound impact on metabolic stability.[1] For many drug candidates, rapid metabolism is a primary cause of failure, leading to low bioavailability and short half-lives.[11][12][13]

The Achilles' Heel of Anisole: CYP-Mediated O-Demethylation

Aromatic methoxy groups are prime targets for Phase I metabolism, specifically oxidative O-demethylation. This reaction is predominantly catalyzed by Cytochrome P450 (CYP) enzymes in the liver, such as CYP3A4, CYP2D6, and CYP2C9.[14][15][16]

The process involves the oxidation of the methyl group, leading to its removal as formaldehyde and leaving a phenolic metabolite. This phenol can then be rapidly conjugated (Phase II metabolism) and excreted. This metabolic pathway is often so efficient that it severely limits the systemic exposure and duration of action of the parent drug.

The Trifluoromethoxy Fortress: Blocking Metabolic Attack

The -OCF3 group is exceptionally resistant to this oxidative degradation for two key reasons:

  • Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than a carbon-hydrogen (C-H) bond.[1][5] This inherent strength makes the trifluoromethyl moiety chemically robust and difficult for CYP enzymes to oxidize.

  • Steric and Electronic Shielding: The three fluorine atoms create a powerful electron-withdrawing effect, decreasing the electron density on the oxygen atom and making it less susceptible to oxidation.[17] Furthermore, the bulk of the -CF3 group can sterically hinder the approach of the CYP enzyme's active site, preventing effective binding and metabolism.[1]

This metabolic blockade is a game-changer. By replacing a labile -OCH3 with a stable -OCF3, medicinal chemists can significantly increase a compound's half-life, reduce its clearance, and improve its overall pharmacokinetic profile.[1][5]

cluster_0 Ph-OCH3 Metabolism cluster_1 Ph-OCF3 Metabolism Drug_OCH3 Drug-Ph-OCH3 (Parent Compound) Metabolite_OH Drug-Ph-OH (Phenolic Metabolite) Drug_OCH3->Metabolite_OH O-Demethylation CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2D6) CYP450->Metabolite_OH PhaseII Phase II Enzymes (UGTs, SULTs) Metabolite_OH->PhaseII Excretion_OCH3 Rapid Excretion PhaseII->Excretion_OCH3 Drug_OCF3 Drug-Ph-OCF3 (Parent Compound) No_Metabolism Metabolically Robust (Resistant to Oxidation) Drug_OCF3->No_Metabolism Excretion_OCF3 Slow Excretion (Longer Half-Life) No_Metabolism->Excretion_OCF3

Fig 1. Comparative metabolic pathways of -OCH3 vs. -OCF3 moieties.

Part 3: Experimental Validation - Protocols for Comparative Analysis

Theoretical advantages must be confirmed with robust experimental data. Below are detailed, self-validating protocols for assessing the two key parameters discussed: metabolic stability and lipophilicity.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay provides a direct comparison of the metabolic rates of an -OCH3 compound and its -OCF3 analog.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Pooled Human Liver Microsomes (HLM), from a reputable supplier.

  • Test Compounds (-OCH3 and -OCF3 analogs), dissolved in DMSO.

  • NADPH regenerating system (e.g., NADPH-A/B).

  • 0.1 M Phosphate Buffer, pH 7.4.

  • Positive control compound with known metabolic rate (e.g., Verapamil, Testosterone).

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction quenching.

  • 96-well incubation plates and analytical plates.

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Addition: Add 2 µL of the 100 µM test compound stock (in DMSO) to the wells of the incubation plate. This gives a 1 µM final concentration in a 200 µL reaction volume.

  • Pre-incubation: Add 178 µL of the HLM master mix to each well. Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiation of Reaction: Initiate the metabolic reaction by adding 20 µL of pre-warmed NADPH regenerating system to each well. This is your T=0 time point.

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well analytical plate. Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point by comparing its peak area to the internal standard.

Data Analysis & Interpretation:

  • Plot the natural log (ln) of the percentage of parent compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .

Expected Outcome: The -OCF3 analog is expected to show a significantly longer half-life and lower intrinsic clearance compared to its -OCH3 counterpart, confirming its enhanced metabolic stability.

cluster_workflow Metabolic Stability Workflow prep Prepare Reagents (HLM, Buffer, NADPH) add_cpd Add Test Compound (1µM) to 96-well plate prep->add_cpd pre_incubate Add HLM & Pre-incubate (37°C, 10 min) add_cpd->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Fig 2. Experimental workflow for the in vitro metabolic stability assay.

Part 4: Case Study - The Impact of -OCH3 to -OCF3 Substitution

The value of this bioisosteric switch is not merely theoretical. In the development of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), structure-activity relationship (SAR) studies on cycloalkanol ethylamine scaffolds, the backbone of drugs like Venlafaxine, demonstrated this principle clearly.[18]

Venlafaxine itself contains a methoxy group that is subject to rapid O-demethylation to form its active metabolite, O-desmethylvenlafaxine.[11] While in this case the metabolite is also active, this reliance on metabolism can lead to variable patient responses. Studies on analogs showed that increasing the electron-withdrawing nature of the aromatic ring substituent increased potency for norepinephrine transporter inhibition. The m-trifluoromethyl (-CF3) analog was the most potent and selective, highlighting the power of strong electron-withdrawing groups in modulating activity.[18] Applying this logic, replacing a methoxy group with a trifluoromethoxy group would be a rational strategy to not only block a key metabolic route but also potentially enhance target engagement through its powerful electron-withdrawing character.

Part 5: Strategic Considerations and Conclusion

The substitution of a methoxy group with a trifluoromethoxy group is a powerful, albeit not universal, strategy in drug discovery. The decision to make this switch should be data-driven.

Consider an -OCH3 to -OCF3 switch when:

  • A lead compound suffers from rapid metabolic clearance via O-demethylation.

  • Increased lipophilicity is desired to improve permeability or BBB penetration.

  • An electron-withdrawing group is hypothesized to improve target binding affinity.

  • A different conformational presentation to the target's binding pocket is desired.

Potential Downsides to Consider:

  • Synthetic Complexity: The introduction of the -OCF3 group is synthetically more challenging and costly than an -OCH3 group.[3][5]

  • Overly High Lipophilicity: The significant increase in LogP can sometimes be detrimental, leading to poor solubility or non-specific binding.

References

The Trifluoromethyl Group: A Key to Unlocking Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of effective and safe therapeutics, medicinal chemists are in a constant battle against metabolic instability. A promising lead compound can quickly be rendered ineffective if it is rapidly metabolized and cleared from the body before it can exert its therapeutic effect. One of the most powerful strategies to overcome this challenge is the introduction of a trifluoromethyl (CF₃) group. This guide provides an objective comparison of the metabolic stability of trifluoromethylated compounds with their non-fluorinated counterparts and other alternatives, supported by experimental data and detailed methodologies.

The exceptional stability of the trifluoromethyl group stems from the high bond energy of the carbon-fluorine (C-F) bond. This bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are major players in drug metabolism.[1] By strategically placing a CF₃ group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1]

Comparative Metabolic Stability: The Data

The introduction of a trifluoromethyl group can dramatically alter the metabolic fate of a drug candidate. The following tables summarize quantitative data from comparative studies, highlighting the enhanced stability of trifluoromethylated compounds.

Table 1: General Comparison of Metabolic Parameters

ParameterCompound without Trifluoromethyl Group (e.g., with -CH₃)Compound with Trifluoromethyl Group (e.g., with -CF₃)Rationale for Change
Metabolic Pathway Susceptible to oxidation at the methyl group by CYP enzymes, forming alcohol and carboxylic acid metabolites.Oxidation at the corresponding position is blocked due to the strength of the C-F bonds.[1]The high energy required to break the C-F bond prevents CYP-mediated oxidation.
Number of Metabolites Generally higher, with multiple products from the oxidation of the methyl group.Significantly reduced, as a major metabolic pathway is inhibited.[1]Blocking a primary site of metabolism limits the formation of downstream metabolites.
Half-life (t½) in vitro ShorterLonger[1]A reduced rate of metabolism leads to a slower clearance of the parent drug.
Intrinsic Clearance (CLᵢₙₜ) HigherLower[1]Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value.

Table 2: Case Study - Picornavirus Inhibitors

A study on picornavirus inhibitors provides a compelling real-world example of the protective effect of trifluoromethyl substitution. In a monkey liver microsomal assay, the metabolic stability of two analogs was compared.

CompoundNumber of Metabolic ProductsKey Observation
Methyl-substituted analog8Two major metabolites resulted from the hydroxylation of the methyl group.[2]
Trifluoromethyl-substituted analog2 (minor)Prevented hydroxylation at the target position and conferred a broader protective effect.[2]

Table 3: Comparison of N-Trifluoromethyl and N-Methyl Analogs in Human Liver Microsomes (HLM)

The replacement of a methyl group with a trifluoromethyl group on a nitrogen atom (N-CF₃ vs. N-CH₃) also demonstrates a significant improvement in metabolic stability.

Compound TypeHalf-life (t½) in HLMIntrinsic Clearance (CLᵢₙₜ) in HLM
N-CH₃ AnalogShorterHigher
N-CF₃ AnalogLonger[3]Lower[3]

Alternative Strategies for Enhancing Metabolic Stability

While the trifluoromethyl group is a powerful tool, it is not the only option for medicinal chemists. Other bioisosteric replacements can also be employed to block metabolic hotspots and improve a compound's pharmacokinetic profile.

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically labile position can slow down the rate of metabolism. This is due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is more difficult for enzymes to break than a carbon-hydrogen (C-H) bond. This strategy can lead to a longer half-life and reduced formation of undesirable metabolites.[4][5]

  • Oxetanes: These four-membered cyclic ethers can serve as metabolically stable bioisosteres for gem-dimethyl groups or carbonyl groups. Their incorporation can improve metabolic stability and other physicochemical properties.[6]

  • Other Heterocyclic Rings: Replacing metabolically vulnerable aromatic rings with certain heterocyclic rings can also enhance stability. For example, introducing nitrogen atoms into an aromatic ring generally increases its resistance to CYP-mediated oxidation.[7]

Experimental Protocol: In Vitro Microsomal Stability Assay

The following is a detailed methodology for a typical in vitro microsomal stability assay used to assess the metabolic stability of drug candidates.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold stop solution (e.g., acetonitrile or methanol)

  • 96-well incubation plates and sealing mats

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).

    • Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (V/P) * k , where V is the incubation volume and P is the microsomal protein concentration.

Visualizing the Workflow and Metabolic Blocking

To further clarify the experimental process and the effect of trifluoromethylation, the following diagrams are provided.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis reagents Prepare Reagents (Test Compound, Microsomes, NADPH) pre_incubate Pre-incubate Microsomes and Test Compound at 37°C reagents->pre_incubate initiate_reaction Initiate Reaction with NADPH pre_incubate->initiate_reaction time_points Terminate Reaction at Specific Time Points initiate_reaction->time_points centrifuge Centrifuge to Precipitate Proteins time_points->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Data Analysis (t½, CLᵢₙₜ) lcms->data_analysis

A generalized workflow for an in vitro microsomal stability assay.

Metabolic_Blocking Metabolically_Labile Metabolically Labile Site (-CH₃) CYP450 CYP450 Enzymes Metabolically_Labile->CYP450 Oxidation Metabolites Metabolites CYP450->Metabolites No_Metabolism No Metabolism CYP450->No_Metabolism Metabolically_Stable Blocked Site (-CF₃) Metabolically_Stable->CYP450 Resistant to Oxidation

Trifluoromethylation blocks metabolic oxidation at susceptible sites.

References

The Trifluoromethoxy Group: A Superior Bioisostere for Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of functional groups is paramount to optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethoxy (OCF3) group has emerged as a compelling bioisostere, offering distinct advantages over traditional moieties such as the methoxy (OCH3), chloro (Cl), and even the trifluoromethyl (CF3) group. This guide provides an objective comparison of the OCF3 group with its bioisosteric counterparts, supported by experimental data, to inform rational drug design and accelerate the development of safer and more effective therapeutics.

Physicochemical Properties: A Comparative Overview

The trifluoromethoxy group imparts a unique combination of electronic and physical properties to a molecule, significantly influencing its behavior in biological systems.[1] When compared to other common bioisosteres, the OCF3 group consistently demonstrates superior lipophilicity and metabolic stability.

Table 1: Comparison of Physicochemical Properties of Common Bioisosteres

PropertyMethoxy (OCH3)Chloro (Cl)Trifluoromethyl (CF3)Trifluoromethoxy (OCF3)
Hansch Lipophilicity Parameter (π) -0.02+0.71+0.88[1][2]+1.04[1]
Electronic Effect Electron-donatingElectron-withdrawingStrongly electron-withdrawingStrongly electron-withdrawing
Metabolic Stability Prone to O-dealkylationGenerally stableHighVery High[1]
Hydrogen Bond Acceptor Strength ModerateWeakVery WeakVery Weak

Data compiled from multiple sources.

As the data indicates, the OCF3 group possesses the highest lipophilicity, a critical factor for enhancing membrane permeability and oral bioavailability.[1] Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence ligand-receptor interactions.

Impact on Biological Activity: A Case Study of p97 Inhibitors

The true test of a bioisostere lies in its effect on biological activity. A structure-activity relationship (SAR) study on a series of phenyl indole inhibitors of the AAA ATPase p97 provides a clear example of the impact of substituting various groups at the C-5 position of the indole ring.

Table 2: Comparative Biological Activity of C-5 Substituted Phenyl Indole Inhibitors of p97

Compound IDC-5 SubstituentIC50 (µM)
1 Methoxy (OCH3)>50
2 Trifluoromethoxy (OCF3) 5.2 ± 0.9
3 Trifluoromethyl (CF3)4.7 ± 2.0
4 Methyl (CH3)0.05 ± 0.01
5 Nitro (NO2)0.05 ± 0.01
6 Pentafluorosulfanyl (SF5)21.5 ± 0.4

Data sourced from a study on p97 inhibitors.[3]

In this series, the trifluoromethoxy-substituted analog (Compound 2) demonstrated a significant improvement in potency compared to the methoxy-substituted compound (Compound 1).[3] Notably, its activity was comparable to the trifluoromethyl analog (Compound 3), highlighting its effectiveness as a bioisostere for the CF3 group in this context.[3]

Enhancing Metabolic Stability

One of the most significant advantages of the trifluoromethoxy group is its exceptional resistance to metabolic degradation.[1] The strong carbon-fluorine bonds and the electron-withdrawing effect of the fluorine atoms shield the ether linkage from enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This enhanced stability leads to a longer in vivo half-life and a more predictable pharmacokinetic profile.

Table 3: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (Illustrative Data)

Compound ScaffoldSubstituentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Phenyl RingMethoxy (OCH3)1546.2
Phenyl RingTrifluoromethoxy (OCF3) > 120< 5.8
Phenyl RingTrifluoromethyl (CF3)907.7

This table presents illustrative data based on established principles of metabolic stability for these functional groups, as specific comparative data for a single scaffold was not available in the public domain.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Methodology:

  • Preparation of Phases: Prepare pre-saturated solutions of n-octanol with water and water with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Compound Dissolution: Accurately weigh the test compound and dissolve it in the pre-saturated n-octanol phase to a known concentration.

  • Partitioning: Add a known volume of the pre-saturated water phase to the n-octanol solution of the compound in a sealed vial.

  • Equilibration: Shake the vial at a constant temperature (typically 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the LogP value using the following formula: LogP = log10 ( [Compound]octanol / [Compound]water )

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the reaction buffer.

  • Incubation Mixture:

    • In a microcentrifuge tube, combine the reaction buffer, liver microsomes (e.g., human, rat, or mouse), and the test compound stock solution.

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH-regenerating system solution to the incubation mixture.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately quench the reaction in the collected aliquots by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of the initial time points gives the rate of elimination (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL).

Visualizing the Impact and Process

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the bioisosteric replacement strategy and the experimental workflow for assessing metabolic stability.

Bioisosteric_Replacement cluster_0 Common Functional Groups cluster_1 Bioisosteric Replacement cluster_2 Improved Properties OCH3 Methoxy (OCH3) OCF3 Trifluoromethoxy (OCF3) OCH3->OCF3 Replace Cl Chloro (Cl) Cl->OCF3 Replace CF3 Trifluoromethyl (CF3) CF3->OCF3 Replace Lipophilicity Increased Lipophilicity OCF3->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability OCF3->Metabolic_Stability Potency Modulated Potency OCF3->Potency

Bioisosteric replacement with the OCF3 group.

Metabolic_Stability_Workflow cluster_workflow In Vitro Microsomal Stability Assay Workflow prep 1. Reagent Preparation (Compound, Buffer, Microsomes, NADPH System) incubate 2. Incubation at 37°C (Compound + Microsomes + Buffer) prep->incubate initiate 3. Initiate Reaction (Add NADPH System) incubate->initiate sample 4. Time-Point Sampling (0, 5, 15, 30, 60 min) initiate->sample quench 5. Quench Reaction (Add Cold Acetonitrile + Internal Standard) sample->quench process 6. Sample Processing (Centrifuge to pellet protein) quench->process analyze 7. LC-MS/MS Analysis (Quantify remaining compound) process->analyze calculate 8. Data Analysis (Calculate t½ and CLint) analyze->calculate

Workflow for the in vitro microsomal stability assay.

Conclusion

The trifluoromethoxy group stands out as a highly advantageous bioisostere in drug design. Its ability to significantly enhance lipophilicity and metabolic stability, while maintaining or even improving biological activity, makes it a powerful tool for medicinal chemists. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to rationally incorporate the OCF3 group into their drug discovery programs, ultimately paving the way for the development of next-generation therapeutics with optimized properties.

References

Phenylpyridine-Containing α-Trifluoroanisole Derivatives Demonstrate Potent Herbicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

A new class of phenylpyridine derivatives incorporating an α-trifluoroanisole moiety is showing significant promise as potent herbicides, with some compounds outperforming commercial standards in preclinical studies. These novel molecules have been synthesized and evaluated for their herbicidal efficacy, revealing strong activity against a range of broadleaf and grass weeds. The primary mechanism of action for the most effective of these compounds appears to be the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.

Researchers have designed and synthesized a series of novel α-trifluoroanisole derivatives containing a phenylpyridine scaffold.[1][2] Greenhouse evaluations of these compounds have demonstrated their potent herbicidal effects, particularly in post-emergence applications.[1][3]

One of the standout compounds, designated as 7a, has shown exceptional activity. In greenhouse assays, compound 7a exhibited greater than 80% inhibitory activity against several common weeds, including Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed), Eclipta prostrata (false daisy), Digitaria sanguinalis (large crabgrass), and Setaria viridis (green foxtail), at an application rate of 37.5 grams of active ingredient per hectare (g a.i./hm²).[1][2] This performance was noted to be superior to that of the commercial herbicide fomesafen under the same conditions.[1][2]

Similarly, a related series of α-trifluorothioanisole derivatives containing phenylpyridine moieties has also been investigated. Within this series, compound 5a displayed notable herbicidal activity, achieving over 85% inhibition of the broadleaf weeds Amaranthus retroflexus, Abutilon theophrasti, and Eclipta prostrata at a rate of 37.5 g a.i./hm², a result slightly superior to fomesafen.[4]

Comparative Performance Data

The herbicidal efficacy of these novel compounds has been quantified through various metrics, including percentage inhibition, median effective dose (ED₅₀), and half-maximal inhibitory concentration (IC₅₀) against the target enzyme.

CompoundApplication Rate (g a.i./hm²)Abutilon theophrasti (% Inhibition)Amaranthus retroflexus (% Inhibition)Eclipta prostrata (% Inhibition)Digitaria sanguinalis (% Inhibition)Setaria viridis (% Inhibition)
7a 37.5>80%[1]>80%[1]>80%[1]>80%[1]>80%[1]
5a 37.5>85%[4]>85%[4]>85%[4]Not ReportedNot Reported
Fomesafen 37.5<80% (inferred)<80% (inferred)Not ReportedNot ReportedNot Reported
CompoundWeed SpeciesED₅₀ (g a.i./hm²)
7a Abutilon theophrasti13.32[1][2]
Amaranthus retroflexus5.48[1][2]
Fomesafen Abutilon theophrasti36.39[1][2]
Amaranthus retroflexus10.09[1][2]
CompoundTarget EnzymeIC₅₀ (nM)
7a Nicotiana tabacum PPO (NtPPO)9.4[1][2]
Fomesafen Nicotiana tabacum PPO (NtPPO)110.5[1][2]

Experimental Protocols

The evaluation of these compounds followed standardized laboratory and greenhouse procedures to ensure the reliability and reproducibility of the results.

Greenhouse Herbicidal Activity Assay

A post-emergence herbicidal activity assay was conducted in a greenhouse setting. Weed seeds were sown in pots containing a soil matrix. Once the weeds reached the 3-4 leaf stage, they were sprayed with a solution of the test compound. The compounds were dissolved in a suitable solvent and formulated as an emulsifiable concentrate, which was then diluted with water to achieve the desired application rates. The herbicidal effect was visually assessed 15 days after treatment by comparing the growth of treated plants to untreated controls. The inhibition rate was calculated as a percentage relative to the control.

PPO Enzyme Inhibition Assay

The in vitro inhibitory activity of the compounds against protoporphyrinogen oxidase was determined using a spectrophotometric method. The PPO enzyme was sourced from Nicotiana tabacum (NtPPO). The assay measures the rate of conversion of the substrate, protoporphyrinogen IX, to protoporphyrin IX, which can be monitored by measuring the absorbance at 410 nm. The IC₅₀ value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated from the dose-response curves.

Visualizing the Workflow and Mechanism

To better illustrate the research process and the proposed mode of action, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Herbicidal Activity Evaluation cluster_analysis Data Analysis & Comparison synthesis Design & Synthesis of Phenylpyridine α-Trifluoroanisole Derivatives greenhouse Greenhouse Screening (Post-emergence) synthesis->greenhouse dose_response ED₅₀ Determination greenhouse->dose_response enzyme_assay PPO Inhibition Assay (IC₅₀) dose_response->enzyme_assay comparison Comparison with Fomesafen enzyme_assay->comparison conclusion Identification of Lead Compounds (e.g., 7a) comparison->conclusion

General workflow for synthesis and herbicidal evaluation.

ppo_inhibition_pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalysis Chlorophyll Chlorophyll & Heme Biosynthesis Protoporphyrin_IX->Chlorophyll Herbicide Phenylpyridine α-Trifluoroanisole (e.g., Compound 7a) Herbicide->Inhibition Inhibition->PPO Inhibition

Proposed mechanism of action via PPO enzyme inhibition.

References

Trifluoromethyl Aryl-Urea Derivatives: A Comparative Guide to In-Vitro and In-Silico Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological performance of various trifluoromethyl aryl-urea derivatives, supported by experimental data from recent in-vitro and in-silico studies.

Trifluoromethyl aryl-urea derivatives have emerged as a promising class of compounds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The inclusion of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of these molecules to their biological targets. This guide provides a comparative analysis of their in-vitro efficacy and in-silico characteristics, drawing from recent scientific literature.

In-Vitro Biological Activity: A Comparative Analysis

The biological activities of trifluoromethyl aryl-urea derivatives have been extensively studied against various cell lines and pathogens. The following tables summarize the quantitative data from these studies, offering a clear comparison of their potency.

Anticancer Activity

Several studies have highlighted the potent anticancer effects of these derivatives across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are presented below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 7 PACA2 (Pancreatic)44.4[1][2]
PC3 (Prostate)-[1][2]
HCT116 (Colon)-[1][2][3]
Compound 8 PACA2 (Pancreatic)22.4[1][2][3]
A549 (Lung)-[1][2][3]
Compound 9 HCT116 (Colon)17.8[1][2][3]
HePG2 (Liver)12.4[1][2][3]
HOS (Bone)17.6[1][2][3]
BPU Jurkat (T-cell leukemia)4.64 ± 0.08[4]
SMCl Hepatocellular CarcinomaSignificant decrease in viability[5]
Quinazolinyl-arylurea derivative 19 T24 (Bladder)3.97 ± 0.23[6]
Diarylthiourea 4 MCF-7 (Breast)-
N,N'-diarylureas from methyl 1-H-indazole-3-carboxylate (Compound 7) 4T1 (Murine breast)6.8[6]
GL261 (Murine glioblastoma)1.4[6]
MDA-MB-231 (Human breast)1.7[6]
MIAPaCa-2 (Human pancreatic)9.2[6]
WiDr (Human colorectal)7.9[6]
Imidazo[1,2-a]pyrazine derivatives (Compounds 14, 15, 16) A375P (Melanoma)0.06, 0.03, 0.01[6]

Note: "-" indicates that the specific IC50 value was not provided in the cited sources, although activity was reported.

Antibacterial and Antifungal Activity

The antimicrobial properties of these derivatives have also been a subject of investigation. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 8 B. mycoides4.88[1][2][3]
E. coli4.88[1][2][3]
C. albicans4.88[1][2][3]
Compounds 7, 9, 11 Various bacteriaActive[1][2][3]
BPU (1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea) S. mutansEffective in inhibiting growth[7]
Herbicidal and Antifungal (Pesticidal) Activity

Certain trifluoromethylcoumarinyl urea derivatives have demonstrated potential as pesticides.

Compound/DerivativeTargetActivityReference
Compound 5f Amaranthus retroflexus (caulis)Equivalent to Acetochlor[8]
Compound 5j Digitaria sanguinalis (taproot)Equivalent to Acetochlor[8]
Compound 5l Digitaria sanguinalis (taproot)Equivalent to Acetochlor[8]
Nine title compounds Botrytis cinereaMore antifungal than Carbendazim[8]

In-Silico Studies: Molecular Docking and Pathway Analysis

In-silico studies, such as molecular docking, provide insights into the potential binding modes and interactions of these derivatives with their target proteins.

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Key InteractionsReference
Aryl-urea derivatives Escherichia coli enoyl reductasePromising inhibition-[1][2][3]
Human Son of sevenless homolog 1 (SOS1)Promising inhibition-[1][2][3]
BPU Human matrix metalloproteinase 2 (MMP-2)-9.0Stable binding at catalytic site[4]
Human matrix metalloproteinase 9 (MMP-9)-7.8Stable binding at catalytic site[4]
BPU S. mutans enzymes (3AIC and 2ZID)Strong binding potentialInhibition of exopolysaccharide synthesis[7]
Aryl urea-triazole derivative 4o Urease-Effective interactions with active site[9][10]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings.

Synthesis of Trifluoromethyl Aryl-Urea Derivatives

A general procedure for the synthesis of 4-trifluoromethyl-6-amino-7-methoxycoumarinyl urea derivatives involves the reaction of 4-(trifluoromethyl)-6-amino-7-methoxycoumarin with an appropriate isocyanate. The reaction is typically carried out in an anhydrous solvent like dichloromethane at cool temperatures, followed by purification using column chromatography[8].

In-Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.

In-Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

The antimicrobial activity can be assessed using the agar well diffusion method.

  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Inoculation: The microbial culture is uniformly spread over the surface of the agar plate.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Addition: Different concentrations of the test compounds are added to the wells.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured to determine the antimicrobial activity.

Molecular Docking

Molecular docking studies are performed using computational software to predict the binding orientation and affinity of a ligand to a target protein.

  • Protein and Ligand Preparation: The 3D structures of the target protein and the ligand (trifluoromethyl aryl-urea derivative) are prepared. This may involve removing water molecules, adding hydrogen atoms, and assigning charges.

  • Binding Site Definition: The active site or binding pocket of the protein is defined.

  • Docking Simulation: The docking algorithm samples different conformations and orientations of the ligand within the binding site and calculates the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding mode, key interacting amino acid residues, and the predicted binding affinity (docking score).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by trifluoromethyl aryl-urea derivatives and a typical experimental workflow for their evaluation.

RAS/RAF/MEK/ERK Signaling Pathway Inhibition by SMCl

RAS_RAF_MEK_ERK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SMCl SMCl SMCl->RAF SMCl->MEK SMCl->ERK

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by SMCl.

General Workflow for In-Vitro and In-Silico Evaluation

evaluation_workflow Synthesis Synthesis of Derivatives InVitro In-Vitro Screening (e.g., MTT, MIC) Synthesis->InVitro ActiveHits Identification of Active Compounds InVitro->ActiveHits InSilico In-Silico Studies (Molecular Docking) ActiveHits->InSilico LeadOpt Lead Optimization ActiveHits->LeadOpt InSilico->LeadOpt

References

Safety Operating Guide

Proper Disposal of 2,3,4-Trifluoroanisole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,3,4-Trifluoroanisole, a halogenated organic compound, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This substance must be treated as hazardous waste and handled with strict adherence to established safety protocols. Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.

The primary and recommended method for the disposal of halogenated organic compounds like this compound is incineration at a licensed and approved waste disposal facility.[1][2][3] This process is conducted in specialized chemical incinerators equipped with afterburners and scrubbers to safely neutralize hazardous combustion by-products.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the hazards associated with this compound and similar halogenated compounds. While a specific Safety Data Sheet (SDS) for this compound was not located, data from structurally similar compounds, such as trifluoroanilines, indicate that it should be handled as a hazardous substance.[1][4][5][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber), inspected for integrity before each use.[6]

  • Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory to prevent skin contact.

  • Respiratory Protection: All handling of waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Stream: this compound is a halogenated organic compound and must be collected separately from non-halogenated waste.[3] Do not mix it with other waste streams, especially incompatible materials like acids, bases, or strong oxidizing agents.

  • Container Selection: Use a designated, chemically compatible waste container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. The container must be in good condition, free from leaks or cracks.

  • Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must clearly identify the contents as "Waste this compound" and list any other components if it is a solution.

Step 2: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated. Keep the container away from sources of ignition, heat, or direct sunlight.[1]

Step 3: Spill Management

  • Immediate Action: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition.

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and contaminated debris into a suitable, sealable container for disposal.[1]

  • Disposal of Cleanup Materials: All materials used for spill cleanup must be treated as hazardous waste and disposed of in the same manner as the chemical itself.

Step 4: Arranging for Final Disposal

  • Contact Environmental Health & Safety (EHS): Do not attempt to transport or dispose of the waste yourself. Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Documentation: Ensure all required waste manifests and documentation are completed accurately as per institutional and regulatory requirements.

Hazard Summary and Safety Data

The following table summarizes the presumed hazards of this compound based on the GHS classifications of structurally related trifluoro-aromatic compounds. This information underscores the necessity for its classification and handling as hazardous waste.

Hazard ClassificationDescriptionGHS Hazard Statement (Code)
Acute Toxicity Harmful if swallowed or in contact with skin.[4][6]H302 + H312
Skin Corrosion/Irritation Causes skin irritation.[4][6]H315
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[4][6]H318 / H319
Aquatic Hazard Toxic to aquatic life with long-lasting effects.[6]H411

Disposal Workflow Diagram

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_spill Spill Scenario cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select & Label 'Halogenated Waste' Container B->C D Collect Waste in Chemical Fume Hood C->D E Securely Seal Container D->E F Store in Designated SAA with Secondary Containment E->F G Spill Occurs? F->G K Container Full or Disposal Required F->K H Absorb with Inert Material (e.g., Vermiculite) G->H Yes I Collect with Non-Sparking Tools H->I J Place in Sealed Container for Hazardous Disposal I->J L Contact EHS or Licensed Waste Contractor J->L K->L M Professional Pickup & Transport L->M N Incineration at Approved Waste Disposal Facility M->N

Disposal workflow for this compound.

References

Navigating the Safe Handling of 2,3,4-Trifluoroanisole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3,4-Trifluoroanisole could not be located in publicly available resources. The following guidance is based on the safety profile of a structurally similar compound, 2,3,4-Trifluoroaniline, and established best practices for handling halogenated aromatic compounds. This information is intended for educational and procedural guidance. It is imperative for all personnel to consult the specific SDS provided by the manufacturer before handling, storing, or disposing of this compound.

Essential Safety and Handling Information

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with specialty chemicals like this compound. Although specific hazard data for this compound is limited, the information available for the analogous compound, 2,3,4-Trifluoroaniline, indicates a need for stringent safety protocols. The primary hazards associated with this class of compounds include acute toxicity if swallowed or in contact with skin, skin and eye irritation, and potential for organ damage through prolonged or repeated exposure.[1][2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE based on the hazards identified for similar halogenated aromatic compounds.

Protective Equipment Specifications and Rationale
Eye and Face Protection Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are required. A face shield should be worn over safety glasses when there is a risk of splashing.[3]
Hand Protection Chemical-resistant gloves, such as nitrile rubber, should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately upon contamination.[3]
Body Protection A flame-resistant lab coat, fully buttoned, should be worn over long pants and closed-toe shoes. Clothing made of synthetic materials like polyester should be avoided.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to minimize risk. The following step-by-step operational plan provides guidance from preparation to disposal.

Preparation
  • Consult the SDS: Before beginning any work, thoroughly read and understand the manufacturer-provided Safety Data Sheet for this compound.

  • Work Area Setup: Ensure the chemical fume hood is operational and the sash is at the appropriate height. The work area should be clean and free of clutter.

  • Assemble Materials: All necessary equipment, including glassware, reagents, and waste containers, should be placed within the fume hood.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.

Handling
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Aliquotting: Carefully measure and transfer the required amount of this compound. Use appropriate tools, such as a calibrated pipette, to minimize the risk of spills.

  • Performing the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that allows for comfortable work.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Containment: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material such as sand or vermiculite.

  • Cleanup: Using non-sparking tools, carefully collect the absorbent material and place it in a designated, labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[4]

  • Waste Collection: Collect all this compound waste, including contaminated consumables and spill cleanup materials, in a dedicated, properly labeled hazardous waste container. The container should be made of a chemically resistant material and kept tightly sealed when not in use.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

Quantitative Data Summary

The following table summarizes the available physical and chemical properties of this compound and the hazard classifications of the analogous compound 2,3,4-Trifluoroaniline.

Property Value Source
Chemical Formula C₇H₅F₃OPubChem[2]
CAS Number 203245-16-3PubChem[2]
Molecular Weight 162.11 g/mol PubChem
Appearance No data available
Boiling Point No data available
Melting Point No data available
Flash Point No data available
GHS Hazard Classifications (for 2,3,4-Trifluoroaniline)
Acute Toxicity, OralCategory 4PubChem[1]
Acute Toxicity, DermalCategory 4PubChem[1]
Skin Corrosion/IrritationCategory 2PubChem[1]
Serious Eye Damage/Eye IrritationCategory 1PubChem[1]
Specific Target Organ Toxicity (Repeated Exposure)May cause damage to organs through prolonged or repeated exposurePubChem[1]

Safe Handling Workflow for this compound

start Start: Handling this compound consult_sds Consult Manufacturer's SDS start->consult_sds don_ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat consult_sds->don_ppe prepare_work_area Prepare Work Area: - Certified Fume Hood - Clear & Uncluttered don_ppe->prepare_work_area handling Perform Handling Operations: - Aliquotting - Reaction Setup prepare_work_area->handling spill_check Spill Occurs? handling->spill_check spill_response Execute Spill Response Protocol spill_check->spill_response Yes decontaminate Decontaminate Glassware & Surfaces spill_check->decontaminate No spill_response->decontaminate waste_disposal Dispose of Waste: - Segregate Halogenated Waste - Use Labeled Container decontaminate->waste_disposal end End of Procedure waste_disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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2,3,4-Trifluoroanisole
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2,3,4-Trifluoroanisole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.